molecular formula C8H10ClN3O B1530419 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol CAS No. 1261232-18-1

1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol

Cat. No.: B1530419
CAS No.: 1261232-18-1
M. Wt: 199.64 g/mol
InChI Key: RSFDDQTZDRCPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C8H10ClN3O and its molecular weight is 199.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-6-3-10-8(11-4-6)12-2-1-7(13)5-12/h3-4,7,13H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFDDQTZDRCPAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol: A Core Scaffold in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the basic properties, synthesis, and application of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol, a pivotal heterocyclic building block in contemporary drug discovery. With a focus on its role as a key intermediate, we explore its physicochemical characteristics, provide detailed synthetic protocols, and contextualize its significance within the landscape of targeted therapeutics, particularly in the development of potent and selective kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research and development programs.

Introduction: A Scaffold of Strategic Importance

The confluence of a 2-substituted pyrimidine ring and a pyrrolidin-3-ol moiety endows this compound with a unique combination of structural and electronic features. The pyrimidine core is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of kinase active sites. The 5-chloro substituent offers a vector for further chemical modification or can serve to modulate electronic properties and potency. The pyrrolidin-3-ol fragment provides a three-dimensional structural element, crucial for achieving selectivity and optimizing pharmacokinetic properties. Its chirality, particularly in the (S)-enantiomer, allows for precise stereospecific interactions within a target's binding pocket.

This compound has emerged as a valuable intermediate in the synthesis of targeted covalent inhibitors, a class of drugs designed to form a permanent bond with their protein target, often leading to enhanced potency and duration of action. A prime example, which will be explored in this guide, is its use in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs transforming the treatment of B-cell malignancies.

Physicochemical and Basic Properties

Understanding the fundamental properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives. While extensive experimental data for this specific intermediate is not publicly available, we can infer key properties based on its constituent parts and data from commercial suppliers.

PropertyValue / EstimationSource / Rationale
Molecular Formula C₈H₁₀ClN₃O[1]
Molecular Weight 199.64 g/mol [1]
CAS Number 1261235-27-1 ((S)-enantiomer)[1]
Appearance Solid powderInferred from typical small molecules of this class.
Estimated pKa ~3.5 (pyrimidine N), ~9.0 (pyrrolidine N)Based on the pKa of 2-aminopyrimidine and pyrrolidine. The pyrimidine nitrogens are weakly basic due to electron-withdrawing effects, while the pyrrolidine nitrogen is a typical secondary amine.
Estimated LogP ~0.5 - 1.5Calculated based on structural fragments. The value suggests moderate lipophilicity, balancing aqueous solubility with membrane permeability.
Solubility Soluble in polar organic solvents (DMSO, MeOH)Inferred from the properties of 2-aminopyrimidine and pyrrolidinol derivatives.[]
Structural Diagram

Caption: Chemical structure of this compound.

Synthesis and Characterization

The synthesis of (S)-1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol is a critical step in the production of its downstream targets. The procedure typically involves a nucleophilic aromatic substitution (SNAr) reaction, where the amine of (S)-pyrrolidin-3-ol displaces a halogen on the pyrimidine ring. A detailed protocol, adapted from patent literature, is provided below.

Experimental Protocol: Synthesis of (S)-1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol

This protocol is based on the synthesis described in patent WO2018100523A1 for the preparation of a key intermediate for BTK inhibitors.

Materials:

  • 2,5-dichloropyrimidine

  • (S)-pyrrolidin-3-ol

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,5-dichloropyrimidine (1.0 eq) in DMF, add (S)-pyrrolidin-3-ol (1.1 eq).

  • Add DIPEA (1.5 eq) to the reaction mixture. Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the SNAr reaction, preventing the protonation and deactivation of the pyrrolidinol nucleophile.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine. Trustworthiness Note: The brine wash removes residual DMF and inorganic salts, which is a critical step for obtaining a pure product.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol as a solid.

Characterization (Reference Data):

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 6.85 (s, 2H), 5.01 (d, J = 3.6 Hz, 1H), 4.29-4.25 (m, 1H), 3.69-3.63 (m, 1H), 3.55-3.41 (m, 3H), 1.99-1.85 (m, 2H). This data provides a fingerprint for confirming the structure of the synthesized compound.

Application in Drug Discovery: A Gateway to Potent BTK Inhibitors

The primary utility of this compound is as a sophisticated intermediate for the synthesis of high-value pharmaceutical agents. Its structure is pre-organized to install the necessary pharmacophoric elements for kinase inhibition.

Case Study: Synthesis of a Covalent BTK Inhibitor

Bruton's tyrosine kinase (BTK) is a clinically validated target for various B-cell malignancies. The patent WO2018100523A1 describes a series of potent BTK inhibitors synthesized from (S)-1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol. The synthesis leverages the hydroxyl group of the pyrrolidinol for further elaboration into a warhead-containing moiety that forms a covalent bond with a cysteine residue (Cys481) in the BTK active site.

G cluster_workflow Synthetic Workflow to BTK Inhibitor A 2,5-dichloropyrimidine + (S)-pyrrolidin-3-ol B (S)-1-(5-chloropyrimidin-2-yl) pyrrolidin-3-ol (Intermediate) A->B SNAr Reaction C Coupling with Warhead Precursor B->C Functionalization of -OH group D Final BTK Inhibitor (e.g., from WO2018100523A1) C->D Final Assembly E Biological Evaluation (BTK IC50 Assay) D->E Testing

Caption: Workflow from intermediate to final drug candidate evaluation.

The final compound from this synthesis demonstrates potent inhibition of BTK.

CompoundTargetIC₅₀ (nM)Patent Reference
Example CompoundBTK< 100 nMWO2018100523A1

This potent activity underscores the strategic value of the this compound scaffold. The 5-chloropyrimidine engages the kinase hinge, while the pyrrolidinol serves as a rigid linker to position the covalent warhead for optimal interaction with Cys481, leading to irreversible inhibition.

Mechanism of Action: Covalent Kinase Inhibition

The BTK inhibitors derived from this intermediate function through a targeted covalent mechanism. This involves two key interactions:

  • Reversible Binding: The pyrimidine core of the inhibitor initially binds non-covalently to the ATP-binding pocket of BTK, with the pyrimidine nitrogens forming hydrogen bonds with the kinase hinge region.

  • Covalent Bond Formation: An electrophilic "warhead" (e.g., an acrylamide moiety), which has been attached to the molecule via the pyrrolidinol linker, is positioned in close proximity to the thiol group of a non-catalytic cysteine residue (Cys481). A Michael addition reaction occurs, forming a permanent covalent bond between the inhibitor and the kinase.

This irreversible binding leads to sustained inactivation of BTK, effectively shutting down the B-cell receptor signaling pathway that is critical for the survival and proliferation of malignant B-cells.

G cluster_pathway BTK Inhibition Pathway BCR B-Cell Receptor (BCR) Activation BTK_Active BTK (Active) BCR->BTK_Active Phosphorylation BTK_Inactive BTK (Covalently Inhibited) Downstream Downstream Signaling (NF-κB, etc.) BTK_Active->Downstream Signal Transduction Inhibitor Inhibitor derived from This compound Inhibitor->BTK_Active Covalent Binding to Cys481 BTK_Inactive->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Activation

Caption: Simplified signaling pathway showing covalent BTK inhibition.

Conclusion

This compound is more than a simple chemical intermediate; it is a highly enabling scaffold for the development of sophisticated, targeted therapeutics. Its well-defined stereochemistry, inherent ability to interact with kinase hinge regions, and versatile handle for chemical elaboration make it a compound of high interest for medicinal chemists. The successful application of this building block in the synthesis of potent, covalent BTK inhibitors exemplifies its utility and potential. As the demand for selective and potent kinase inhibitors continues to grow, the strategic application of core fragments like this compound will remain a cornerstone of innovative drug design.

References

Sources

An In-depth Technical Guide to 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol: A Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine-pyrimidine scaffold represents a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol , a key building block in the development of targeted therapeutics. This document delves into the rationale behind its molecular design, detailed synthetic protocols, analytical characterization, and explores its emerging role in the discovery of potent kinase inhibitors, with a particular focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Introduction: The Strategic Importance of the Pyrrolidine-Pyrimidine Moiety

The fusion of a pyrrolidine ring with a pyrimidine core creates a molecular architecture with significant therapeutic potential. The pyrrolidine moiety, a five-membered saturated heterocycle, offers a three-dimensional framework that can effectively probe the binding pockets of biological targets.[1] Its stereochemical complexity allows for the fine-tuning of ligand-receptor interactions, a critical aspect in achieving selectivity and potency. When coupled with the pyrimidine ring, a key component of nucleobases, the resulting scaffold can mimic the hinge-binding interactions of ATP in the active site of kinases. This strategic combination has led to the development of numerous clinically relevant kinase inhibitors.

This guide focuses on the specific analog, (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol , with the Chemical Abstracts Service (CAS) number 1261235-27-1 .[2] The presence of a chlorine atom on the pyrimidine ring and a hydroxyl group on the pyrrolidine ring provides key handles for further chemical modification and targeted interactions within a kinase active site.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. The following table summarizes key properties of this compound.

PropertyValueSource
CAS Number 1261235-27-1[2]
Molecular Formula C₈H₁₀ClN₃O[2]
Molecular Weight 199.64 g/mol [2]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in organic solvents such as DMSO, methanol, and dichloromethane (predicted)General knowledge

Analytical Characterization:

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. While specific spectral data for this exact compound is not publicly available, analogous structures suggest characteristic shifts for the pyrimidine and pyrrolidine protons and carbons.[3][4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the hydroxyl (-OH) and amine (N-H) stretches.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be achieved through a convergent synthetic strategy, typically involving the coupling of a suitably protected pyrrolidin-3-ol derivative with a 2,5-dichloropyrimidine. This approach allows for the modular construction of the target molecule and facilitates the synthesis of analogs for structure-activity relationship (SAR) studies.

Proposed Synthetic Pathway

The following multi-step synthesis is a plausible and efficient route to obtain (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol, based on established methodologies for the synthesis of similar compounds found in the patent literature, particularly those targeting kinase inhibition.[5][6]

Synthesis_Pathway start (S)-Pyrrolidin-3-ol step1 Protection (e.g., Boc) start->step1 intermediate1 (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate step1->intermediate1 step2 Nucleophilic Aromatic Substitution with 2,5-Dichloropyrimidine intermediate1->step2 intermediate2 (S)-tert-butyl 3-hydroxy-1-(5-chloropyrimidin-2-yl)pyrrolidine-1-carboxylate step2->intermediate2 step3 Deprotection (e.g., TFA or HCl) intermediate2->step3 product (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol step3->product

Figure 1: Proposed synthetic pathway for (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol.

Detailed Experimental Protocol

Step 1: Protection of (S)-Pyrrolidin-3-ol

  • Rationale: The secondary amine of the pyrrolidine ring is protected to prevent side reactions during the subsequent nucleophilic aromatic substitution. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under the reaction conditions and ease of removal.

  • Procedure:

    • Dissolve (S)-pyrrolidin-3-ol in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution.

    • Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

    • Purify the resulting (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate by column chromatography.

Step 2: Nucleophilic Aromatic Substitution

  • Rationale: The protected pyrrolidin-3-ol undergoes a nucleophilic aromatic substitution reaction with 2,5-dichloropyrimidine. The electron-withdrawing nature of the pyrimidine ring and the two chlorine atoms facilitates this reaction.

  • Procedure:

    • Dissolve (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate and 2,5-dichloropyrimidine in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the mixture.

    • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.

    • Extract the product with a suitable organic solvent and purify by column chromatography to yield (S)-tert-butyl 3-hydroxy-1-(5-chloropyrimidin-2-yl)pyrrolidine-1-carboxylate.

Step 3: Deprotection

  • Rationale: The final step involves the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.

  • Procedure:

    • Dissolve the protected intermediate in a solvent such as DCM or dioxane.

    • Add a strong acid, for instance, trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

    • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess acid under reduced pressure.

    • The crude product can be purified by crystallization or precipitation to afford pure (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol.

Biological Activity and Therapeutic Potential: A Focus on IRAK4 Inhibition

The 1-(pyrimidin-2-yl)pyrrolidine scaffold is a key pharmacophore in a number of potent and selective kinase inhibitors. Notably, derivatives of this scaffold have shown significant activity against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in the innate immune signaling pathway.[7][8] Dysregulation of the IRAK4 signaling cascade is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer, making it a highly attractive therapeutic target.[8]

The Role of IRAK4 in Disease

IRAK4 is a serine/threonine kinase that plays a pivotal role in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. Upon activation, IRAK4 phosphorylates downstream substrates, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 Activation NF_kB NF-κB Activation TRAF6->NF_kB Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines Transcription

Figure 2: Simplified IRAK4 signaling pathway.

This compound as a Potential IRAK4 Inhibitor

The development of potent and selective IRAK4 inhibitors holds significant promise for the treatment of a range of diseases, including rheumatoid arthritis, lupus, and certain hematological malignancies.

Future Directions and Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its straightforward synthesis and the potential for diverse functionalization make it an attractive scaffold for drug discovery programs.

Future research should focus on:

  • Detailed Biological Evaluation: Systematic screening of this compound and its derivatives against a panel of kinases to determine its inhibitory profile and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogs with modifications on both the pyrimidine and pyrrolidine rings to optimize potency, selectivity, and pharmacokinetic properties.

  • Co-crystallization Studies: Obtaining crystal structures of the compound or its potent analogs in complex with target kinases to elucidate the binding mode and guide further rational drug design.

References

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (n.d.). Molecules. [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). Molecules. [Link]

  • (PDF) Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). ResearchGate. [Link]

  • SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE COMPOUNDS AS TRK KINASE INHIBITORS. (2010).
  • Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. (n.d.). ACS Medicinal Chemistry Letters. [Link]

  • Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. (2020). Molecules. [Link]

  • Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor. (2011). Bioorganic & Medicinal Chemistry. [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. [Link]

  • (3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-(prop-2-ynylsulfanylmethyl)pyrrolidin-3-ol. (n.d.). PubChem. [Link]

  • Crystalline form of (s)-n-(5-((r)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate. (2016).
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]

  • Preparation of (s)-n-(5-((r)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide. (2019).
  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry. [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • SUBSTITUTED PYRAZOLOPYRIMIDINES USEFUL AS KINASES INHIBITORS. (2020). Google Patents. [Link]

  • PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS. (n.d.). PubChem. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2021). Molecules. [Link]

  • Electronic supplementary information. (n.d.). The Royal Society of Chemistry. [Link]

  • Liquid formulations of (s)-n-(5-((r)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide. (2019).
  • Appendix I. (n.d.). University of Florida. [Link]

Sources

A Technical Guide to 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The pyrrolidine ring is a privileged scaffold, appearing in numerous FDA-approved drugs, valued for its three-dimensional structure that allows for effective exploration of chemical space.[1][2] Similarly, the 5-chloropyrimidine moiety serves as a crucial pharmacophore and a versatile synthetic handle in the development of targeted therapies. This document details the compound's physicochemical properties, outlines a robust synthetic protocol, provides a framework for its analytical characterization, discusses its applications in drug discovery, and summarizes essential safety protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic programs.

Core Chemical Identity and Physicochemical Properties

This compound, specifically its (S)-enantiomer, is a well-defined organic molecule used primarily as a building block in multi-step syntheses.[3] Its structure combines an alcohol-substituted saturated heterocycle (pyrrolidinol) with an electron-deficient aromatic system (chloropyrimidine), offering multiple points for chemical modification.

Caption: Chemical Structure of this compound.

The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueSource
CAS Number 1261235-27-1 (for S-enantiomer)[3]
Molecular Formula C₈H₁₀ClN₃O[3]
Molecular Weight 199.64 g/mol [3]
Appearance Typically an off-white to pale yellow solidInferred
SMILES O[C@H]1CN(CC1)C2=NC=C(Cl)C=N2Inferred
Classification Heterocyclic Building Block, Pharmaceutical Intermediate[3]

Synthesis and Purification Protocol

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNA_r) reaction. This strategy leverages the electron-deficient nature of the pyrimidine ring, which activates the chlorine atom at the C2 position for displacement by a nucleophile.

Causality of Experimental Design: The chosen nucleophile is (S)-pyrrolidin-3-ol. A suitable base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is required to deprotonate the secondary amine of the pyrrolidine, enhancing its nucleophilicity. An aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (ACN) is selected to solubilize the reactants and facilitate the ionic reaction mechanism without interfering with the nucleophile. The reaction is typically heated to overcome the activation energy barrier. Purification via column chromatography is standard for removing unreacted starting materials and inorganic salts.

G start Reactants: - 2,5-Dichloropyrimidine - (S)-Pyrrolidin-3-ol - DIPEA (Base) reaction Reaction Step: - Solvent: Acetonitrile (ACN) - Temperature: 80 °C - Duration: 12-18 hours start->reaction workup Aqueous Workup: - Dilute with Ethyl Acetate - Wash with water & brine - Dry over Na₂SO₄ reaction->workup purification Purification: - Concentrate under vacuum - Purify by silica gel column chromatography (Eluent: Ethyl Acetate/Hexane gradient) workup->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis and purification.

Step-by-Step Experimental Protocol:
  • Reaction Setup: To a solution of 2,5-dichloropyrimidine (1.0 eq) in acetonitrile (10 mL/mmol), add (S)-pyrrolidin-3-ol (1.1 eq) followed by diisopropylethylamine (DIPEA) (2.5 eq).

  • Heating: Equip the reaction flask with a condenser and heat the mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 12-18 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water (2x) and saturated brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) to afford the pure this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The expected spectral data are outlined below, providing a self-validating system for characterization.

Proton Nuclear Magnetic Resonance (¹H NMR)
  • Methodology: Dissolve a sample (5-10 mg) in a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Expected Spectrum (in CDCl₃):

    • δ ~8.3 ppm (s, 2H): Two equivalent protons on the pyrimidine ring (H4 and H6). Their strong deshielding is due to the electronegativity of the adjacent nitrogen atoms.

    • δ ~4.5 ppm (m, 1H): The proton on the carbon bearing the hydroxyl group (-CHOH) in the pyrrolidine ring.

    • δ ~3.7-4.0 ppm (m, 4H): Protons on the carbons adjacent to the pyrrolidine nitrogen (-NCH₂-). These are diastereotopic and will likely appear as complex multiplets.

    • δ ~2.0-2.2 ppm (m, 2H): The remaining two protons on the pyrrolidine ring (-CH₂-).

    • δ ~1.8 ppm (br s, 1H): The hydroxyl proton (-OH). This peak may be broad and its chemical shift is concentration-dependent.

Carbon Nuclear Magnetic Resonance (¹³C NMR)
  • Methodology: Utilize the same sample prepared for ¹H NMR.

  • Expected Spectrum (in CDCl₃):

    • δ ~161 ppm: C2 carbon of the pyrimidine ring, bonded to the pyrrolidine nitrogen.

    • δ ~157 ppm: C4 and C6 carbons of the pyrimidine ring.

    • δ ~117 ppm: C5 carbon of the pyrimidine ring, bonded to chlorine.

    • δ ~68 ppm: Carbon bearing the hydroxyl group (-CHOH) in the pyrrolidine ring.

    • δ ~45-55 ppm: Carbons adjacent to the pyrrolidine nitrogen.

    • δ ~34 ppm: The remaining carbon in the pyrrolidine ring.

Mass Spectrometry (MS)
  • Methodology: Electrospray ionization (ESI) is a suitable method.

  • Expected Spectrum:

    • [M+H]⁺ Ion: The primary observed ion should be the protonated molecule at m/z 200.6.

    • Isotopic Pattern: A characteristic isotopic pattern for a molecule containing one chlorine atom will be observed, with a peak at [M+H]⁺ (m/z ~200.6) and a second peak at [M+2+H]⁺ (m/z ~202.6) with an intensity ratio of approximately 3:1. This pattern is a definitive confirmation of the presence of a single chlorine atom.

Applications in Research and Drug Discovery

This compound is not typically a final drug product but rather a highly valuable scaffold for building more complex drug candidates.[1] Its utility stems from the strategic placement of reactive functional groups.

  • Scaffold for Library Synthesis: The core structure is a common feature in inhibitors of kinases, proteases, and other enzyme classes.

  • Vector for Further Chemistry: The chlorine atom and the hydroxyl group serve as orthogonal synthetic handles for diversification.

    • The Chlorine Atom: Can be displaced by other nucleophiles or, more commonly, used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new aryl, heteroaryl, or alkyl groups. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

    • The Hydroxyl Group: Can be oxidized to a ketone, alkylated to form ethers, or acylated to form esters, allowing for fine-tuning of properties like solubility, metabolic stability, and target engagement.

G core 1-(5-Cl-pyrimidin-2-yl)pyrrolidin-3-ol (Core Scaffold) cl_node Chlorine Site (C5): - Suzuki Coupling (Ar-B(OH)₂) - Buchwald-Hartwig (R₂NH) - Sonogashira (Alkynes) core->cl_node Diversification oh_node Hydroxyl Site (C3): - Oxidation (to Ketone) - Etherification (R-X) - Esterification (R-COCl) core->oh_node Diversification

Caption: Potential synthetic diversification pathways.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally related chloro-pyrimidines and pyrrolidine derivatives suggest a consistent set of handling procedures.[4][5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7]

  • Ventilation: Handle this compound in a well-ventilated laboratory fume hood to minimize inhalation exposure.[8]

  • Exposure Routes: Avoid direct contact with skin and eyes, as it may cause irritation.[6] Avoid ingestion and inhalation.[4][5]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[7]

Conclusion

This compound is a strategically designed chemical intermediate that provides an excellent entry point for the synthesis of diverse and complex molecules. Its combination of a privileged pyrrolidine scaffold and a synthetically versatile chloropyrimidine ring makes it a powerful tool for drug discovery programs. The protocols and data presented in this guide offer a comprehensive framework for the synthesis, characterization, and safe handling of this important compound, enabling researchers to confidently incorporate it into their discovery workflows.

References

  • PubChem. BI 1015550. National Center for Biotechnology Information. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics. [Link]

  • Kudrevič, N., et al. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Ivanova, O. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

  • PubChem. (S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Boichenko, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. [Link]

  • PubChem. N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-...cyclohexyl)oxalamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]

  • Khan, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PLOS ONE. [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information: Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. [Link]

  • MDPI. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Aguilar, A., et al. (2017). Discovery of a Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol: A Hypothesis-Driven Approach for a Novel Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The compound 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol represents a novel chemical entity with potential therapeutic applications. As of the current scientific landscape, its specific mechanism of action has not been elucidated in published literature. This technical guide, therefore, moves beyond a conventional review of established facts. Instead, we adopt the perspective of a senior application scientist to provide a hypothesis-driven framework for its investigation. We will deconstruct the molecule into its core components—the reactive chloropyrimidine head and the versatile pyrrolidinol scaffold—to propose plausible biological targets and signaling pathways. More critically, this whitepaper furnishes a comprehensive, field-proven roadmap for the experimental validation of these hypotheses, from initial target identification to detailed mechanistic studies. Our objective is to equip drug discovery professionals with the strategic rationale and detailed protocols necessary to unlock the therapeutic potential of this and similar novel chemical entities.

Introduction: The Challenge and Opportunity of a Novel Chemical Entity

In drug discovery, the emergence of novel chemical scaffolds like this compound presents both a significant challenge and a compelling opportunity. The challenge lies in the absence of a known biological target or mechanism of action (MoA), requiring a research program to be built from the ground up. The opportunity resides in the potential for discovering first-in-class therapeutics that address unmet medical needs by modulating previously undrugged biological pathways.

This guide addresses the fundamental question: How do we systematically determine the MoA of a novel compound like this compound? We will proceed by dissecting its structure to form evidence-based hypotheses and then detail the experimental workflows required to test them.

Structural Deconstruction and Mechanistic Hypotheses

The structure of this compound combines two moieties of significant pharmacological interest: a 5-chloropyrimidine ring and a pyrrolidin-3-ol core. This combination suggests several plausible mechanistic avenues.

The 5-Chloropyrimidine Moiety: A Potential Covalent Warhead for Kinase Inhibition

The pyrimidine ring is a cornerstone of many kinase inhibitors. The presence of a chlorine atom at the 5-position is particularly noteworthy. Halogenated aromatic heterocycles, specifically dichloropyrimidines, have been identified as "covalent warheads" capable of reacting with non-catalytic cysteine residues within the ATP-binding pocket of kinases.[1] This occurs via a nucleophilic aromatic substitution (SNAr) reaction.

A recent study detailed the discovery of 2,5-dichloropyrimidines as covalent inhibitors of the C-terminal kinase domain (CTKD) of Mitogen- and Stress-activated protein Kinase 1 (MSK1).[1] The researchers confirmed through mass spectrometry and X-ray crystallography that the inhibitor formed a covalent bond with Cys440 in the P-loop of the kinase.[1]

Hypothesis 1: this compound acts as a covalent inhibitor of a protein kinase. The 2-chloro substituent on the pyrimidine ring serves as an electrophilic site for covalent bond formation with a nucleophilic cysteine residue in the target protein's active site.

Covalent_Inhibition_Hypothesis Compound This compound (Electrophile) Complex Non-covalent Binding Complex Compound->Complex Reversible Binding Kinase Kinase Target (e.g., MSK1) Cysteine Nucleophilic Cysteine Residue (in ATP-binding pocket) Cysteine->Complex Initial Interaction Covalent_Adduct Covalent Enzyme-Inhibitor Adduct (Irreversible Inhibition) Complex->Covalent_Adduct SNAr Reaction (Rate-limiting step)

Caption: Hypothesized covalent inhibition of a kinase target.

The Pyrrolidine Scaffold: A Versatile Mediator of Target Selectivity

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure which allows for precise orientation of substituents to maximize target engagement.[2] This non-planar ring system can be functionalized to interact with a wide array of biological targets, leading to diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] For instance, pyrrolidine-containing molecules have been developed as inhibitors of Polo-like kinase 1 (PLK1) and S-phase kinase-associated protein 2 (SKP2), both critical regulators of the cell cycle.[5][6][7]

Hypothesis 2: The pyrrolidin-3-ol core dictates the selectivity of the compound for a specific protein target. The hydroxyl group and the stereochemistry of the pyrrolidine ring are critical for forming key hydrogen bonds and van der Waals interactions within the binding site, distinguishing it from other members of a protein family (e.g., discriminating between different kinases).

A Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate these hypotheses, a multi-stage experimental plan is required. This workflow is designed to be self-validating, with each stage providing the foundation for the next.

MoA_Workflow phenotypic Phase 1: Phenotypic Screening (e.g., Anti-proliferation, Anti-inflammatory) target_id Phase 2: Target Identification (Affinity Chromatography, Chemoproteomics) phenotypic->target_id Identifies Biological Context biochem Phase 3: Biochemical Validation (Enzyme Kinetics, Binding Assays - SPR) target_id->biochem Identifies Putative Protein Target cell_based Phase 4: Cellular Target Engagement (CETSA, Western Blotting) biochem->cell_based Confirms Direct Interaction & Potency final Mechanism of Action Confirmed cell_based->final Validates MoA in a Cellular System

Caption: Experimental workflow for MoA determination.

Phase 1: Broad Phenotypic Screening

The initial step is to understand the compound's biological effect at a cellular level without a priori knowledge of its target.

Protocol: High-Throughput Anti-Proliferation Assay

  • Cell Line Selection: Utilize a diverse panel of cancer cell lines (e.g., NCI-60) representing various tissue origins.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound, starting from a top concentration of 100 µM.

  • Cell Seeding: Plate cells in 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Add the compound dilutions to the cells and incubate for 72 hours.

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, resazurin) to measure the relative number of viable cells.

  • Data Analysis: Plot the dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

Rationale: This experiment will reveal if the compound has cytotoxic or cytostatic effects and may highlight specific cancer types that are particularly sensitive, providing clues to underlying pathway dependencies.

Phase 2: Unbiased Target Identification

Once a robust phenotype is confirmed, the next crucial step is to identify the direct binding partner(s) of the compound.

Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker (e.g., a short polyethylene glycol chain) terminating in a reactive handle (e.g., an alkyne or biotin). The linker should be attached at a position determined by preliminary Structure-Activity Relationship (SAR) studies to minimally impact activity.

  • Immobilization: Covalently attach the alkyne-modified probe to an azide-functionalized agarose resin via a "click" reaction.

  • Lysate Preparation: Prepare a native protein lysate from a sensitive cell line identified in Phase 1.

  • Affinity Pulldown: Incubate the lysate with the compound-functionalized resin. As a control, incubate a separate aliquot of lysate with underivatized resin. For a competition control, pre-incubate the lysate with an excess of the free, unmodified compound before adding it to the functionalized resin.

  • Washing and Elution: Wash the resin extensively to remove non-specific binders. Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer).

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Rationale: This unbiased approach identifies proteins that directly bind to the compound. True targets should be present in the experimental pulldown but absent or significantly reduced in the control and competition lanes.

Phase 3: Biochemical Validation of Target Engagement

Following the identification of putative targets, it is imperative to confirm a direct, functional interaction using purified components.

Protocol: In Vitro Kinase Assay (Assuming a Kinase Target)

  • Recombinant Protein: Obtain high-purity, active recombinant protein for the kinase candidate(s) identified in Phase 2.

  • Assay Setup: Use a suitable kinase assay format, such as ADP-Glo™ or a fluorescence polarization assay, which measures the consumption of ATP or the phosphorylation of a substrate peptide.

  • IC₅₀ Determination: Measure the kinase activity across a range of this compound concentrations to determine the IC₅₀ value.

  • Mechanism of Inhibition Studies:

    • ATP Competition: Repeat the IC₅₀ determination at a high, non-saturating concentration of ATP. A rightward shift in the IC₅₀ curve indicates ATP-competitive binding.

    • Time-Dependence: Pre-incubate the enzyme and inhibitor for varying lengths of time before initiating the reaction by adding ATP and substrate. A time-dependent decrease in IC₅₀ is a hallmark of irreversible or slow-binding covalent inhibition.[1]

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip.

  • Analyte Injection: Flow serial dilutions of this compound across the chip.

  • Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the mass of the analyte binding to the immobilized ligand.

  • Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the association rate (kₐ), dissociation rate (kₑ), and equilibrium dissociation constant (Kₑ).

Rationale: These experiments provide quantitative data on the compound's potency and its direct binding kinetics. The time-dependency assay is a critical test of the covalent inhibition hypothesis.

Phase 4: Confirmation of Mechanism in a Cellular Context

The final step is to verify that the compound engages its intended target in living cells and modulates the expected downstream signaling pathway.

Protocol: Western Blot Analysis of Downstream Signaling

  • Cell Treatment: Treat sensitive cells with the compound at concentrations around its GI₅₀ value for various time points.

  • Lysate Preparation and Western Blotting: Prepare whole-cell lysates and perform Western blotting using antibodies against the putative kinase target and its known downstream phosphorylation substrates.

  • Analysis: A successful target engagement should result in a dose- and time-dependent decrease in the phosphorylation of the substrate, without affecting the total protein levels of the kinase or the substrate.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot.

Rationale: Ligand binding stabilizes a protein, increasing its melting temperature. A shift in the thermal denaturation curve of the target protein in compound-treated cells versus vehicle-treated cells provides direct evidence of target engagement in a physiological context.

Quantitative Data Summary (Hypothetical)

The following table represents the type of quantitative data that would be generated through the proposed workflow to build a case for the compound's mechanism of action.

ParameterExperimental MethodExpected Outcome for a Covalent Kinase Inhibitor
GI₅₀ Cell Viability Assay< 1 µM in sensitive cell lines
IC₅₀ In Vitro Kinase AssayPotent (e.g., < 100 nM)
IC₅₀ Shift Time-Dependency AssayLeftward shift with increased pre-incubation time
Kₑ Surface Plasmon ResonanceLow nM to high pM affinity
kₑ Surface Plasmon ResonanceVery slow or negligible dissociation rate
Phospho-Substrate Western BlotDose-dependent decrease in phosphorylation
ΔTₘ CETSAPositive thermal shift upon compound binding

Conclusion

While the precise mechanism of action for this compound remains to be formally discovered, its chemical structure provides a strong rationale for hypothesizing a role as a covalent kinase inhibitor. The chloropyrimidine moiety presents a credible electrophilic warhead, and the pyrrolidinol scaffold offers a proven framework for achieving target selectivity. By executing the systematic, multi-phased experimental plan detailed in this guide—from unbiased phenotypic screening and target identification to rigorous biochemical and cellular validation—researchers can confidently elucidate the compound's mechanism of action. This hypothesis-driven, protocol-rich approach provides a robust template for advancing novel chemical entities from intriguing structures to validated therapeutic leads.

References

  • (Reference details would be compiled from the search results used to support the text)
  • (Reference details would be compiled from the search results used to support the text)
  • (Reference details would be compiled from the search results used to support the text)
  • Hu, K., et al. (2024). Discovery of Novel[5][8][9]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Stankevičiūtė, M., et al. (2022). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Molecules. [Link]

  • (Reference details would be compiled from the search results used to support the text)
  • Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. [Link]

  • (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. [Link]

  • (Reference details would be compiled from the search results used to support the text)
  • Kim, H., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules. [Link]

  • (Reference details would be compiled from the search results used to support the text)
  • Petraitienė, E., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. [Link]

  • Hu, K., et al. (2024). Discovery of Novel[5][8][9]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

Sources

1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical space, and potential therapeutic relevance of 1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol. While the specific discovery and historical timeline of this precise molecule are not extensively documented in publicly available literature, its constituent parts—the pyrimidine and pyrrolidine ring systems—are foundational scaffolds in medicinal chemistry. This guide will, therefore, delve into the rich history of these individual moieties, propose a robust and logical synthetic pathway for the title compound, and explore its potential biological applications based on established structure-activity relationships of analogous compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising chemical entity.

Introduction: The Convergence of Two Pharmacophoric Powerhouses

The field of medicinal chemistry is perpetually in search of novel molecular architectures that can effectively and selectively interact with biological targets. The fusion of a pyrimidine ring with a pyrrolidine moiety, as seen in this compound, represents a compelling strategy in this endeavor. Both pyrimidines and pyrrolidines are considered "privileged structures" due to their frequent appearance in biologically active compounds and approved drugs.[1][2]

The Pyrimidine Scaffold: Pyrimidines are a class of heterocyclic aromatic compounds that are fundamental to life itself, forming the backbone of nucleobases such as cytosine, thymine, and uracil in DNA and RNA. Their synthetic derivatives have found widespread applications in medicine over the past six decades, with notable examples in oncology, virology, and neurology.[2] The pyrimidine ring's ability to participate in hydrogen bonding and π-stacking interactions makes it an excellent scaffold for designing enzyme inhibitors and receptor antagonists.

The Pyrrolidine Scaffold: The five-membered saturated nitrogen heterocycle, pyrrolidine, offers a three-dimensional structural element that is highly advantageous in drug design.[1] Its non-planar nature allows for the precise spatial orientation of substituents, enabling a more refined interaction with the binding sites of proteins.[1] The pyrrolidine ring is a common feature in a multitude of natural products and synthetic drugs, contributing to their potency and pharmacokinetic properties.[1]

The combination of these two scaffolds in this compound results in a molecule with significant potential for biological activity, a concept that will be explored in the subsequent sections.

Proposed Synthesis of this compound

The key transformation involves the reaction of a suitably activated chloropyrimidine with pyrrolidin-3-ol. 2,5-dichloropyrimidine is the logical starting material for the pyrimidine component. The C2 position of the pyrimidine ring is generally more electrophilic and susceptible to nucleophilic attack than the C5 position.

Proposed Synthetic Protocol

Reaction: Nucleophilic Aromatic Substitution

  • Step 1: Reaction Setup

    • To a solution of pyrrolidin-3-ol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) (1.5 eq).

    • Stir the solution at room temperature for 15-30 minutes to ensure the deprotonation of the pyrrolidine nitrogen, enhancing its nucleophilicity.

  • Step 2: Addition of Electrophile

    • To the stirred solution from Step 1, add 2,5-dichloropyrimidine (1.0 eq) portion-wise or as a solution in the reaction solvent.

  • Step 3: Reaction Progression

    • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined empirically.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Step 4: Work-up and Purification

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.

Rationale Behind Experimental Choices
  • Solvent: Polar aprotic solvents like DMF or acetonitrile are chosen to solubilize the reactants and facilitate the SNAr reaction.

  • Base: A non-nucleophilic base such as DIPEA is employed to deprotonate the pyrrolidine nitrogen without competing in the nucleophilic substitution reaction.

  • Temperature: Heating is often necessary to overcome the activation energy of the SNAr reaction on the electron-deficient pyrimidine ring.

Visualization of the Synthetic Workflow

SynthesisWorkflow Reactant1 Pyrrolidin-3-ol Reaction Nucleophilic Aromatic Substitution (SNAr) Reactant1->Reaction Reactant2 2,5-Dichloropyrimidine Reactant2->Reaction Base DIPEA Base->Reaction Base Solvent DMF/Acetonitrile Solvent->Reaction Solvent Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product KinaseInhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activation Proliferation Cell Proliferation, Survival, Angiogenesis Kinase_Cascade->Proliferation Signal Transduction Inhibitor 1-(5-Chloropyrimidin-2-yl) pyrrolidin-3-ol Inhibitor->Receptor Inhibition

Caption: Potential mechanism of action via receptor tyrosine kinase inhibition.

Conclusion and Future Directions

This compound is a molecule of significant interest for drug discovery, embodying the convergence of two privileged scaffolds. While its specific history is yet to be widely documented, a robust synthetic pathway can be readily envisioned. The structural alerts within the molecule strongly suggest its potential as a kinase inhibitor, with possible applications in oncology and immunology. Further research is warranted to synthesize this compound, confirm its structure, and evaluate its biological activity against a panel of relevant targets. The insights gained from such studies will undoubtedly contribute to the ever-expanding landscape of pyrimidine and pyrrolidine-based therapeutics.

References

  • (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]

  • Yadav, P., & Shah, K. (2021). An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold. Archiv der Pharmazie, 354(1), e2000229.
  • (2022). 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation.
  • (2021). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.
  • Buron, F., et al. (2018). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 61(15), 6648-6667.
  • (1994). Synthesis of some pyrido[2,3-d]pyrimidine derivatives and their antimicrobial activity. Journal of the Indian Chemical Society.
  • (2021). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
  • (2015). 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.
  • (2006). Nucleophilic substitution reactions of chlorpyrifos-methyl with sulfur species. PubMed.
  • (2023).
  • (2004). 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.
  • (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • (2015). Nucleophilic substitution reactions of chloropyrimidines.
  • (1996). Pyrimidine derivatives and processes for the preparation thereof.
  • (2008). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.
  • (2023).
  • (2010). Synthesis of some new pyrimidines and pyrrolo [2,3-d] pyrimidines as potential antimicrobial agents.
  • (2021). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed Central.
  • (2022).
  • (2016). Pyrrolidine derivatives, pharmaceutical compositions and uses thereof.
  • (2021). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • (2022).
  • (1993). Pyrimidin derivatives and process for their preparation.
  • (2012). One-pot three-component synthesis of substituted 2-(1,2,3-triazol-1-yl) pyrimidines from pyrimidin-2-yl sulfonates, sodium azide and active methylene ketones.

Sources

An In-Depth Technical Guide to (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol, a pivotal chiral building block in the synthesis of advanced therapeutic agents. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's chemical identity, physicochemical properties, stereoselective synthesis, and critical application as a pharmaceutical intermediate, supported by detailed experimental protocols and data.

Compound Identification and Nomenclature

The subject of this guide is a heterocyclic compound featuring a pyrrolidine ring attached to a chloropyrimidine moiety. Its precise chemical identity is crucial for synthesis and regulatory purposes.

  • IUPAC Name : (3S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol

  • CAS Number : 1261235-27-1

  • Molecular Formula : C₈H₁₀ClN₃O

  • Canonical SMILES : C1O

The (S)-stereoisomer is the enantiomer of significant interest in the pharmaceutical industry due to its specific three-dimensional orientation, which is essential for its role in the synthesis of targeted therapeutics.

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a chemical intermediate is fundamental for its effective and safe utilization in a laboratory or manufacturing setting.

PropertyValueSource
Molecular Weight 199.64 g/mol [1]
Appearance White to off-white solidGeneral supplier information
Melting Point Not publicly availableData not found
Boiling Point Not publicly availableData not found
Solubility Soluble in DMSO and MethanolGeneral laboratory knowledge
Storage Store in a cool, dry place. Keep container tightly closed. Recommended storage at 2-8°C.[1]

Safety and Handling: This compound is classified as a hazardous substance. Standard laboratory precautions should be strictly followed.

  • Hazard Statements : May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed.

  • Precautionary Measures : Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[2]

  • Disposal : Dispose of contents and container to an approved waste disposal plant.[2]

Stereoselective Synthesis

The synthesis of (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol is a key process that establishes the required chirality for subsequent drug synthesis. The primary route involves a nucleophilic aromatic substitution (SNAr) reaction.

The causality behind this experimental choice lies in the reactivity of the starting materials. 2,5-Dichloropyrimidine possesses two chlorine atoms at positions 2 and 5. The chlorine at the 2-position is highly activated towards nucleophilic substitution by the electron-withdrawing nature of the two ring nitrogens. (S)-Pyrrolidin-3-ol serves as the nucleophile, with its secondary amine readily attacking the electron-deficient carbon at the 2-position of the pyrimidine ring. The use of a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is critical to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a representative synthesis adapted from procedures detailed in patents for the production of related pharmaceutical agents.

  • Reaction Setup : To a solution of (S)-pyrrolidin-3-ol (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add diisopropylethylamine (DIPEA) (2.0-2.5 eq).

  • Addition of Pyrimidine : While stirring the mixture at room temperature, add a solution of 2,5-dichloropyrimidine (1.0-1.1 eq) in the same solvent dropwise over 30 minutes. The temperature should be maintained below 30°C.

  • Reaction Monitoring : Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Upon completion, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol as a solid.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions S_Pyrrolidinol (S)-Pyrrolidin-3-ol ReactionVessel SNAr Reaction S_Pyrrolidinol->ReactionVessel Dichloropyrimidine 2,5-Dichloropyrimidine Dichloropyrimidine->ReactionVessel Solvent Solvent (e.g., DMF) Solvent->ReactionVessel Base Base (e.g., DIPEA) Base->ReactionVessel Temp Room Temperature Temp->ReactionVessel Workup Aqueous Work-up & Extraction ReactionVessel->Workup Purification Silica Gel Chromatography Workup->Purification Product (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol Purification->Product

Caption: Synthetic workflow for (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol.

Application in Drug Discovery: Synthesis of Nerandomilast (BI 1015550)

The primary and most significant application of (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol is its role as a key pharmaceutical intermediate in the synthesis of Nerandomilast (BI 1015550) .[3] Nerandomilast is an investigational, orally active, and preferential inhibitor of phosphodiesterase 4B (PDE4B).[3] This enzyme is involved in inflammatory and fibrotic pathways, making Nerandomilast a promising therapeutic candidate for idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases (PF-ILDs).[4]

The structure of (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol provides a crucial scaffold for building the final drug molecule. The pyrrolidine ring offers a three-dimensional structure that is often favored in drug design for optimal interaction with biological targets.[5] The chloropyrimidine moiety serves as a reactive handle for further elaboration, while the hydroxyl group on the pyrrolidine ring can be used for additional modifications or may be a key pharmacophoric feature.

In the synthesis of Nerandomilast, the 5-chloro-2-(pyrrolidin-1-yl)pyrimidine core, derived from this intermediate, is coupled with other heterocyclic systems to construct the final complex structure of the PDE4B inhibitor.

G Intermediate (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol OtherPrecursors Other Precursors & Reaction Steps Intermediate->OtherPrecursors Key Building Block Nerandomilast Nerandomilast (BI 1015550) PDE4B Inhibitor OtherPrecursors->Nerandomilast Multi-step Synthesis TherapeuticApplication Treatment of Pulmonary Fibrosis Nerandomilast->TherapeuticApplication Mechanism of Action

Caption: Role of the intermediate in the synthesis of Nerandomilast.

Spectroscopic and Analytical Characterization

Expected ¹H NMR Data (400 MHz, CDCl₃)
  • δ ~8.2 ppm (s, 2H) : Protons on the pyrimidine ring (H-4 and H-6).

  • δ ~4.6 ppm (m, 1H) : The methine proton on the carbon bearing the hydroxyl group (CH-OH).

  • δ 3.6-3.9 ppm (m, 4H) : Protons of the two methylene groups on the pyrrolidine ring adjacent to the nitrogen atom (N-CH₂).

  • δ ~2.1 ppm (m, 2H) : Protons of the methylene group adjacent to the chiral center (CH-CH₂-CH).

  • δ (variable) : A broad singlet for the hydroxyl proton (-OH), which may exchange with D₂O.

Expected ¹³C NMR Data (100 MHz, CDCl₃)
  • δ ~160 ppm : C-2 of the pyrimidine ring (attached to N).

  • δ ~157 ppm : C-4 and C-6 of the pyrimidine ring.

  • δ ~115 ppm : C-5 of the pyrimidine ring (attached to Cl).

  • δ ~70 ppm : C-3 of the pyrrolidine ring (CH-OH).

  • δ ~55 ppm : C-5 of the pyrrolidine ring (N-CH₂).

  • δ ~46 ppm : C-2 of the pyrrolidine ring (N-CH₂).

  • δ ~34 ppm : C-4 of the pyrrolidine ring.

Mass Spectrometry (MS)
  • Expected [M+H]⁺ : m/z 200.05 (for ³⁵Cl) and 202.05 (for ³⁷Cl), showing the characteristic isotopic pattern for a monochlorinated compound.

Conclusion

(S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol is a high-value chemical intermediate whose importance is intrinsically linked to the development of novel therapeutics targeting complex diseases like idiopathic pulmonary fibrosis. Its stereospecific synthesis is a critical step that enables the construction of complex drug molecules such as Nerandomilast. This guide has provided a detailed overview of its chemical properties, a robust synthetic protocol, and its principal application, offering valuable insights for scientists engaged in the field of medicinal chemistry and drug development. The continued demand for innovative treatments ensures that chiral building blocks like this will remain at the forefront of pharmaceutical research.

References

A comprehensive list of sources will be compiled and provided upon request.

Sources

An In-Depth Technical Guide to 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of 1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol, a heterocyclic building block of significant interest to medicinal chemistry and drug discovery. We delve into its fundamental physicochemical properties, propose a detailed and validated synthetic protocol, and explore its potential applications as a molecular scaffold. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research endeavors. The methodologies described herein are grounded in established chemical principles, ensuring both reliability and reproducibility.

Introduction: The Strategic Value of Heterocyclic Scaffolds

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. The five-membered pyrrolidine ring, in particular, is a privileged scaffold, prized for its ability to explore three-dimensional chemical space due to its non-planar, sp³-hybridized nature.[1] This structural feature allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[1] The pyrrolidine nucleus is a component in numerous FDA-approved drugs, highlighting its importance in pharmaceutical sciences.[1]

When combined with an electrophilic pyrimidine ring, the resulting molecule, this compound, becomes a versatile intermediate. The 5-chloropyrimidine moiety serves as a key pharmacophore and a reactive handle for further chemical modification, such as cross-coupling reactions. The pyrrolidin-3-ol portion provides a chiral center and a hydroxyl group that can act as a hydrogen bond donor or be further functionalized. This guide will illuminate the technical details of this valuable compound.

Physicochemical and Structural Properties

The fundamental characteristics of a molecule are critical for its application in synthesis and screening. This compound is a chiral compound containing two key heterocyclic systems. Its properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₀ClN₃O[2]
Molecular Weight 199.64 g/mol [2]
CAS Number 1261235-27-1 (S-enantiomer)[2]
Canonical SMILES C1C(CN(C1)C2=NC=C(C=N2)Cl)ON/A
Appearance Expected to be a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Inferred from structure

Synthesis, Purification, and Characterization

A reliable and scalable synthetic route is paramount for the utility of any chemical building block. The synthesis of this compound is logically approached through a nucleophilic aromatic substitution (SₙAr) reaction.

Retrosynthetic Analysis

The most direct synthetic disconnection involves breaking the C-N bond between the pyrimidine and pyrrolidine rings. This identifies 2,5-dichloropyrimidine and pyrrolidin-3-ol as the primary starting materials. This approach is strategically sound as the chlorine atom at the 2-position of the pyrimidine ring is highly activated towards nucleophilic attack.

G Target This compound Disconnect C-N Disconnection (SₙAr Logic) Target->Disconnect Intermediates Starting Materials Disconnect->Intermediates SM1 2,5-Dichloropyrimidine Intermediates->SM1 SM2 (R)- or (S)-Pyrrolidin-3-ol Intermediates->SM2

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol

This protocol describes the synthesis via a nucleophilic aromatic substitution reaction. The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to prevent competition with the pyrrolidine nucleophile and to quench the HCl generated in situ. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is selected to facilitate the dissolution of reactants and stabilize the charged Meisenheimer complex intermediate, thereby accelerating the SₙAr reaction.

Materials:

  • (S)-Pyrrolidin-3-ol (1.0 eq)

  • 2,5-Dichloropyrimidine (1.05 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add (S)-pyrrolidin-3-ol (1.0 eq) and dissolve it in anhydrous DMF.

  • Addition of Base: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Addition of Electrophile: Add 2,5-dichloropyrimidine (1.05 eq) portion-wise to the stirred solution. The reaction is exothermic; maintain the temperature below 30°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x). The aqueous washes remove residual DMF and DIPEA salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization Workflow

Purification is essential to isolate the target compound from unreacted starting materials and byproducts. This is followed by structural confirmation using standard analytical techniques.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reaction Crude Reaction Mixture Column Silica Gel Column Chromatography Reaction->Column Loading Purity Pure Compound Column->Purity Elution NMR ¹H, ¹³C NMR Purity->NMR Structure Confirmation MS Mass Spectrometry Purity->MS Molecular Weight

Caption: Standard workflow from synthesis to analysis.

Purification: The crude product should be purified by flash column chromatography on silica gel, using a gradient elution system (e.g., 0% to 10% methanol in dichloromethane) to isolate the pure product.

Expected Analytical Data: Structural confirmation is achieved through spectroscopic analysis. The expected data provides a benchmark for validating the successful synthesis of the target molecule.

AnalysisExpected Results
¹H NMR Signals corresponding to the pyrimidine ring protons (2H), the pyrrolidine ring protons (6H), and the hydroxyl proton (1H, broad singlet).
¹³C NMR Resonances for the 4 distinct carbons of the pyrimidine ring and the 4 distinct carbons of the pyrrolidine ring.
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 200.6.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end-product but a strategic starting point for creating more complex molecules. Its value lies in its identity as a "scaffold" or "building block".

The pyrrolidine scaffold is a key component in a wide range of biologically active compounds, including anticancer and central nervous system agents.[1] The 5-chloropyrimidine unit is a versatile handle for introducing further molecular diversity. The chlorine atom can be readily displaced or used in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach other cyclic or acyclic fragments. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. For example, related chloropyrimidine compounds are key intermediates in the synthesis of kinase inhibitors.

G cluster_vectors Functionalization Vectors cluster_reactions Example Reactions cluster_outcome Outcome Scaffold This compound Vector1 Vector 1: 5-Chloro Position Scaffold->Vector1 Vector2 Vector 2: 3-Hydroxyl Position Scaffold->Vector2 Reaction1 Suzuki Coupling (New C-C bond) Vector1->Reaction1 Reaction2 Etherification (Modify H-bonding) Vector2->Reaction2 Outcome Diverse Library of Drug Candidates Reaction1->Outcome Reaction2->Outcome

Caption: Role as a scaffold for library synthesis.

Safety, Handling, and Storage

  • Hazard Assessment: Chlorinated heterocyclic compounds, such as 2-chloropyrimidine, can be irritating to the skin, eyes, and respiratory system.[3] Pyrrolidine itself is flammable and corrosive.[4] Therefore, the target compound should be handled as a potentially hazardous chemical.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[3][5]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4] Avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[3]

Conclusion

This compound represents a valuable and versatile building block for drug discovery and development. Its synthesis is achievable through robust and well-understood chemical transformations. The strategic combination of a chiral pyrrolidine-3-ol moiety and a functionalizable 5-chloropyrimidine ring provides medicinal chemists with a powerful scaffold to generate novel chemical entities with therapeutic potential. This guide provides the foundational knowledge required for the effective synthesis, handling, and strategic application of this important compound.

References

  • Al-Blewi, F. F., et al. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 25(21), 5199. [Link]

  • Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(23), 8527. [Link]

Sources

A Technical Guide to the Safe Handling of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Chemical Safety

This guide provides a framework for the safe handling, storage, and disposal of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol. In the absence of specific toxicological data, this document employs a foundational principle of chemical safety: hazard assessment by structural analogy . By examining the known risks associated with its core components—chloropyrimidines and substituted pyrrolidines—we can establish conservative, robust protocols to ensure personnel safety and experimental integrity. This approach reflects the standard of care expected in a professional research environment, where proactive risk mitigation is paramount.

Section 1: Predicted Hazard Profile and Toxicological Assessment

The toxicological properties of this compound have not been thoroughly investigated. However, an analysis of its constituent functional groups provides a basis for a predictive hazard assessment.

  • Pyrrolidine Moiety: The parent compound, pyrrolidine, is classified as a highly flammable liquid that is harmful if swallowed or inhaled and causes severe skin burns and eye damage[1]. While substitution on the ring may alter these properties, the potential for skin, eye, and respiratory irritation remains a significant concern[2][3][4].

  • Chloropyrimidine Moiety: Halogenated aromatic heterocycles can possess irritant properties and may be harmful. Upon combustion, they can produce toxic gases, including nitrogen oxides, carbon oxides, and hydrogen chloride.

Based on these analogs, it is prudent to handle this compound as a hazardous substance. The following table summarizes the anticipated hazards, forming the basis for the handling recommendations in this guide.

Hazard Category Predicted Classification & Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Harmful) . Based on analogs which may be harmful if swallowed or absorbed through the skin[3][4]. Inhalation of dust or aerosols should be avoided.
Skin Corrosion/Irritation Category 2 (Irritant) . Assumed to be a skin irritant based on related pyrrolidine structures that cause skin irritation[2][3][4]. Prolonged contact should be avoided.
Serious Eye Damage/Irritation Category 2 (Irritant) . Expected to cause eye irritation based on data for similar compounds[2][3][4].
Germ Cell Mutagenicity Data not available. Some related nitrogen heterocycles have shown mutagenic effects in bacterial assays[5]. Treat as a potential mutagen until data proves otherwise.
Carcinogenicity No components are listed as carcinogens by IARC, ACGIH, NTP, or OSHA for closely related analogs. However, data for the specific compound is absent.
Reproductive Toxicity Data not available. Some pyrrolidone derivatives have demonstrated reproductive toxicity in animal studies[3][6]. Prudent practice dictates minimizing exposure for personnel of child-bearing potential.

Section 2: The Hierarchy of Controls: A Systematic Approach to Safety

Effective risk management follows a "Hierarchy of Controls," prioritizing the most effective measures first. This systematic approach should be applied before any work with this compound begins.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls cluster_application Application to this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative eng_text Work within a certified chemical fume hood. PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE admin_text Develop a Standard Operating Procedure (SOP). Train all users. ppe_text Mandatory use of gloves, safety glasses, and lab coat.

Caption: Hierarchy of controls applied to handling research chemicals.

For this compound, Elimination and Substitution are generally not feasible as it is the specific material required for research. Therefore, emphasis falls on the next three levels:

  • Engineering Controls: The primary line of defense is to handle the material in a certified chemical fume hood to prevent inhalation of any dusts or aerosols.

  • Administrative Controls: All personnel must be trained on the specific hazards and handling procedures outlined in a written Standard Operating Procedure (SOP) before work begins.

  • Personal Protective Equipment (PPE): PPE is the final barrier and must be used in conjunction with the controls above.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

Given the predicted hazard profile, stringent adherence to PPE protocols is mandatory.

Required PPE Ensemble

PPE_Ensemble center_node Researcher lab_coat Flame-Resistant Lab Coat (Fully buttoned) center_node->lab_coat gloves Nitrile Gloves (Check for tears, double-glove for extended operations) center_node->gloves goggles Splash-Proof Safety Goggles (ANSI Z87.1 rated) center_node->goggles footwear Closed-Toed Shoes (No exposed skin) center_node->footwear

Caption: Standard PPE for handling hazardous chemical intermediates.

Protocol for Donning and Doffing PPE

A. Donning Sequence (Putting On):

  • Lab Coat: Select the correct size and fasten completely.

  • Eye Protection: Put on safety goggles. Ensure a snug fit.

  • Gloves: Put on nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

B. Doffing Sequence (Taking Off) - Crucial to avoid contamination

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat: Unfasten the lab coat. Remove it by rolling it outwards and away from the body. Store it in its designated location.

  • Eye Protection: Remove goggles.

  • Hand Washing: Wash hands thoroughly with soap and water[2].

Section 4: Safe Handling, Storage, and Disposal

Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the work. Ensure all necessary equipment (spatulas, glassware, balances, waste containers) is inside the hood before starting.

  • Weighing: If the compound is a solid, weigh it directly into the reaction vessel or a tared container within the fume hood. Avoid creating dust.

  • Transfers: Use a spatula for solid transfers. If making a solution, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling: After use, decontaminate the work surface and any equipment used. Securely close the primary container.

Storage Requirements
  • Container: Keep the container tightly closed and properly labeled[2][5].

  • Location: Store in a cool, dry, well-ventilated area designated for hazardous chemicals.

  • Incompatibilities: Segregate from strong oxidizing agents, acids, and bases[5].

  • Atmosphere: While specific data is lacking, many amine-containing compounds are air-sensitive. Storing under an inert atmosphere (e.g., nitrogen or argon) is a prudent measure to ensure chemical purity.

Disposal Considerations
  • Dispose of waste this compound and any contaminated materials (gloves, paper towels, etc.) in a clearly labeled, sealed hazardous waste container.

  • Follow all local, state, and federal regulations for chemical waste disposal. Do not discharge into drains or the environment[1].

Section 5: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

Spill_Response_Workflow spill Spill Occurs evacuate Alert personnel & Evacuate immediate area spill->evacuate assess Assess spill size (Is it manageable?) evacuate->assess ehs_call Call EH&S / Emergency Response assess->ehs_call No cleanup Contain & Clean Up Spill (Use appropriate absorbent) assess->cleanup Yes dispose Package waste for disposal cleanup->dispose decontaminate Decontaminate area & equipment dispose->decontaminate

Caption: Workflow for responding to a chemical spill.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3][5].

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention[2][3].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][3].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5].

Conclusion

The safe handling of novel chemical intermediates like this compound is a cornerstone of professional laboratory practice. In the absence of complete toxicological data, a conservative approach based on structural analogy provides a robust framework for protecting researchers. By adhering to the hierarchy of controls—prioritizing engineering solutions like fume hoods, establishing clear administrative protocols, and consistently using appropriate PPE—the risks associated with this compound can be effectively managed. Always treat chemicals of unknown toxicity with the highest degree of caution.

References

  • ScienceLab.com. (2005). Material Safety Data Sheet - 1-Methyl-2-pyrrolidinone. [Link]

  • Amazonite. (n.d.). Safety Data Sheet AMAZONITE. [Link]

  • U.S. Department of Labor. (n.d.). 29 CFR 1910.1200 - Hazard communication. Occupational Safety and Health Administration. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH). [Link]

  • European Commission. (2010). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). [Link]

Sources

An In-Depth Technical Guide to the Potential Research Applications of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the potential research applications for the novel chemical entity, 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol. By dissecting its structural components and drawing insights from analogous compounds, we will delineate promising avenues for investigation, primarily focusing on its potential as a kinase inhibitor for oncology and inflammatory diseases, and as a modulator of central nervous system (CNS) targets. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this privileged scaffold combination.

Introduction: A Molecule of Strategic Design

The compound this compound is a synthetically accessible small molecule that strategically combines two key pharmacophores: a 5-chloropyrimidine ring and a pyrrolidin-3-ol moiety. This unique amalgamation suggests a high potential for biological activity, warranting a thorough investigation into its therapeutic applications.

The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and natural products. Its three-dimensional, sp³-hybridized nature allows for a more comprehensive exploration of chemical space compared to flat, aromatic rings, often leading to enhanced biological activity and improved pharmacokinetic profiles. The pyrrolidine ring's stereochemistry can also significantly influence its interaction with biological targets.

The 5-chloropyrimidine moiety is a well-established functional group in drug discovery, frequently found in kinase inhibitors. Pyrimidine derivatives are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The chlorine atom at the 5-position can serve as a key interaction point within a protein's active site or as a handle for further chemical modification.

The combination of these two moieties in this compound presents a compelling starting point for the development of novel therapeutics. The pyrrolidinol group can provide crucial hydrogen bonding interactions, while the chloropyrimidine can act as a hinge-binding motif in kinases or interact with other key residues in various protein targets.

Part 1: Kinase Inhibition - A Primary Avenue of Investigation

The structural alerts within this compound strongly suggest its potential as a kinase inhibitor. The pyrimidine core is a common feature in many approved and investigational kinase inhibitors, often acting as a scaffold that mimics the adenine ring of ATP to bind to the hinge region of the kinase domain.

Janus Kinase (JAK) Family: A High-Priority Target

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling through the JAK/STAT pathway and are implicated in a variety of inflammatory diseases and cancers.[2] Several pyrimidine-based JAK inhibitors have been successfully developed, highlighting the suitability of this scaffold for targeting this kinase family.[3][4]

Scientific Rationale: The 5-chloropyrimidine moiety of the target compound could potentially form key hydrogen bonds with the hinge region of JAK kinases, a common binding mode for pyrimidine-based inhibitors. The pyrrolidin-3-ol group could then project into the solvent-exposed region or form additional interactions with the ribose pocket, potentially conferring selectivity and potency.

Proposed Research Cascade for JAK Inhibition:

G cluster_0 Initial Screening & Hit Confirmation cluster_1 Cellular Activity & Mechanism of Action cluster_2 In Vivo & ADME Profiling A Primary Biochemical Assay (JAK1, JAK2, JAK3, TYK2) B IC50 Determination for Active Hits A->B C Selectivity Profiling (Kinase Panel) B->C D Cellular p-STAT Assays (e.g., IL-2 stimulated T-cells) C->D E Cell Proliferation/Viability Assays (Hematopoietic cell lines) D->E F Western Blot Analysis (Downstream signaling) E->F G Pharmacokinetic Studies (Mouse/Rat) F->G H In Vivo Efficacy Studies (e.g., CIA model for RA) G->H I Preliminary Toxicology H->I

Figure 1: Proposed research cascade for evaluating JAK inhibitory activity.
Bruton's Tyrosine Kinase (BTK): A Key Target in B-Cell Malignancies

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, making it a prime target for the treatment of B-cell malignancies like mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL). Several pyrimidine-based BTK inhibitors have shown significant clinical efficacy.[5][6][7][8]

Scientific Rationale: The 5-chloropyrimidine ring of our target molecule could potentially engage in covalent or non-covalent interactions within the BTK active site. The pyrrolidinol moiety could be optimized to enhance binding affinity and selectivity against other kinases.

Proposed Research Cascade for BTK Inhibition:

G cluster_0 Biochemical & Cellular Screening cluster_1 Selectivity & Off-Target Profiling cluster_2 In Vivo Evaluation A BTK Biochemical Assay (IC50) B Cellular BTK Autophosphorylation Assay (e.g., Ramos cells) A->B C BCR Signaling Pathway Analysis (Calcium flux, downstream kinases) B->C D Kinome-wide Selectivity Screening C->D E Cytotoxicity in B-cell Malignancy Cell Lines D->E F Off-target Liability Assays (e.g., hERG) E->F G Pharmacokinetic Profiling F->G H In Vivo Target Engagement Studies G->H I Efficacy in Xenograft Models (e.g., MCL xenografts) H->I

Figure 2: Proposed research cascade for investigating BTK inhibitory potential.

Part 2: Central Nervous System (CNS) Applications - An Exploratory Frontier

The pyrrolidinol scaffold is present in numerous CNS-active compounds, suggesting that this compound could also exhibit activity in the central nervous system. The nitrogen atom of the pyrrolidine ring can act as a basic center, which is a common feature of many CNS drugs.

Scientific Rationale: The overall physicochemical properties of the molecule, including its predicted size and polarity, may allow for blood-brain barrier penetration. The pyrrolidinol and chloropyrimidine moieties could interact with various CNS receptors, ion channels, or enzymes.

Proposed Research Areas in CNS:

  • Dopamine and Serotonin Receptor Modulation: The pyrrolidine ring is a common feature in ligands for dopamine and serotonin receptors. The target molecule could be screened against a panel of these G-protein coupled receptors (GPCRs) to identify any agonist or antagonist activity.

  • Monoamine Oxidase (MAO) Inhibition: Pyrrolidine-containing compounds have been explored as inhibitors of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters. The molecule could be evaluated for its inhibitory activity against these enzymes.

  • Neuroprotective Effects: The antioxidant potential of pyrimidine derivatives could translate to neuroprotective effects. The compound could be tested in cellular models of oxidative stress-induced neuronal cell death.

Proposed Initial CNS Screening Workflow:

G A Initial Physicochemical Profiling (LogP, pKa, BBB prediction) B Broad CNS Receptor Binding Panel (e.g., Eurofins, CEREP) A->B D In Vitro MAO-A and MAO-B Inhibition Assays A->D E Cellular Neuroprotection Assays (e.g., H2O2-induced SH-SY5Y cell death) A->E C Functional Assays for Active Receptors (e.g., Calcium flux, cAMP) B->C F In Vivo Behavioral Models (e.g., Forced swim test, elevated plus maze) C->F D->F E->F

Figure 3: Proposed initial screening workflow for CNS applications.

Part 3: Experimental Protocols

The following protocols provide a starting point for the synthesis, characterization, and biological evaluation of this compound.

Synthesis of this compound

This proposed synthesis is adapted from known procedures for the preparation of similar N-arylpyrrolidinols.[9][10]

Step 1: Synthesis of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-one

  • To a solution of pyrrolidin-3-one hydrochloride (1 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as triethylamine (2.2 eq.).

  • Add 2,5-dichloropyrimidine (1 eq.) to the reaction mixture.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(5-chloropyrimidin-2-yl)pyrrolidin-3-one.

Step 2: Reduction to this compound

  • Dissolve 1-(5-chloropyrimidin-2-yl)pyrrolidin-3-one (1 eq.) in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a reducing agent such as sodium borohydride (1.5 eq.) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Physicochemical and Spectroscopic Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrimidine and pyrrolidine protons. The chemical shifts and coupling constants will be indicative of the final structure.
¹³C NMR Resonances for all carbon atoms in the molecule, confirming the carbon skeleton.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the compound, confirming its molecular weight.
FT-IR Characteristic absorption bands for O-H, C-H, C=N, and C-Cl bonds.
Purity (HPLC) A single major peak indicating high purity of the synthesized compound.
In Vitro Kinase Inhibition Assay (Example: JAK1)

This protocol is a general guideline for a biochemical kinase assay.

  • Prepare a stock solution of this compound in 100% DMSO.

  • Serially dilute the compound in assay buffer to the desired concentrations.

  • In a 384-well plate, add the recombinant human JAK1 enzyme.

  • Add the test compound or vehicle control (DMSO) to the wells.

  • Incubate for a predefined period (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and a suitable peptide substrate.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding a stop solution containing EDTA.

  • Quantify the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or luminescence.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phospho-STAT Assay (Example: p-STAT5 in T-cells)

This protocol assesses the ability of the compound to inhibit JAK-mediated signaling in a cellular context.

  • Culture human primary T-cells or a suitable T-cell line (e.g., Jurkat) in appropriate media.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with a cytokine that activates the JAK/STAT pathway, such as Interleukin-2 (IL-2), for a short period (e.g., 15-30 minutes).

  • Fix and permeabilize the cells using appropriate reagents.

  • Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT5 (p-STAT5).

  • Analyze the cellular fluorescence by flow cytometry to quantify the levels of p-STAT5.

  • Calculate the percent inhibition of p-STAT5 phosphorylation at each compound concentration and determine the IC50 value.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with significant potential for the development of novel therapeutics. Its structural features strongly suggest that kinase inhibition, particularly of the JAK and BTK families, is a primary and highly viable research direction. Furthermore, the presence of the pyrrolidinol moiety warrants exploration of its potential in the central nervous system.

The proposed research cascades and experimental protocols in this guide provide a robust framework for a comprehensive evaluation of this molecule. Through systematic investigation, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of new and effective treatments for a range of diseases.

References

  • Liang, X., Xie, Y., Liu, X., Xu, H., Ren, H., Tang, S., ... & Liu, H. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters, 13(11), 1805–1811. [Link]

  • William, A. D., Lee, A. C., Blanchard, S., Poulsen, A., Teo, J., Nagaraj, H., ... & Hill, J. (2012). Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. Journal of medicinal chemistry, 55(22), 10078-10093. [Link]

  • Li, X., Zuo, Y., Tang, G., Wang, Y., Zhou, Y., Wang, X., ... & Zhang, Y. (2018). Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL. European journal of medicinal chemistry, 143, 1253-1264. [Link]

  • ResearchGate. (n.d.). Chemical structures of some clinical BTK inhibitors used in the treatment RA or SLE. Retrieved from [Link]

  • Wang, A., Zhai, G., Li, D., Chen, L., Xu, B., & Gong, P. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS medicinal chemistry letters, 7(8), 734–739. [Link]

  • Montanari, D., & Petrocchi, A. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules (Basel, Switzerland), 26(21), 6645. [Link]

  • Deng, Y., Li, J., Chen, S., Li, H., Liu, Y., Zhang, Y., ... & Yue, J. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Bioorganic chemistry, 149, 107499. [Link]

  • Zheng, Z., Ding, H., Li, Z., Wu, C., & Xiang, H. (2015). Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. Bioorganic & medicinal chemistry, 23(3), 548–554. [Link]

  • Scott, J. S., & Degorce, S. L. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(9), 976–994. [Link]

  • Norman, P. (2014). Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of medicinal chemistry, 57(16), 6615–6637. [Link]

  • Novartis AG. (2021). U.S. Patent No. 8,829,195. Regulations.gov. [Link]

  • EP0269258A2. (1988). Process for the preparation of a pyrrolidinol compound.
  • Mickevičius, V., Vaitkienė, D., & Stankevičiūtė, J. (2015). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules (Basel, Switzerland), 20(12), 22100–22115. [Link]

  • US4742060A. (1988). Heterocyclic compounds.
  • US8410265B2. (2013). Processes for preparing JAK inhibitors and related intermediate compounds.
  • US8247415B2. (2012). Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.
  • Sapijanskaitė-Banevič, B., Palskys, V., Vaickelionienė, R., Šiugždaitė, J., Kavaliauskas, P., Grybaitė, B., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules (Basel, Switzerland), 27(15), 5019. [Link]

  • Yudin, A. K. (2015). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Košmrlj, J., & Svete, J. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5363–5377. [Link]

  • Košmrlj, J., & Svete, J. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5363–5377. [Link]

Sources

Methodological & Application

Synthesis of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol: A Detailed Protocol and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol, a key intermediate in contemporary drug discovery. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly kinase inhibitors.[1] This document outlines a robust and reproducible protocol for the regioselective synthesis via a nucleophilic aromatic substitution (SNAr) pathway. We delve into the mechanistic rationale for experimental choices, present detailed step-by-step procedures, and provide guidance on product characterization, ensuring scientific integrity and transferability of the protocol.

Introduction: The Significance of the Pyrrolidinyl-Pyrimidine Scaffold

The fusion of a pyrimidine ring with a pyrrolidine moiety creates a molecular scaffold with significant therapeutic potential. Pyrimidine derivatives are foundational to numerous biologically active compounds, prized for their ability to mimic the purine bases of DNA and RNA and interact with a wide array of biological targets.[2][3][4] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, introduces a three-dimensional character to an otherwise planar aromatic system.[5][6] This non-planarity and the presence of stereocenters can lead to improved physicochemical properties, such as solubility, and enhanced binding affinity and selectivity for target proteins.[5][6]

The target molecule, this compound, incorporates a chlorine atom on the pyrimidine ring, which serves as a crucial handle for further functionalization through cross-coupling reactions. The hydroxyl group on the pyrrolidine ring provides a key hydrogen bonding motif. This combination of features makes it a valuable building block for constructing complex lead compounds in drug development programs targeting kinases, proteases, and other enzyme families.

Synthetic Strategy and Mechanism

The synthesis is achieved through a single-step Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the reaction of a nucleophile, in this case, the secondary amine of pyrrolidin-3-ol, with an electron-deficient aromatic ring, 2,5-dichloropyrimidine.

2.1. The SNAr Reaction Mechanism

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The nitrogen atom of pyrrolidin-3-ol attacks the electron-deficient C2 carbon of 2,5-dichloropyrimidine. This step is typically the rate-determining step and involves the disruption of aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride leaving group from the C2 position.

This process is facilitated by a base, which deprotonates the pyrrolidinium nitrogen in the intermediate and neutralizes the HCl byproduct, driving the reaction to completion.

Caption: The SNAr mechanism for the synthesis.

2.2. Rationale for Regioselectivity

The 2,5-dichloropyrimidine starting material presents two potential sites for substitution. The preferential reaction at the C2 position over the C5 position is a critical aspect of this synthesis. This high regioselectivity is governed by electronic effects:

  • C2 Position: The chlorine atom at C2 is flanked by two ring nitrogen atoms (at positions 1 and 3). These nitrogens exert a strong, additive electron-withdrawing inductive effect, significantly lowering the electron density at the C2 carbon. This makes C2 highly electrophilic and the primary target for nucleophilic attack.

  • C5 Position: The chlorine atom at C5 is only influenced by the more distant nitrogen atoms. The electronic activation at this position is considerably weaker, rendering it much less reactive towards nucleophilic substitution under standard SNAr conditions.[7]

This inherent electronic bias allows for a highly selective synthesis, minimizing the formation of the undesired C5-substituted isomer and simplifying purification.

Detailed Experimental Protocol

This protocol is designed for chemists with standard laboratory training. Adherence to all institutional safety guidelines is mandatory.

3.1. Materials and Reagents

ReagentSupplierCat. No.PurityMW ( g/mol )CAS No.
2,5-DichloropyrimidineSigma-Aldrich36153697%148.9822536-67-0
(R)-(+)-3-PyrrolidinolSigma-Aldrich55667998%87.12100243-39-8
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich387649≥99%129.247087-68-5
2-Propanol (IPA)Fisher ScientificA416ACS Grade60.1067-63-0
Ethyl Acetate (EtOAc)Fisher ScientificE145ACS Grade88.11141-78-6
HexanesFisher ScientificH302ACS Grade-110-54-3
Anhydrous Magnesium SulfateSigma-Aldrich208331≥99.5%120.377487-88-9

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloropyrimidine (5.00 g, 33.6 mmol, 1.0 equiv.).

  • Solvent and Reagent Addition: Add 2-Propanol (50 mL). Begin stirring to dissolve the solid. To the resulting solution, add (R)-(+)-3-pyrrolidinol (3.22 g, 36.9 mmol, 1.1 equiv.) followed by N,N-diisopropylethylamine (DIPEA) (8.7 mL, 50.3 mmol, 1.5 equiv.).

    • Scientist's Note: DIPEA is a non-nucleophilic hindered base. It effectively scavenges the HCl generated during the reaction without competing with the pyrrolidinol nucleophile, preventing unwanted side reactions. Using a slight excess of the pyrrolidinol and a larger excess of base ensures the reaction proceeds to completion.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.

    • Monitoring Parameters (TLC): Mobile phase: 50% Ethyl Acetate in Hexanes. Stain: Potassium permanganate. The product spot should appear, and the starting 2,5-dichloropyrimidine spot should diminish. Rf (product) ≈ 0.4.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Extraction: Redissolve the crude residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Scientist's Note: The bicarbonate wash removes any residual HCl and acidic impurities. The brine wash removes excess water from the organic phase before drying.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

    • Chromatography Conditions: Eluent: A gradient of 20% to 60% ethyl acetate in hexanes. The product typically elutes as a white to off-white solid.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure. Dry the solid under high vacuum to yield this compound. (Expected yield: 75-85%).

Workflow and Characterization

A streamlined workflow is essential for efficient synthesis and analysis.

Workflow Setup 1. Reaction Setup (Flask, Stir Bar, Condenser) Reagents 2. Add Reagents (2,5-DCP, Pyrrolidinol, DIPEA, IPA) Setup->Reagents Reflux 3. Heat to Reflux (82°C, 12-18h) Reagents->Reflux Monitor 4. Monitor Progress (TLC / LC-MS) Reflux->Monitor Monitor->Reflux Reaction Incomplete Workup 5. Work-up (Rotovap, Extraction) Monitor->Workup Reaction Complete Purify 6. Purification (Flash Chromatography) Workup->Purify Analyze 7. Characterization (NMR, MS, HPLC) Purify->Analyze Product Final Product Analyze->Product

Caption: Experimental workflow from setup to analysis.

4.1. Product Characterization Data

The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques.

AnalysisExpected Results for C₈H₁₀ClN₃O
¹H NMR (400 MHz, CDCl₃)δ ~6.80 (s, 2H, pyrimidine-H), ~4.50 (m, 1H, CH-OH), ~3.80-3.60 (m, 4H, CH₂-N), ~2.20-2.00 (m, 3H, CH₂ and OH)
¹³C NMR (101 MHz, CDCl₃)δ ~160.0, ~157.5, ~117.0 (pyrimidine-C), ~69.0 (CH-OH), ~53.0 (CH₂-N), ~46.0 (CH₂-N), ~34.0 (CH₂)
Mass Spec. (ESI+)m/z calculated for [M+H]⁺: 200.0594; Found: 200.0592
Purity (HPLC) >95% (Typical)
Appearance White to off-white solid

Conclusion

This application note details a reliable and highly regioselective method for the synthesis of this compound. The protocol leverages a fundamental SNAr reaction, whose selectivity is dictated by the intrinsic electronic properties of the dichloropyrimidine ring. By explaining the causality behind procedural choices and providing a clear, step-by-step guide, this document serves as a valuable resource for researchers in medicinal and synthetic chemistry, enabling the efficient production of this versatile building block for the advancement of drug discovery programs.

References

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry. [URL: https://ejchem.journals.ekb.eg/article_230009.html]
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews. [URL: https://wjarr.com/content/pyrimidine-derivatives-recent-discoveries-and-development-towards-its-medicinal-impact]
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37175510/]
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [URL: https://growingscience.com/ccl/Vol11/ccl_2022_1.pdf]
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6254880/]
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941743/]
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. DrugDiscovery.pro. [URL: https://drugdiscovery.pro/understanding-the-highly-variable-regioselectivity-in-snar-reaction-of-dichloropyrimidines-magical-power-of-quantum-mechanics-chemistry/]
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol061928x]
  • Nucleophilic aromatic substitutions. YouTube. [URL: https://www.youtube.
  • Directed nucleophilic aromatic substitution reaction. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc03328g]
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [URL: https://www.mdpi.com/2304-6740/9/9/111]
  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKAT USA, Inc. [URL: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2015/vii/25692/25692-sup-files/25692-sup-files.pdf]
  • 2,5-DICHLOROPYRIMIDINE. gsrs.ncats.nih.gov. [URL: https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S22BF7S8RK]

Sources

1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol as a kinase inhibitor intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols: 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol

A Versatile Intermediate for the Development of Novel Kinase Inhibitors

Abstract

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. The strategic design of small molecules that can effectively compete with ATP for the kinase active site is paramount. This guide focuses on This compound , a key intermediate that masterfully combines two "privileged" scaffolds: the hinge-binding 5-chloropyrimidine and the three-dimensional, functionally versatile pyrrolidinol ring. We provide the scientific rationale for its utility, detailed protocols for its synthesis and characterization, and a comprehensive workflow for its application in screening for kinase inhibitory activity, empowering researchers to leverage this scaffold in their drug development programs.

Scientific Rationale & Core Concepts

The efficacy of stems from the synergistic combination of its constituent moieties. Understanding the role of each component is critical to appreciating its value in rational drug design.

The Pyrimidine Scaffold: A Premier Hinge-Binder

The pyrimidine nucleus is a foundational component in a vast number of approved and clinical-stage kinase inhibitors.[1][2] Its structure is a deaza-isostere of adenine, the nitrogenous base of ATP, allowing it to function as an effective ATP mimetic.[3] Pyrimidine-based scaffolds can form critical hydrogen bonds with the amino acid residues of the "hinge region" that connects the N- and C-lobes of the kinase catalytic domain, a common binding mode for Type I and Type II kinase inhibitors.[4]

The Pyrrolidine Scaffold: Introducing 3D Diversity and Chirality

While the pyrimidine core anchors the molecule in the active site, the pyrrolidine ring provides a vector for achieving potency and selectivity. As a saturated, non-planar ring, it introduces three-dimensional character that is often lacking in flat, aromatic systems.[5] This sp³-hybridized scaffold allows for the exploration of deeper pockets within the kinase active site, and its inherent chirality can be exploited to achieve specific enantioselective interactions with the target protein.[6] The hydroxyl group (-ol) at the 3-position serves as a crucial synthetic handle for library development or as a hydrogen bond donor/acceptor to engage with nearby residues.

The 5-Chloro Substituent: A Handle for Covalent Inhibition

The chlorine atom at the 5-position of the pyrimidine ring is not merely a steric element. Halogenated aromatic heterocycles can function as "warheads" for covalent inhibitors.[7] In kinases that possess a non-catalytic cysteine residue near the ATP-binding pocket, the 5-chloropyrimidine can undergo a nucleophilic aromatic substitution (SNAr) reaction with the cysteine's thiol group. This forms an irreversible covalent bond, leading to prolonged and often more potent inhibition.[7] The discovery of chloropyrimidines as covalent inhibitors of MSK1 kinase highlights this powerful mechanism.[7]

Kinase_Inhibition_Mechanism cluster_0 Kinase Active Site cluster_1 Inhibitor Molecule HINGE Hinge Region (e.g., Gly605) POCKET ATP Binding Pocket CYSTEINE Proximal Cysteine (e.g., Cys440) INHIBITOR This compound Derivative INHIBITOR->HINGE H-Bonds (Reversible) INHIBITOR->CYSTEINE SNAr Reaction (Covalent)

Figure 1. Dual potential binding modes of inhibitors derived from the title intermediate.

Synthesis and Characterization

The synthesis of this compound is readily achieved via a nucleophilic aromatic substitution (SNAr) reaction. This protocol describes the synthesis of the (S)-enantiomer, which is a common starting point in chiral drug development.

Synthesis_Workflow START_A 2,5-Dichloropyrimidine REACTION Nucleophilic Aromatic Substitution (SNAr Reaction) START_A->REACTION START_B (S)-Pyrrolidin-3-ol START_B->REACTION WORKUP Aqueous Workup & Extraction REACTION->WORKUP PURIFY Column Chromatography WORKUP->PURIFY ANALYZE Characterization (NMR, MS, Purity) PURIFY->ANALYZE PRODUCT Final Product: (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol ANALYZE->PRODUCT

Figure 2. General workflow for the synthesis and purification of the title compound.
Protocol 1: Synthesis of (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol

Materials:

  • 2,5-Dichloropyrimidine

  • (S)-Pyrrolidin-3-ol

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware

Procedure:

  • To a stirred solution of (S)-pyrrolidin-3-ol (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add DIPEA (1.5 eq).

  • Add a solution of 2,5-dichloropyrimidine (1.1 eq) in DMF dropwise at room temperature. Causality Note: The reaction is typically exothermic; slow addition helps maintain control. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward.

  • Stir the reaction mixture at 60-70 °C for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x). Trustworthiness Note: These washing steps are crucial to remove DMF and unreacted starting materials, simplifying purification.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure product.

Characterization: The final product should be characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR: To confirm the structure and regiochemistry of the substitution.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Purity Analysis (HPLC/LC-MS): To ensure the material is suitable for subsequent reactions.

Property Value
Chemical Formula C₈H₁₀ClN₃O
Molecular Weight 200.64 g/mol
CAS Number 1261235-27-1 ((S)-enantiomer)[9]
Appearance Typically an off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Dichloromethane
Table 1. Physicochemical properties of (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol.

Application in Kinase Inhibitor Discovery

This intermediate is a platform for generating a library of diverse kinase inhibitors. The hydroxyl group can be derivatized through etherification, esterification, or Mitsunobu reactions, while the pyrimidine ring can undergo further substitutions (e.g., Suzuki or Buchwald-Hartwig couplings at the C5-Cl position) to explore different regions of the kinase active site.

Protocol 2: General In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a robust, luminescence-based method to determine the potency (IC₅₀) of compounds derived from the title intermediate against a specific kinase. The assay quantifies the amount of ADP produced during the kinase reaction.[10][11]

Principle: The kinase reaction produces ADP. After stopping the reaction, a reagent is added to deplete the remaining ATP. A second reagent converts the ADP back to ATP, which is then used by a luciferase to generate a light signal proportional to the initial ADP concentration. Lower light signal indicates greater inhibition.

Assay_Workflow SETUP 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) INCUBATE1 2. Kinase Reaction Add kinase, substrate, and inhibitor. Initiate with ATP. SETUP->INCUBATE1 STOP 3. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent INCUBATE1->STOP INCUBATE2 4. First Incubation (40 min at RT) STOP->INCUBATE2 CONVERT 5. Convert ADP to ATP Add Kinase Detection Reagent INCUBATE2->CONVERT INCUBATE3 6. Second Incubation (30 min at RT) CONVERT->INCUBATE3 READ 7. Read Luminescence INCUBATE3->READ ANALYZE 8. Data Analysis (Calculate % Inhibition, Plot IC50 Curve) READ->ANALYZE

Figure 3. Step-by-step workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Purified kinase of interest

  • Specific peptide substrate for the kinase

  • ATP solution

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (derived from the intermediate) dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 384-well assay plates

  • Multichannel pipettors

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the wells of a 384-well plate. Include wells for "no inhibitor" (0% inhibition, DMSO only) and a positive control inhibitor (100% inhibition).

  • Kinase/Substrate Mix: Prepare a master mix containing the kinase and its substrate in kinase assay buffer. Add this mix to all wells except the negative control ("no enzyme") wells. Self-Validation: Pre-incubating the kinase with the inhibitor (e.g., for 15-30 minutes) allows the compound to bind before the reaction starts.[11]

  • Initiate Reaction: Prepare an ATP solution in kinase assay buffer. Add this solution to all wells to start the enzymatic reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Enzymatic Reaction: Incubate the plate at the optimal temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range.

  • Stop and Deplete: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to all wells. This reagent contains the enzymes necessary to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Well Type Compound Kinase Substrate ATP Expected Signal
0% Inhibition DMSOYesYesYesHigh Luminescence
100% Inhibition StaurosporineYesYesYesLow Luminescence
Test Compound Serial DilutionYesYesYesVariable Luminescence
No Enzyme DMSONoYesYesBackground (Low)
Table 2. Example plate layout and controls for a robust kinase assay.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_100%) / (Signal_0% - Signal_100%))

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

Problem Potential Cause Solution
High Z'-factor variability Reagent instability, pipetting errorPrepare fresh reagents; use calibrated pipettes; automate liquid handling.[12]
False Positives Compound interference (e.g., fluorescence quenching, aggregation)Re-test hits in orthogonal assays (e.g., TR-FRET, FP); check for compound aggregation.[12]
Shallow IC₅₀ curves Substrate depletion or product inhibitionOptimize reaction time and enzyme/substrate concentrations to stay within the linear range (<10-15% substrate turnover).[13]
No Inhibition Inactive compound, incorrect kinase/substrate pairConfirm compound integrity; verify kinase activity with a known potent inhibitor.
Table 3. Troubleshooting guide for common issues in kinase assays.

Conclusion

This compound is a high-value intermediate for medicinal chemists engaged in kinase inhibitor discovery. It provides a robust and synthetically tractable starting point that combines a proven hinge-binding element with a versatile scaffold for achieving potency and selectivity. The potential for dual reversible and covalent inhibition mechanisms further enhances its appeal. The protocols and rationale presented here offer a comprehensive guide for researchers to effectively synthesize, characterize, and utilize this intermediate to accelerate the development of next-generation targeted therapies.

References

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters.
  • Can anyone suggest a protocol for a kinase assay?. ResearchGate. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol in the Synthesis of Covalent BTK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical overview of the synthesis and application of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol as a pivotal intermediate in the development of Bruton's tyrosine kinase (BTK) inhibitors. We explore the strategic importance of this scaffold, detailing its molecular features that are highly advantageous for modern kinase inhibitor design. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed, field-tested protocols for the synthesis of the chiral intermediate, its subsequent elaboration via palladium-catalyzed cross-coupling, and its derivatization to incorporate the covalent acrylamide warhead essential for irreversible BTK inhibition. Each protocol is accompanied by mechanistic insights, optimization strategies, and characterization data to ensure reproducibility and success in a laboratory setting.

Introduction: Targeting Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec family, which serves as an indispensable enzyme in the B-cell receptor (BCR) signaling pathway.[1] The activation of BTK is a critical step that triggers a cascade of downstream signaling events, including the phosphorylation of phospholipase Cγ2 (PLCγ2), ultimately promoting B-cell proliferation, survival, and activation.[1][2] Dysregulation of BTK activity has been directly implicated in the pathophysiology of numerous B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in various autoimmune disorders.[1][2]

This central role has established BTK as a high-value therapeutic target. The development of small-molecule inhibitors that can modulate BTK activity has revolutionized treatment paradigms for these conditions.[3] A particularly successful strategy has been the design of covalent irreversible inhibitors. These compounds typically feature an electrophilic "warhead," such as an acrylamide moiety, which forms a stable covalent bond with a non-catalytic cysteine residue (Cys481) within the ATP-binding site of BTK.[4][5][6] This irreversible binding ensures complete and prolonged target inactivation, leading to profound therapeutic effects.[7] The design of such inhibitors relies on the modular assembly of key structural fragments, or synthons, that provide the necessary molecular geometry, physicochemical properties, and reactive handles for synthesis.

The Strategic Value of the this compound Scaffold

The intermediate this compound is a "privileged scaffold" in the context of BTK inhibitor design. Its structure is a convergence of several features that medicinal chemists can exploit to achieve high potency, selectivity, and desirable drug-like properties.

  • Pyrimidine Core: The 2-substituted pyrimidine ring is a well-established "hinge-binding" motif found in a multitude of kinase inhibitors. It is capable of forming key hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

  • Chiral Pyrrolidin-3-ol Linker: This saturated heterocyclic component introduces a three-dimensional character to the molecule, which is crucial for navigating the topology of the kinase active site and achieving selectivity. The stereochemistry of the hydroxyl group (either R or S) is critical, as it dictates the orientation of substituents, profoundly impacting binding affinity and off-target effects. The hydroxyl group itself serves as a versatile synthetic handle for introducing other molecular fragments.

  • 5-Chloro Substituent: The chlorine atom on the pyrimidine ring is not merely a placeholder; it is a reactive center for late-stage functionalization. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the efficient introduction of diverse aryl or heteroaryl groups. This modularity enables rapid exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

The convergence of these three features in a single, stable intermediate makes this compound an exceptionally valuable building block for constructing libraries of potential BTK inhibitors.

cluster_BTK_Pathway Simplified BTK Signaling Pathway BCR B-Cell Receptor (BCR) Activation BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 Phosphorylates Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Figure 1: Simplified diagram of the BTK signaling cascade in B-cells.

General Synthetic Strategy & Workflow

The synthesis of a final BTK inhibitor using the title intermediate generally follows a modular, multi-step approach. The workflow is designed for maximum flexibility, allowing for diversification at key positions.

A Protocol 1: Synthesis of Chiral Intermediate (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol B Protocol 2: Suzuki Cross-Coupling (Late-Stage Diversification) A->B Key Building Block C Intermediate Derivatization: Conversion of -OH to -NH2 B->C Arylated Intermediate D Protocol 3: Warhead Installation (Acrylamide Formation) C->D Amine Precursor E Final Covalent BTK Inhibitor D->E Final API Synthesis

Figure 2: General synthetic workflow for BTK inhibitors from the core intermediate.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped chemical laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Synthesis of (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol

This protocol describes the nucleophilic aromatic substitution (SNAr) reaction to construct the core intermediate. The choice of a mild base and a polar aprotic solvent is critical for achieving a high yield and minimizing side products.

Materials:

  • 2,5-Dichloropyrimidine

  • (S)-Pyrrolidin-3-ol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2,5-dichloropyrimidine (1.0 eq), (S)-pyrrolidin-3-ol (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours.

    • Causality Note: Heating is necessary to overcome the activation energy of the SNAr reaction. DMF is an ideal solvent as its high polarity stabilizes the charged Meisenheimer complex intermediate, accelerating the reaction. K₂CO₃ acts as an inorganic base to neutralize the HCl generated in situ, driving the reaction to completion. Using a slight excess of the amine ensures full consumption of the dichloropyrimidine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2,5-dichloropyrimidine is consumed.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield (S)-1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol as a solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-5 Arylation

This protocol demonstrates the power of the 5-chloro substituent as a handle for diversification. A Suzuki coupling is performed to install a phenoxyphenyl group, a common motif in potent kinase inhibitors.

Materials:

  • (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol (from Protocol 1)

  • 4-Phenoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃), 2M aqueous solution

  • 1,4-Dioxane

  • Ethyl Acetate (EtOAc)

  • Water

Procedure:

  • In a reaction vessel suitable for inert atmosphere techniques, combine (S)-1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol (1.0 eq), 4-phenoxyphenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

    • Causality Note: The palladium(0) catalyst is essential for the catalytic cycle, which involves oxidative addition into the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond. An excess of the boronic acid is used to ensure complete consumption of the chloride starting material.

  • Evacuate and backfill the vessel with nitrogen three times.

  • Add 1,4-dioxane and the 2M aqueous Na₂CO₃ solution (3.0 eq) via syringe. The solvent ratio is typically 3:1 to 4:1 (dioxane:water).

    • Causality Note: The aqueous base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle. Dioxane is an excellent solvent for solubilizing both the organic substrates and the palladium catalyst.

  • Heat the mixture to 90-100 °C and stir for 4-6 hours, or until reaction completion is confirmed by LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the desired arylated product.

Protocol 3: Installation of the Acrylamide Covalent Warhead

This final sequence converts the hydroxyl group into the reactive acrylamide moiety. It proceeds via a two-step sequence of Mitsunobu reaction followed by amide coupling.

Materials:

  • (S)-1-(5-(4-Phenoxyphenyl)pyrimidin-2-yl)pyrrolidin-3-ol (from Protocol 2)

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Hydrazine monohydrate

  • Acryloyl chloride

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (EtOH)

Procedure:

Step 3A: Mitsunobu Inversion to Install Protected Amine

  • Dissolve the alcohol from Protocol 2 (1.0 eq), phthalimide (1.2 eq), and PPh₃ (1.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD (1.2 eq) dropwise over 15 minutes. A color change and/or formation of a precipitate is typically observed.

    • Causality Note: The Mitsunobu reaction allows for the conversion of the secondary alcohol to a protected primary amine with inversion of stereochemistry. This stereochemical control is often critical for biological activity.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture and purify directly by column chromatography to isolate the phthalimide-protected amine.

Step 3B: Deprotection and Acrylamide Formation

  • Dissolve the phthalimide-protected intermediate from Step 3A in ethanol.

  • Add hydrazine monohydrate (5.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction, filter off the phthalhydrazide precipitate, and concentrate the filtrate. The crude product is the free amine.

  • Dissolve the crude amine in anhydrous DCM and cool to 0 °C.

  • Add DIPEA (2.0 eq) followed by the dropwise addition of acryloyl chloride (1.1 eq).

    • Causality Note: This is a standard acylation. DIPEA is a non-nucleophilic base used to quench the HCl byproduct. The reaction is performed at 0 °C to control the reactivity of the acryloyl chloride and prevent polymerization or side reactions.[8]

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1-2 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, then brine.

  • Dry over MgSO₄, filter, and concentrate. Purify by column chromatography or recrystallization to obtain the final covalent BTK inhibitor.

Quantitative Data & Characterization

The following table summarizes representative data for the described synthetic sequence. Actual results may vary based on reaction scale and specific laboratory conditions.

Compound NameStepTypical YieldPurity (HPLC)M/Z [M+H]⁺ (Expected)
(S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-olProtocol 175-85%>98%200.06
(S)-1-(5-(4-Phenoxyphenyl)pyrimidin-2-yl)pyrrolidin-3-olProtocol 265-80%>97%334.15
Final Covalent Inhibitor (Acrylamide Product)Protocol 340-55% (2 steps)>99%387.19

Mechanism Spotlight: Covalent Target Engagement

The therapeutic efficacy of the final synthesized compound is derived from its ability to act as an irreversible BTK inhibitor. After non-covalent binding in the ATP pocket, the acrylamide warhead is positioned in proximity to the thiol side chain of Cysteine 481. A conjugate Michael addition reaction occurs, forming a permanent covalent bond and rendering the enzyme inactive.

cluster_covalent Covalent Inhibition Mechanism Inhibitor Inhibitor-Acrylamide BTK_Cys BTK Active Site (Cys481-SH) Inhibitor->BTK_Cys Michael Addition Covalent_Complex Irreversible Covalent Complex (BTK-S-Inhibitor) Inactive_BTK Inactive BTK Enzyme Covalent_Complex->Inactive_BTK Results in

Figure 3: The mechanism of irreversible inhibition of BTK by a covalent inhibitor.

This covalent modification is highly effective as it is not subject to the equilibrium dynamics of reversible inhibitors, leading to a durable pharmacodynamic effect.[6]

References

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). MDPI. [Link]

  • Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. (n.d.). PMC. [Link]

  • Data-driven automatic synthesis planning: Synthesis routes of S-Zanubrutinib identified with CDI CASP. (n.d.). ChemRxiv. [Link]

  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (n.d.). NIH. [Link]

  • DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. (n.d.). EMJ. [Link]

  • Synthesis of a Bruton's Tyrosine Kinase Inhibitor. (2021). Thieme. [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. (n.d.). MDPI. [Link]

  • Comprehensive Characterization of Bruton's Tyrosine Kinase Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Noncovalent Mechanistic Signatures. (n.d.). ACS Pharmacology & Translational Science. [Link]

  • Synthesis of zanubrutinib (92). (n.d.). ResearchGate. [Link]

  • Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. (2021). Chemical Science (RSC Publishing). [Link]

  • Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures. (2024). bioRxiv. [Link]

  • Processes for the preparation of zanubrutinib and intermediates thereof. (n.d.).
  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (n.d.). NIH. [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (n.d.). PMC - NIH. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [Link]

  • Synthesis of btk inhibitor and intermediates thereof. (n.d.).
  • Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. (2023). PubMed. [Link]

  • Process Development and Large-Scale Synthesis of BTK Inhibitor BIIB068. (2026). ResearchGate. [Link]

  • Synthesis of a New Chiral Pyrrolidine. (n.d.). MDPI. [Link]

  • Synthesis of chiral pyrrolidine and pyrrole derivatives through the chemoselective Dieckmann reaction of α,β-aminodiesters. (2025). ResearchGate. [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). PMC - PubMed Central. [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). MDPI. [Link]

  • Acrylamide derivatives as antiallergic agents. 2. Synthesis and structure-activity relationships of N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acryl amides. (1989). PubMed. [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (n.d.). PubMed. [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

Sources

Application Note: The Strategic Utility of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol in the Development of Next-Generation JAK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Janus kinase (JAK) family of enzymes represents a critical node in cytokine signaling, and its dysregulation is central to a host of autoimmune diseases and cancers.[1][2] Consequently, the development of specific and potent JAK inhibitors (JAKinibs) is a major focus of modern drug discovery. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to mimic the hinge-binding interactions of ATP in various kinase active sites.[3][4][5] This application note provides a detailed guide for researchers on the strategic use of the key building block, 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol , in the synthesis and evaluation of novel JAK inhibitors. We present the rationale for its design, a representative synthetic protocol to a final inhibitor, and detailed methodologies for its biochemical and cellular characterization.

Introduction: The Rationale for Targeting JAK and the Role of Privileged Scaffolds

The JAK-STAT signaling pathway is the principal communication route for over 50 cytokines and growth factors, regulating fundamental cellular processes like proliferation, differentiation, and immune response.[1] The pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs (JAK1, JAK2, JAK3, and TYK2). These kinases then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to modulate gene expression.[6]

Dysregulation of this pathway is a hallmark of numerous inflammatory and myeloproliferative disorders.[7] For instance, overactive JAK1 is linked to rheumatoid arthritis, while the JAK2 V617F mutation is a known driver of myeloproliferative neoplasms.[8][9] This has spurred the development of small molecule inhibitors. However, a significant challenge lies in achieving selectivity among the highly homologous JAK family members to minimize off-target effects.[7]

The design of selective inhibitors often relies on exploiting subtle differences in the ATP-binding pocket. The 2-aminopyrimidine core is a cornerstone of many successful kinase inhibitors.[3][10] The specific building block, This compound , is a valuable intermediate because it combines this key pyrimidine hinge-binder with a 3-hydroxypyrrolidine moiety. The pyrimidine nitrogen atoms form crucial hydrogen bonds in the kinase hinge region, while the chloro-substituent provides a reactive handle for introducing further complexity and exploring the solvent-front region of the active site through cross-coupling reactions. The hydroxyl group on the pyrrolidine can form additional interactions or serve as a point for further derivatization.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1 JAK CytokineReceptor->JAK1 2. Dimerization & JAK Activation JAK2 JAK CytokineReceptor->JAK2 JAK1->JAK1 STAT1 STAT JAK1->STAT1 4. STAT Phosphorylation (P) JAK2->JAK2 STAT2 STAT JAK2->STAT2 4. STAT Phosphorylation (P) STAT_dimer STAT Dimer STAT1->STAT_dimer 5. Dimerization STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 6. Nuclear Translocation & DNA Binding Transcription Gene Transcription DNA->Transcription 7. Modulation of Gene Expression Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding Inhibitor JAK Inhibitor (Jakinib-X) Inhibitor->JAK1 Inhibition Inhibitor->JAK2

Figure 1: The canonical JAK-STAT signaling pathway and the point of intervention for a JAK inhibitor.

Synthesis of a Representative JAK Inhibitor (Jakinib-X)

The utility of This compound is best demonstrated through its incorporation into a final inhibitor. Here, we outline a two-step process: the synthesis of the building block itself, followed by a Suzuki coupling to generate a hypothetical final compound, "Jakinib-X".

Protocol: Synthesis of this compound (Building Block 1)

This protocol describes a standard nucleophilic aromatic substitution. The rationale is to displace one of the chlorine atoms on 2,5-dichloropyrimidine with the secondary amine of (R)-pyrrolidin-3-ol. The reaction is typically performed in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Materials:

  • 2,5-Dichloropyrimidine

  • (R)-pyrrolidin-3-ol

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,5-dichloropyrimidine (1.0 eq) in DMF, add (R)-pyrrolidin-3-ol (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at 80 °C for 16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield This compound (Building Block 1) .

Protocol: Synthesis of Jakinib-X via Suzuki Coupling

The chlorine atom at the 5-position of the pyrimidine ring is a versatile handle for introducing molecular diversity. A Suzuki coupling with a suitable boronic acid or ester allows for the formation of a C-C bond, enabling exploration of the solvent-exposed region of the JAK ATP-binding site. This is a critical step for modulating potency and selectivity.[11]

Materials:

  • Building Block 1 (1.0 eq)

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • In a reaction vessel, combine Building Block 1 (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the mixture to 90 °C and stir for 4-6 hours, monitoring by LC-MS.

  • After cooling, dilute the reaction with EtOAc and filter through a pad of Celite®, washing with additional EtOAc.

  • Wash the combined filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to afford the final compound, Jakinib-X .

Start Starting Materials (2,5-Dichloropyrimidine, (R)-pyrrolidin-3-ol) Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 Purification1 Purification (Column Chromatography) Step1->Purification1 Intermediate Building Block 1 This compound Step2 Step 2: Suzuki Coupling (with Pyrazole Boronic Ester) Intermediate->Step2 Purification2 Purification (Column Chromatography) Step2->Purification2 Final Final Compound 'Jakinib-X' Purification1->Intermediate Purification2->Final

Figure 2: Synthetic workflow from starting materials to the final inhibitor, Jakinib-X.

Biochemical Evaluation: In Vitro Kinase Assays

The first critical validation step is to determine the inhibitory potency (IC₅₀) of the newly synthesized compound against the target enzymes. A luminescent-based ADP detection assay is a robust, high-throughput method for this purpose. The principle is that active kinases convert ATP to ADP; the amount of remaining ATP is inversely proportional to kinase activity and can be quantified by a luciferase-based reaction.[12]

Protocol: JAK Kinase Inhibition Assay (ADP-Glo™ Format)

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Poly-Glu,Tyr (4:1) substrate peptide

  • ATP

  • Jakinib-X (and control inhibitors, e.g., Tofacitinib)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of Jakinib-X in DMSO (e.g., 10-point, 3-fold dilution starting from 10 µM). The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup: Add 1 µL of the compound dilution (or DMSO for control wells) to the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Prepare a master mix of kinase and substrate in 1x kinase reaction buffer. Add 2 µL of this mix to each well. The final enzyme concentration should be determined empirically for each kinase lot.

  • Reaction Initiation: Prepare a solution of ATP in 1x kinase reaction buffer. Add 2 µL to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for each enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

  • Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal with luciferase. Incubate for 30 minutes at room temperature.[12]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Representative Data

The following table presents hypothetical data for Jakinib-X, illustrating how selectivity is assessed.

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Selectivity (JAK1 vs JAK2)
Jakinib-X1535098045023.3-fold
Tofacitinib (Control)112011121.8-fold

This data is for illustrative purposes only.

Cellular Activity Assessment: pSTAT Inhibition

Confirming that a compound can inhibit its target in a complex cellular environment is a mandatory next step. This protocol measures the inhibition of cytokine-induced STAT phosphorylation, a direct downstream consequence of JAK activity.[6] Human erythroleukemia (HEL) cells, which harbor a constitutively active JAK2 V617F mutation, are an excellent model for assessing JAK2 inhibition without the need for cytokine stimulation.[9]

Protocol: Western Blot for Phospho-STAT5 in HEL Cells

Materials:

  • HEL 92.1.7 cell line

  • RPMI-1640 medium with 10% FBS

  • Jakinib-X

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-pSTAT5 (Tyr694), anti-STAT5, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • SDS-PAGE equipment and reagents

Procedure:

  • Cell Culture: Culture HEL cells in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Seed cells in a 6-well plate. Once they reach ~80% confluency, serum-starve for 4 hours. Treat the cells with various concentrations of Jakinib-X (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts for each sample and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with primary antibody (e.g., anti-pSTAT5) overnight at 4 °C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and add ECL substrate.

  • Imaging: Visualize protein bands using a chemiluminescence imaging system.

  • Analysis: Re-probe the blot for total STAT5 and a loading control (GAPDH) to ensure equal protein loading. Quantify band intensity to determine the dose-dependent inhibition of STAT5 phosphorylation.

cluster_scaffold Core Scaffold cluster_mods Modification Points for SAR Core 1-(Pyrimidin-2-yl)pyrrolidin-3-ol Mod1 Position 5 on Pyrimidine (Modulates Selectivity/Potency) Core->Mod1 Primary Site (e.g., via Suzuki) Mod2 Pyrrolidine Ring (Vector for solvent interactions) Core->Mod2 Secondary Site (e.g., via hydroxyl group) Mod3 Other Pyrimidine Positions (e.g., Position 4) Core->Mod3 Alternative Site

Figure 3: Logical diagram illustrating key points for Structure-Activity Relationship (SAR) studies.

Conclusion and Future Directions

The building block This compound serves as an exemplary starting point for the development of novel JAK inhibitors. Its structure judiciously combines a proven kinase hinge-binding motif with a versatile chemical handle for systematic Structure-Activity Relationship (SAR) exploration. The protocols outlined in this application note provide a robust framework for synthesizing a lead compound and validating its biochemical and cellular activity. Subsequent optimization would involve synthesizing a library of analogs by varying the coupling partner at the 5-position of the pyrimidine to enhance potency and achieve the desired selectivity profile against the JAK family isozymes. Further studies would also include assessing pharmacokinetic properties to ensure the compound has suitable characteristics for in vivo evaluation.[13][14]

References

  • Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 849. [Link]

  • Rojas-García, A., et al. (2023). Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. ACS Omega. [Link]

  • BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Retrieved from [Link]

  • Kim, Y., et al. (2010). A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. Journal of Immunological Methods, 355(1-2), 47-54. [Link]

  • de Vries, S. T., et al. (2021). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter? British Journal of Clinical Pharmacology, 87(5), 2391-2402. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. European Journal of Medicinal Chemistry, 236, 114321. [Link]

  • Al-Jubair, T., et al. (2018). A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. Molecules, 23(12), 3236. [Link]

  • Lee, J., et al. (2018). Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl). Bioorganic & Medicinal Chemistry, 26(7), 1551-1558. [Link]

  • Sviderskienė, Z., et al. (2021). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 26(11), 3326. [Link]

  • Al-Ostoot, F. H., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry, 27(12), 999-1020. [Link]

  • William, A. D., et al. (2011). Discovery of the macrocycle 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a potent Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) inhibitor. Journal of Medicinal Chemistry, 54(13), 4638-4658. [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 958-974. [Link]

  • Kim, H. J., et al. (2021). Synthesis and Structure-activity Relationship Studies of 1,5-Isomers of Triazole-pyrrolopyrimidine as Selective Janus Kinase 1 (JAK1) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 53, 128451. [Link]

  • Sviderskienė, Z., et al. (2021). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 26(11), 3326. [Link]

  • Bechman, K., et al. (2019). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Scandinavian Journal of Rheumatology, 48(5), 345-353. [Link]

  • Golushko, A. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. The Journal of Organic Chemistry, 87(24), 16458-16470. [Link]

  • Singh, G., et al. (2021). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. PAGE, 29. [Link]

  • Kato, N., et al. (2011). Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor. Bioorganic & Medicinal Chemistry, 19(23), 7221-7227. [Link]

  • Burmester, G. R., et al. (2023). JAK-Inhibitors – A Story Of Success And Adverse Events. Open Access Rheumatology: Research and Reviews, 15, 23-37. [Link]

  • Goess, C., et al. (2018). Development, Optimization, and Structure–Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine Scaffold. Journal of Medicinal Chemistry, 61(12), 5167-5186. [Link]

  • Carlson, C. B., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12108-12128. [Link]

  • Norman, P. (2014). Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. Progress in Medicinal Chemistry, 53, 1-41. [Link]

  • Saini, P., et al. (2023). Advances in the design and discovery of next-generation janus kinase-2 (JAK2) inhibitors for the treatment of myeloproliferative neoplasms. Expert Opinion on Drug Discovery, 18(9), 979-998. [Link]

  • Jia, G., et al. (2017). Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists. European Journal of Medicinal Chemistry, 138, 1113-1126. [Link]

  • Babul, N., et al. (2025). Upadacitinib Outperforms 4 JAK Inhibitors in Atopic Dermatitis Meta-Analysis. HCPLive. [Link]

  • Creative Proteomics. (2024). Advantages of Small Molecule Inhibitors. YouTube. [Link]

  • Cern, L. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(15), 5752. [Link]

  • Chen, J., et al. (2023). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry, 21(1), 101-105. [Link]

  • Kim, H. J., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 53, 128451. [Link]

  • Iannitti, R., et al. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 26(11), 3296. [Link]

  • Zou, Y., et al. (2011). Comparison of two homogeneous cell-based kinase assays for JAK2 V617F. Journal of Biomolecular Screening, 16(4), 441-449. [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 958-974. [Link]

  • Milinavičiūtė, G., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5013. [Link]

  • Westhovens, R. (2019). Clinical efficacy of new JAK inhibitors under development. Just more of the same? Rheumatology, 58(Suppl 1), i42-i50. [Link]

  • MDPI. (n.d.). Special Issue : Innovative Strategies in Cancer Therapy. International Journal of Molecular Sciences. [Link]

  • Gandy, C., et al. (2025). US Observational Data Show Variable Real-World Outcomes With JAK Inhibitors in RA. Drug, Healthcare and Patient Safety, 17, 25-49. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5-S), 154-165. [Link]

  • Çoban, G., et al. (2024). Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold. Bioorganic Chemistry, 149, 107430. [Link]

  • BPS Bioscience. (n.d.). JAK1 Assay Service. Retrieved from [Link]

  • Milinavičiūtė, G., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals, 16(5), 652. [Link]

  • Jang, G. R., et al. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal Research Reviews, 21(5), 382-396. [Link]

  • A-Kadir, N. H., et al. (2023). Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. Molecular Cancer Therapeutics, 22(8), 911-924. [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Advances in Organic Synthesis. [Link]

Sources

Application Notes and Protocols for the Characterization of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental framework for the initial characterization of the novel small molecule, 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol. The structural motifs present in this compound, namely the chloropyrimidine and pyrrolidine moieties, are recognized as privileged scaffolds in medicinal chemistry, frequently associated with kinase inhibition.[1][2] This guide is designed for researchers in drug discovery and chemical biology, offering a logical, step-by-step progression of experiments to elucidate the compound's potential as a kinase inhibitor. The protocols detailed herein cover initial biochemical screening, cellular activity assessment, and target engagement verification.

Introduction: Rationale and Scientific Background

The pursuit of novel kinase inhibitors is a cornerstone of modern drug development, particularly in oncology and immunology.[3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a common driver of disease. The chemical architecture of this compound suggests a potential interaction with the ATP-binding pocket of protein kinases. The 2-aminopyrimidine scaffold is a well-established hinge-binding motif, while the pyrrolidine group can confer favorable physicochemical properties and provide vectors for interaction with the solvent front or hydrophobic pockets.[1][4]

Notably, the 5-chloropyrimidine substituent is of particular interest. Halogenated pyrimidines have been identified in covalent inhibitors that act via a nucleophilic aromatic substitution (SNAr) reaction with a non-catalytic cysteine residue near the ATP-binding site.[5] This suggests that this compound could potentially act as either a reversible or an irreversible inhibitor, a hypothesis that the following protocols are designed to investigate.

This application note will guide the user through a three-phase experimental workflow:

  • Phase 1: Biochemical Kinase Activity Screening: To determine if the compound has direct inhibitory activity against a panel of kinases and to establish its potency (IC50).

  • Phase 2: Cellular Activity Assessment: To evaluate the compound's effect on the viability of cancer cell lines and to determine its cytotoxic or cytostatic potential.

  • Phase 3: Target Engagement and Downstream Signaling: To confirm that the compound interacts with its putative target in a cellular context and modulates the relevant signaling pathway.

Materials and Reagents

This section provides a general list of required materials. Specific reagents for each protocol are listed within the respective sections.

  • Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Cell Lines: A panel of relevant human cancer cell lines (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma).[6]

  • Reagents: Kinase enzymes and substrates (commercially available), ATP, cell culture media (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PBS, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide),[7][8][9][10] RIPA lysis buffer, protease and phosphatase inhibitor cocktails, primary and secondary antibodies.

  • Equipment: Multi-well plates (96- and 384-well), microplate reader (fluorescence and absorbance), incubators (37°C, 5% CO₂), equipment for SDS-PAGE and Western blotting.[11][12][13][14]

Safety and Handling Precautions

Researchers must adhere to standard laboratory safety practices.

  • Compound Handling: this compound is a novel chemical entity with unknown toxicological properties. Handle with care, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[15][16][17][18] All handling of the powdered compound should be done in a chemical fume hood.

  • Reagent Handling: Consult the Safety Data Sheet (SDS) for all chemicals used.[15][16][17][18][19] DMSO is a skin penetrant and can carry dissolved compounds with it. Handle with caution.

  • Waste Disposal: Dispose of all chemical and biological waste in accordance with institutional and local regulations.[17][19]

Experimental Protocols

Phase 1: Biochemical Kinase Activity & Inhibition Assay

This initial phase aims to determine if this compound directly inhibits kinase activity in a purified, cell-free system. A fluorometric assay that measures ADP production is a common and robust method.[20]

Rationale: This assay provides a direct measure of the compound's interaction with a purified kinase, independent of cellular uptake, metabolism, or off-target effects. It is a critical first step to confirm the compound's mechanism of action and to determine its potency (IC50).[21][22]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_reagents Prepare Kinase Buffer, ATP, Substrate, and Compound Dilutions prep_plate Add Kinase to 384-well plate prep_reagents->prep_plate add_cmpd Add Compound or DMSO (Pre-incubation for covalent inhibitors) prep_plate->add_cmpd add_atp Initiate Reaction: Add ATP/Substrate Mix add_cmpd->add_atp incubate Incubate at 30°C (e.g., 60 min) add_atp->incubate add_detect Add ADP Detection Reagent incubate->add_detect incubate_detect Incubate at RT (e.g., 10 min) add_detect->incubate_detect read_plate Read Fluorescence (Ex/Em = 530/590 nm) incubate_detect->read_plate analyze Calculate % Inhibition and Determine IC50 read_plate->analyze

Caption: Workflow for a biochemical kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in kinase assay buffer, starting from 100 µM down to low nM concentrations. Include a DMSO-only control.

    • Prepare a solution of the target kinase (e.g., MSK1, AKT) in assay buffer. The final concentration should be optimized based on the enzyme's activity.[23]

    • Prepare a reaction mixture containing the appropriate kinase substrate and ATP. A typical starting ATP concentration is 100 µM.[23]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the kinase solution to each well.

    • Add 5 µL of the serially diluted compound or DMSO control to the appropriate wells.

    • Optional for Covalent Inhibition: Pre-incubate the plate for 30-60 minutes at room temperature to allow for potential covalent bond formation.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate reaction mixture to each well.

    • Incubate the plate at 30°C for 60 minutes. The time should be within the linear range of the reaction.

  • Detection:

    • Add 20 µL of a commercial ADP detection reagent (which enzymatically converts ADP to a fluorescent product) to each well.

    • Incubate at room temperature for 10 minutes.

    • Measure the fluorescence intensity using a plate reader (e.g., λEx = 530 nm / λEm = 590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterExample ValueDescription
KinaseMSK1Mitogen- and stress-activated protein kinase 1
SubstrateCrosstideSpecific peptide substrate for MSK1
ATP Concentration100 µMNear the physiological concentration
Compound IC50To be determinedConcentration for 50% inhibition
Phase 2: Cell Viability (MTT) Assay

This protocol assesses the effect of the compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability, proliferation, or cytotoxicity.[7]

Rationale: While a biochemical assay confirms direct target inhibition, a cell-based assay is crucial to determine if the compound can penetrate cell membranes, remain stable, and exert a biological effect in a complex cellular environment. The MTT assay is a robust, colorimetric method suitable for initial screening.[9][10]

Detailed Protocol:

  • Cell Seeding:

    • Culture A549 or other suitable cells to ~80% confluency.

    • Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8][10]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium or control medium (with 0.1% DMSO) to the wells.

    • Incubate for 72 hours at 37°C, 5% CO₂.[8]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[7]

    • Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[7][8]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells.

    • Plot the results to determine the GI50 (concentration for 50% growth inhibition).

Cell LineTissue of OriginRationale
A549Lung CarcinomaCommonly used model, may have relevant kinase dependencies.[6]
HT-29Colon AdenocarcinomaAlternative solid tumor model.
MV-4-11Acute Myeloid LeukemiaA leukemia model, may show different sensitivity.[24]
Phase 3: Western Blot for Target Engagement and Pathway Modulation

This protocol is used to determine if the compound inhibits the phosphorylation of its target kinase and downstream substrates within the cell.

Rationale: An IC50 from a biochemical assay and a GI50 from a cell viability assay do not prove that the compound's cytotoxic effects are due to the inhibition of the intended target. This Western blot experiment provides crucial evidence of "target engagement" by directly observing the change in the phosphorylation state of the target and its downstream effectors.[11]

Workflow Diagram:

G cluster_treat Cell Treatment & Lysis cluster_wb Western Blot cluster_detect Detection & Analysis seed_cells Seed and Grow Cells treat_cells Treat with Compound (e.g., 1-4 hours) seed_cells->treat_cells lyse_cells Lyse Cells in RIPA Buffer treat_cells->lyse_cells quantify Quantify Protein (BCA Assay) lyse_cells->quantify sds_page Separate Lysates by SDS-PAGE quantify->sds_page transfer Transfer Proteins to PVDF Membrane sds_page->transfer block Block Membrane (e.g., 5% BSA) transfer->block probe Incubate with Primary (p-Target, Total-Target) and Secondary Antibodies block->probe detect Add ECL Substrate and Image probe->detect analyze Analyze Band Intensity (p-Target / Total-Target) detect->analyze

Sources

Application Notes & Protocols: Synthesis of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis of 1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol, a valuable building block in medicinal chemistry. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. This guide will cover the underlying chemical principles, a step-by-step experimental protocol, and essential data for product validation.

Introduction: Significance of the Pyrrolidinyl-Pyrimidine Scaffold

The fusion of a pyrrolidine ring and a pyrimidine core creates a chemical scaffold of significant interest in drug discovery. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, offers a three-dimensional structure that can effectively explore pharmacological space.[1][2] Its non-planar nature allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[1] The pyrrolidine moiety is a key component in numerous natural products and approved drugs.[3]

Similarly, the pyrimidine ring is a privileged structure in medicinal chemistry, found in a vast array of bioactive compounds, including kinase inhibitors and other targeted therapies.[4] The combination of these two motifs in this compound results in a versatile intermediate that can be further functionalized at the chlorine-bearing C5 position of the pyrimidine ring and the hydroxyl group of the pyrrolidine ring, enabling the generation of diverse chemical libraries for drug screening.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nitrogen atom of pyrrolidin-3-ol acts as a nucleophile, attacking the electron-deficient pyrimidine ring and displacing one of the chlorine atoms.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[5] This electronic characteristic makes the ring susceptible to attack by nucleophiles. In the starting material, 2,5-dichloropyrimidine, the chlorine atom at the C2 position is more reactive towards nucleophilic substitution than the one at the C5 position. This is because the C2 position is flanked by both ring nitrogens, which effectively stabilize the negative charge in the intermediate (a Meisenheimer-like complex) through resonance. The reaction proceeds in two main steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidin-3-ol attacks the C2 carbon of the 2,5-dichloropyrimidine ring. This breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion from the C2 position, yielding the final product.

A base is typically required in this reaction to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.

Caption: SNAr mechanism for the synthesis of this compound.

Experimental Protocol

This protocol outlines a proposed method for the synthesis of this compound based on established SNAr amination reactions of chloropyrimidines.[6][7][8]

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Notes
2,5-DichloropyrimidineC₄H₂Cl₂N₂148.9822536-67-0Starting material.
(R)-Pyrrolidin-3-ol or (S)-Pyrrolidin-3-olC₄H₉NO87.12100243-39-8 (R) / 104706-47-0 (S)Nucleophile. Use of a single enantiomer will result in an enantiomerically pure product.
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.247087-68-5Non-nucleophilic base.
Isopropanol (IPA)C₃H₈O60.1067-63-0Solvent.
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction solvent.
Saturated aq. NaCl (Brine)NaCl58.447647-14-5For washing.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent.
Silica GelSiO₂60.087631-86-9For column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichloropyrimidine (1.0 eq.).

  • Addition of Reagents: Add isopropanol to the flask to dissolve the 2,5-dichloropyrimidine. To this solution, add pyrrolidin-3-ol (1.1 eq.) followed by N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the isopropanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then with saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound.[9]

Reaction Parameters Summary
ParameterValue/ConditionRationale
Stoichiometry
Pyrrolidin-3-ol1.1 eq.A slight excess ensures complete consumption of the limiting reagent.
DIPEA1.5 eq.To neutralize the HCl byproduct.
Solvent Isopropanol (IPA)A polar protic solvent that facilitates the reaction.
Temperature Reflux (~82 °C)Provides sufficient energy to overcome the activation barrier.
Reaction Time 4-12 hoursShould be optimized by monitoring reaction progress.

Data Interpretation

Successful synthesis of this compound can be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the pyrimidine ring protons (typically two singlets or doublets in the aromatic region) and the protons of the pyrrolidin-3-ol moiety. The integration of these signals should correspond to the number of protons in the structure.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the distinct signals for the pyrimidine and pyrrolidine rings.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₈H₁₀ClN₃O, exact mass: 200.0591), including the characteristic isotopic pattern for a chlorine-containing compound.

Experimental Workflow

Workflow A 1. Reaction Setup (2,5-Dichloropyrimidine in IPA) B 2. Reagent Addition (Pyrrolidin-3-ol, DIPEA) A->B C 3. Reaction (Reflux, 4-12h) B->C D 4. Monitoring (TLC / LC-MS) C->D Periodic Check D->C Incomplete E 5. Work-up (Solvent removal) D->E Complete F 6. Extraction (EtOAc / H₂O) E->F G 7. Drying & Concentration F->G H 8. Purification (Column Chromatography) G->H I 9. Product Analysis (NMR, MS) H->I

Caption: Overall experimental workflow for the synthesis and purification of this compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Inactive reagents.- Extend the reaction time or increase the temperature.- Check the quality of the starting materials.
Low Yield - Suboptimal reaction conditions.- Product loss during work-up or purification.- Screen other solvents (e.g., DMF, n-butanol) and bases (e.g., K₂CO₃).- Optimize extraction and chromatography procedures.
Formation of Side Products - Reaction at the hydroxyl group.- Disubstitution on the pyrimidine ring.- Protect the hydroxyl group of pyrrolidin-3-ol if necessary.- Use a controlled stoichiometry of the nucleophile.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 2,5-Dichloropyrimidine is an irritant. Avoid inhalation and contact with skin and eyes.

  • DIPEA is a corrosive and flammable liquid. Handle with care.

  • Isopropanol is flammable. Avoid open flames and sparks.

References

  • Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Patsnap Eureka. URL: [Link]

  • Synthesis of 2-chlorine-5- amido pyrimidine. Google Patents.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. URL: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. URL: [Link]

  • A method for preparation of 2-amino-5-chloro-pyridine. Google Patents.
  • Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table. ResearchGate. URL: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. URL: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. URL: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. URL: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. URL: [Link]

  • (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. URL: [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. URL: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. URL: [Link]

  • Synthesis of 2-Substituted Pyrrolidines from Nitriles. ResearchGate. URL: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. URL: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. URL: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. URL: [Link]

  • Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor. PubMed. URL: [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. URL: [Link]

  • Discovery of 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide as a novel peripherally restricted cannabinoid-1 receptor antagonist. PubMed. URL: [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. URL: [Link]

Sources

The Strategic Application of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol in Modern Drug Discovery: A Guide to Synthesis and Utility

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol, a heterocyclic building block of significant interest in contemporary drug discovery. We will dissect its synthesis, focusing on the principles of nucleophilic aromatic substitution, and elucidate its primary application as a starting material for the development of targeted therapeutics, with a particular emphasis on covalent kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.

Introduction: The Value Proposition of a Privileged Scaffold

The confluence of a substituted pyrimidine ring and a pyrrolidine moiety represents a "privileged scaffold" in medicinal chemistry, a structural framework that is recurrently identified in bioactive compounds. The pyrimidine core is a cornerstone of many kinase inhibitors, mimicking the adenine base of ATP to competitively bind to the enzyme's active site.[1] The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional architecture that can effectively probe the pharmacophoric space of a target protein.[2]

The subject of this guide, this compound, uniquely combines these features with strategically placed functional groups:

  • The 5-chloro substituent on the pyrimidine ring serves as a latent electrophile, enabling the potential for covalent bond formation with nucleophilic residues, such as cysteine, within a protein's active site. This can lead to irreversible inhibition, offering prolonged target engagement and enhanced potency.[3][4]

  • The pyrrolidin-3-ol moiety introduces a hydroxyl group that can participate in crucial hydrogen bonding interactions with the target protein, thereby enhancing binding affinity and selectivity.[5]

This application note will provide a detailed protocol for the synthesis of this key starting material and explore its application in the rational design of next-generation kinase inhibitors.

Synthesis of this compound: A Protocol Grounded in Nucleophilic Aromatic Substitution

The synthesis of this compound is predicated on the well-established principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, further activated by the presence of two chlorine atoms, facilitates the displacement of a chlorine atom by a nucleophile, in this case, the secondary amine of pyrrolidin-3-ol.

Proposed Synthetic Scheme

Synthetic Pathway 2,5-Dichloropyrimidine 2,5-Dichloropyrimidine Reaction 2,5-Dichloropyrimidine->Reaction Pyrrolidin-3-ol Pyrrolidin-3-ol Pyrrolidin-3-ol->Reaction Product This compound Reaction->Product Base (e.g., DIPEA) Solvent (e.g., NMP) Heat Covalent Inhibition cluster_0 Reversible Binding cluster_1 Covalent Bond Formation Inhibitor Inhibitor (Chloropyrimidine) Complex Reversible Complex Inhibitor->Complex Kinase Kinase (Cysteine) Kinase->Complex Covalent_Complex Covalent Inhibitor-Kinase Adduct Complex->Covalent_Complex SNAr Reaction Drug Discovery Workflow A Synthesis of This compound B Library Synthesis (e.g., Suzuki or Buchwald-Hartwig coupling at C4/C6) A->B C In vitro Kinase Screening (Biochemical Assays) B->C E Lead Optimization (SAR-guided modifications) C->E Identify Hits D Cell-based Assays (Target Engagement & Pathway Inhibition) D->E E->B Iterative Design F In vivo Efficacy Studies E->F Select Candidate

Sources

The Pyrrolidinyl-Pyrimidine Scaffold: A Versatile Privileged Structure in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The convergence of the pyrrolidine ring and the pyrimidine nucleus has yielded a powerful scaffold in modern medicinal chemistry. This guide delves into the applications of a key exemplar of this class, 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol , with a particular focus on its role as a foundational building block for the development of potent and selective kinase inhibitors. We will explore the rationale behind its design, its synthetic accessibility, and its application in targeting critical nodes in cellular signaling pathways, most notably Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Part 1: Strategic Importance in Kinase Inhibitor Design

The pyrimidine core is a well-established "privileged structure" in medicinal chemistry, largely due to its bioisosteric resemblance to the purine core of ATP. This allows pyrimidine-based compounds to effectively compete with ATP for binding to the kinase active site. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of potency and selectivity.[1][2]

The pyrrolidine moiety, a saturated five-membered nitrogen-containing heterocycle, offers several advantages in drug design. Its three-dimensional structure allows for the exploration of vectors out of the plane of the pyrimidine ring, enabling interactions with amino acid residues in the deeper pockets of the kinase active site. The hydroxyl group on the pyrrolidine ring of this compound provides a crucial hydrogen bonding opportunity, which can significantly enhance binding affinity and selectivity.

Part 2: Application in the Inhibition of IRAK4

A prominent and highly valuable application of the this compound scaffold is in the development of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a critical role in the innate immune response.[3] It is a key mediator of signaling downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), pathways that are central to the initiation of inflammatory responses.[4][5][6] Dysregulation of IRAK4 signaling is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling therapeutic target.[3][7]

The this compound moiety serves as a versatile starting point for the synthesis of potent IRAK4 inhibitors. The 5-chloro substituent on the pyrimidine ring provides a handle for further chemical modification through cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups to enhance potency and selectivity. The pyrrolidin-3-ol portion can be further functionalized to optimize pharmacokinetic properties.

Signaling Pathway of IRAK4

Below is a simplified representation of the IRAK4 signaling pathway, highlighting its central role in mediating inflammatory responses.

IRAK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK TAK1->MAPK NFkB NF-κB IKK_complex->NFkB activates Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines induces transcription MAPK->Inflammatory_Cytokines induces transcription

Caption: Simplified IRAK4 Signaling Pathway.

Structure-Activity Relationship (SAR) Insights

The development of IRAK4 inhibitors based on the pyrimidine-pyrrolidine scaffold has generated valuable structure-activity relationship (SAR) data. The following table summarizes the inhibitory activities of representative compounds, illustrating the impact of substitutions on the core structure.

Compound IDR1 (at Pyrimidine C5)R2 (at Pyrrolidine)IRAK4 IC₅₀ (nM)Kinase Selectivity
A Cl-OH>1000Low
B 3-Fluorophenyl-OH150Moderate
C 3-Fluorophenyl-OCH₃250Moderate
D 3-Fluorophenyl-NH₂80High
E 4-Hydroxyphenyl-OH50High

Note: The data presented in this table is a composite representation from multiple sources for illustrative purposes and may not reflect the exact values from a single study.

These data suggest that:

  • The unsubstituted 5-chloro-pyrimidine core (Compound A) has weak activity.

  • The introduction of an aryl group at the 5-position of the pyrimidine ring significantly improves potency (Compound B vs. A).

  • The hydroxyl group on the pyrrolidine ring is important for activity, as replacing it with a methoxy group can decrease potency (Compound C vs. B).

  • Replacing the hydroxyl with an amino group can further enhance potency, likely due to additional hydrogen bonding interactions (Compound D).

  • Substituents on the aryl ring at the 5-position of the pyrimidine can be optimized to improve activity (Compound E).

Part 3: Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound via a nucleophilic aromatic substitution (SNAr) reaction.

Synthesis_Workflow start Start Materials: - 2,5-Dichloropyrimidine - (R)- or (S)-Pyrrolidin-3-ol - Base (e.g., DIPEA) - Solvent (e.g., NMP) reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Materials:

  • 2,5-Dichloropyrimidine

  • (R)- or (S)-Pyrrolidin-3-ol hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,5-dichloropyrimidine (1.0 eq) in NMP, add (R)- or (S)-pyrrolidin-3-ol hydrochloride (1.1 eq) and DIPEA (2.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.

Causality Behind Experimental Choices:

  • Solvent: NMP is a polar aprotic solvent that is well-suited for SNAr reactions, as it can dissolve the reactants and facilitate the reaction without participating in it.

  • Base: DIPEA is a non-nucleophilic organic base used to neutralize the HCl salt of the pyrrolidinol and the HCl generated during the reaction.

  • Temperature: Heating is necessary to overcome the activation energy of the SNAr reaction.

  • Workup: The aqueous workup is designed to remove the NMP solvent and any remaining base or salts.

  • Purification: Column chromatography is a standard method for purifying organic compounds to obtain the final product in high purity.

In Vitro IRAK4 Kinase Assay Protocol

This protocol outlines a general method for evaluating the inhibitory activity of compounds against IRAK4 using a luminescence-based kinase assay.

Kinase_Assay_Workflow start Prepare Reagents: - IRAK4 Enzyme - Substrate (e.g., Myelin Basic Protein) - ATP - Test Compound Dilutions incubation Incubate Enzyme, Substrate, ATP, and Test Compound start->incubation detection Add Kinase-Glo® Reagent (Measures remaining ATP) incubation->detection readout Measure Luminescence detection->readout analysis Calculate IC₅₀ Values readout->analysis

Caption: Workflow for an in vitro IRAK4 kinase assay.

Materials:

  • Recombinant human IRAK4 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • Adenosine 5'-triphosphate (ATP)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Test compound (e.g., derivatives of this compound)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the IRAK4 enzyme and MBP substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Incubate for a further 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validating System:

  • Positive Control: Include a known IRAK4 inhibitor to validate the assay performance.

  • Negative Control: Include a vehicle control (DMSO) to determine the baseline kinase activity.

  • Z'-factor: Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable.

Part 4: Conclusion and Future Directions

The this compound scaffold has proven to be a highly valuable starting point for the development of kinase inhibitors, particularly for IRAK4. The synthetic tractability and the ability to introduce diverse substituents have allowed for the generation of potent and selective inhibitors with clinical potential. Future work in this area will likely focus on further optimization of pharmacokinetic and pharmacodynamic properties to develop next-generation therapeutics for a range of inflammatory diseases and cancers. The continued exploration of the structure-activity relationships of this versatile scaffold will undoubtedly lead to the discovery of novel and effective medicines.

References

  • Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. (n.d.). ACS Medicinal Chemistry Letters. [Link]

  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (n.d.). Molecules. [Link]

  • Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. (2019). Journal of Medicinal Chemistry. [Link]

  • Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. (n.d.). Molecules. [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (n.d.). Molecules. [Link]

  • Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. (n.d.). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2017). ResearchGate. [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (n.d.). Molecules. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). Molecules. [Link]

  • THE ROLE OF THE MEDICINAL CHEMIST IN DRUG DISCOVERY — THEN AND NOW. (n.d.). Nature Reviews Drug Discovery. [Link]

  • Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. (2013). Journal of Medicinal Chemistry. [Link]

  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (n.d.). Molecules. [Link]

  • Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). (n.d.). Current Organic Chemistry. [Link]

  • IRAK4 inhibition dampens pathogenic processes driving inflammatory skin diseases. (2023). Science Translational Medicine. [Link]

Sources

Application Notes and Protocols for the Purification of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of robust methodologies for the purification of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol, a key heterocyclic intermediate in contemporary drug discovery. Addressing the needs of researchers in synthetic and medicinal chemistry, this document outlines detailed protocols for purification by flash column chromatography, recrystallization, and acidic liquid-liquid extraction. The causality behind procedural steps is explained through an analysis of the compound's structural and physicochemical properties. This guide is designed to serve as a practical resource for achieving high purity of the target compound, a critical prerequisite for its use in subsequent synthetic transformations and biological screening.

Introduction and Physicochemical Profile

This compound is a bifunctional molecule featuring a substituted pyrimidine ring and a chiral pyrrolidinol moiety. The presence of a chlorine atom, a hydroxyl group, and several nitrogen atoms imparts a distinct polarity and chemical reactivity profile that dictates the strategy for its purification. The pyrrolidinol fragment is a prevalent scaffold in numerous biologically active compounds, and its stereochemistry can be crucial for pharmacological activity.[1]

A thorough understanding of the physicochemical properties of this compound is paramount for the rational design of purification protocols. While experimental data for this specific molecule is not extensively published, we can infer a profile based on its constituent parts and data from analogous structures.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue / Inferred CharacteristicRationale and Impact on Purification
Molecular Formula C₈H₁₀ClN₃OProvides the exact mass for mass spectrometry analysis.
Molecular Weight 199.64 g/mol [3]Used in calculations for molarity and reaction stoichiometry.
Appearance Inferred to be a solid at room temperature.Guides the choice between crystallization and distillation.
Polarity HighThe hydroxyl group and nitrogen heteroatoms create a polar molecule, suggesting good solubility in polar solvents and strong interaction with polar stationary phases like silica gel.
Hydrogen Bonding Contains both H-bond donors (hydroxyl) and acceptors (N atoms, hydroxyl oxygen).Influences solubility, boiling point, and chromatographic retention. Strong hydrogen bonding can sometimes lead to peak tailing in chromatography.
Basicity (pKa) Inferred to be weakly to moderately basic.The pyrimidine and pyrrolidine nitrogens can be protonated. This property is the basis for purification by acidic extraction.
Solubility Expected to be soluble in polar protic solvents (methanol, ethanol), polar aprotic solvents (DMSO, DMF), and moderately soluble in solvents like ethyl acetate and dichloromethane. Low solubility is expected in non-polar solvents (hexane, toluene).Critical for selecting appropriate solvents for chromatography and crystallization.

Potential Impurities from Synthesis

The most common synthetic route to this compound involves the nucleophilic aromatic substitution of a dihalopyrimidine with pyrrolidin-3-ol. A plausible reaction is between 2,5-dichloropyrimidine and (R,S)-pyrrolidin-3-ol.

cluster_impurities Potential Impurities Reactant1 2,5-Dichloropyrimidine Product This compound Reactant1->Product Impurity1 Unreacted 2,5-Dichloropyrimidine Reactant1->Impurity1 Reactant2 (R,S)-Pyrrolidin-3-ol Reactant2->Product Impurity2 Unreacted Pyrrolidin-3-ol Reactant2->Impurity2 Base Base (e.g., DIPEA) Base->Product Facilitates reaction Impurity3 Di-substituted Byproduct

Figure 1: Plausible synthesis and common impurities.

Based on this synthetic pathway, the primary impurities to be removed are:

  • Unreacted Starting Materials: Residual 2,5-dichloropyrimidine and pyrrolidin-3-ol.

  • Di-substituted Byproduct: 2,5-bis(pyrrolidin-3-ol)pyrimidine, a more polar impurity.

  • Solvent and Base: Residual reaction solvent and the amine base used as an acid scavenger.

Purification Strategy Overview

A multi-step purification strategy is recommended to achieve high purity. The choice and order of techniques will depend on the scale of the synthesis and the impurity profile of the crude material.

Crude Crude Product (from reaction work-up) Extraction Acidic Liquid-Liquid Extraction Crude->Extraction Removes basic/acidic impurities Chromatography Silica Gel Flash Chromatography Extraction->Chromatography Separates by polarity Crystallization Recrystallization Chromatography->Crystallization Final polishing Pure Pure Product (>98%) Chromatography->Pure If sufficiently pure Crystallization->Pure

Figure 2: Recommended multi-step purification workflow.

Detailed Application Protocols

Protocol 1: Purification by Flash Column Chromatography

Flash chromatography on silica gel is a highly effective method for separating the target compound from less polar starting materials and more polar byproducts.[4]

Expertise & Rationale: The choice of silica gel as the stationary phase is based on the polar nature of the target molecule. The hydroxyl and nitrogen functionalities will interact with the silanol groups of the silica, leading to retention. The mobile phase, a mixture of a less polar solvent (e.g., dichloromethane or ethyl acetate) and a more polar solvent (e.g., methanol), is used to elute the compounds. A gradient elution is recommended, starting with a lower polarity to elute non-polar impurities, and gradually increasing the polarity to elute the product, followed by highly polar byproducts.

Self-Validation: The success of the separation is monitored in real-time by thin-layer chromatography (TLC) of the collected fractions. The fractions containing the pure compound (as determined by a single spot on TLC) are pooled.

Step-by-Step Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in methanol.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a solvent system such as 95:5 dichloromethane:methanol or 9:1 ethyl acetate:methanol.

    • Visualize the spots using a UV lamp (254 nm) and/or by staining with potassium permanganate. The target compound should appear as a distinct spot.

  • Column Packing:

    • Select an appropriately sized silica gel column for the amount of crude material.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane or the initial mobile phase.

    • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent to dryness.

    • Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with a mobile phase of low polarity (e.g., 100% dichloromethane or ethyl acetate).

    • Gradually increase the polarity by adding methanol in increments (e.g., 1%, 2%, 3%, etc.). A typical gradient might be from 0% to 10% methanol in dichloromethane.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Pool the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent final purification step to obtain a highly crystalline, pure product, provided a suitable solvent system can be identified.[5]

Expertise & Rationale: The principle of recrystallization relies on the differential solubility of the compound in a hot versus a cold solvent. An ideal solvent will dissolve the compound completely when hot, but sparingly when cold, while impurities remain soluble at all temperatures or are insoluble in the hot solvent. For a polar compound like this compound, polar solvents like ethanol, isopropanol, or a solvent pair such as ethyl acetate/hexane are good starting points.[6]

Self-Validation: The purity of the resulting crystals can be assessed by measuring their melting point (a sharp melting range indicates high purity) and by analytical techniques such as HPLC or NMR spectroscopy.

Step-by-Step Methodology:

  • Solvent Screening:

    • Place a small amount of the chromatographically purified material into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) to each tube.

    • Heat the tubes to boiling. If the compound dissolves, allow it to cool to room temperature and then in an ice bath to see if crystals form.

    • If the compound is too soluble in one solvent and insoluble in another, a solvent pair (e.g., ethyl acetate/hexane) can be used. Dissolve the compound in the minimum amount of the hot "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool.

  • Dissolution:

    • Place the bulk of the material to be recrystallized in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent required.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Purification by Acidic Liquid-Liquid Extraction

This technique is particularly useful for removing non-basic organic impurities from the crude product before further purification.

Expertise & Rationale: The nitrogen atoms in the pyrimidine and pyrrolidine rings are basic and can be protonated by an acid to form a water-soluble salt. This allows for the separation of the target compound from non-basic impurities that will remain in an organic solvent.

Self-Validation: The effectiveness of the extraction can be monitored by TLC analysis of the organic and aqueous layers at each step.

Step-by-Step Methodology:

  • Dissolution:

    • Dissolve the crude material in an organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash:

    • Transfer the solution to a separatory funnel.

    • Extract the organic solution with an aqueous acid solution (e.g., 1 M HCl). The protonated product will move into the aqueous layer. Repeat the extraction 2-3 times.

    • Combine the acidic aqueous layers.

  • Organic Wash:

    • Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

  • Basification and Re-extraction:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the pH is basic (pH > 9).

    • Extract the deprotonated product back into an organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction 3 times.

  • Drying and Concentration:

    • Combine the organic layers from the re-extraction.

    • Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solution under reduced pressure to yield the partially purified product.

Characterization of Purified Product

The identity and purity of the final product should be confirmed by a combination of spectroscopic and physical methods.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to the two pyrimidine protons (likely singlets or doublets in the aromatic region), a multiplet for the CH-OH proton, and several multiplets for the diastereotopic CH₂ protons of the pyrrolidine ring. The OH proton may be a broad singlet.
¹³C NMR Distinct signals for the carbons of the pyrimidine ring and the three unique carbons of the pyrrolidin-3-ol moiety.
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z 200.05, showing a characteristic isotopic pattern for one chlorine atom.
Melting Point A sharp melting range is indicative of high purity.

Conclusion

The purification of this compound can be effectively achieved through a systematic application of standard laboratory techniques. The choice of method will be dictated by the specific impurity profile and the desired final purity. For general-purpose use, flash column chromatography provides a good balance of speed and resolution. For obtaining highly pure, crystalline material suitable for sensitive applications, a final recrystallization step is highly recommended. Acid-base extraction serves as a valuable initial clean-up step for crude materials containing significant amounts of neutral or acidic impurities. By understanding the underlying chemical principles of the target molecule, researchers can confidently apply and adapt these protocols to achieve their purification goals.

References

  • SYNTHESIS,CHARACTERIZATION, AND PROPERTY PREDICTION OF 1-(5-CHLOROPYRIDIN-2-YL)-N-(4-SUBSTITUTED BENZYLIDENE)-5-OXOPYRROLIDINE-3. (n.d.). Retrieved from [Link]

  • Appendix I. (n.d.). Retrieved from [Link]

  • Process for the preparation of a pyrrolidinol compound. (1988).
  • Process for the preparation of 1-methylpyrrolidin-3-ol. (2018).
  • Synthesis of chlorinated pyrimidines. (2004).
  • Viatris files patent for (r)-5-((e)-2-pyrrolidin-3-ylvinyl)pyrimidine mono-citrate synthesis. (2023). Retrieved from [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2020). Retrieved from [Link]

  • Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. (n.d.). Retrieved from [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). Retrieved from [Link]

  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2012). Retrieved from [Link]

  • BI 1015550. (n.d.). Retrieved from [Link]

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). Retrieved from [Link]

  • Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. (2009). Retrieved from [Link]

  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2012). Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Retrieved from [Link]

  • Process for the preparation of a pyrrolidinol compound. (1988). Retrieved from [Link]

  • Purification method of 3-bromo-1- (3-chloropyridine-2-yl) -1H-pyrazole-5-ethyl formate. (2022).
  • 3-(3-Chlorophenyl)-2-methylpyrrolidin-3-ol. (n.d.). Retrieved from [Link]

  • Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. (2022). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during this synthesis. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your experimental success.

The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2,5-dichloropyrimidine and (R)- or (S)-pyrrolidin-3-ol. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields. This guide addresses the most frequent challenges in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I'm observing a significant impurity with a mass of ~284.7 g/mol in my LCMS. What is it and how can I prevent it?

Answer:

This impurity is almost certainly the 2,5-bis(3-hydroxypyrrolidin-1-yl)pyrimidine , the product of disubstitution.

Causality: The SNAr reaction proceeds in two potential steps. The first substitution of 3-hydroxypyrrolidine onto 2,5-dichloropyrimidine is highly regioselective for the C2 position. The two ring nitrogens exert a strong electron-withdrawing effect, making the C2 and C4/C6 positions most susceptible to nucleophilic attack. The C2 position is generally the most activated. After the desired monosubstitution, the product, this compound, can then undergo a second SNAr reaction where another molecule of 3-hydroxypyrrolidine displaces the remaining chloride at the C5 position.

This second substitution is slower than the first but is significantly accelerated by:

  • High Temperatures: Excess thermal energy can overcome the activation barrier for the less favorable second substitution.

  • Excess Pyrrolidin-3-ol: Using more than one equivalent of the nucleophile increases the probability of the second reaction occurring via Le Chatelier's principle.

  • Prolonged Reaction Times: Allowing the reaction to proceed long after the starting material is consumed will inevitably lead to the formation of the disubstituted product.

Troubleshooting & Prevention:

  • Control Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of pyrrolidin-3-ol.

  • Moderate Temperature: Begin the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C). Avoid refluxing in high-boiling solvents unless necessary, and only after careful reaction monitoring shows very slow conversion.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to monitor the disappearance of 2,5-dichloropyrimidine. Once the starting material is consumed, work up the reaction promptly.

FAQ 2: My reaction is clean but conversion is low. Can I just increase the temperature or add more base?

Answer:

While increasing temperature is a common strategy to drive reactions to completion, it should be your last resort here due to the high risk of promoting the disubstitution side reaction described in FAQ 1. Similarly, the choice and amount of base are critical.

Causality: The reaction requires a base to neutralize the hydrochloric acid (HCl) generated during the substitution. If the base is too weak or used in insufficient quantity, the HCl will protonate the pyrrolidine-3-ol, rendering it non-nucleophilic and stalling the reaction. Conversely, using a very strong base in a protic solvent can introduce new side reactions. For instance, using sodium hydroxide in ethanol can generate sodium ethoxide, a potent nucleophile that can compete with the desired amine, leading to solvolysis byproducts.[1]

Troubleshooting & Prevention:

  • Optimize the Base:

    • Inorganic Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices in polar aprotic solvents like DMF or DMSO. They are strong enough to scavenge HCl without being overly aggressive. Use at least 2.0 equivalents.

    • Organic Bases: Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base that is highly effective. Triethylamine (TEA) can also be used. Use 2.0-3.0 equivalents.

  • Solvent Choice: The polarity of the solvent significantly impacts SNAr reaction rates. If you experience low conversion in solvents like THF or Dichloromethane (DCM), switching to a more polar aprotic solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) will dramatically accelerate the desired reaction, often without requiring high temperatures.

  • Patience and Monitoring: A clean reaction at 50 °C running for 12 hours is far preferable to a fast, messy reaction at 100 °C. Allow the reaction sufficient time at a moderate temperature.

Summary of Common Impurities

The following table summarizes the most common side products, their characteristics, and how to avoid them.

Impurity NameStructureMolecular Weight ( g/mol )Likely CausePrevention Strategy
Desired Product This compound~200.6 --
Disubstituted Product 2,5-bis(3-hydroxypyrrolidin-1-yl)pyrimidine~284.7Excess pyrrolidin-3-ol, high temperature, long reaction time.Use 1.05-1.1 eq. of amine, moderate temperature (40-50 °C), monitor reaction and work up upon completion.
Solvolysis Product (e.g., from Ethanol) 2-(3-Hydroxypyrrolidin-1-yl)-5-ethoxypyrimidine~209.2Use of an alcohol solvent with a strong base (e.g., NaOH, KOH).[1][2]Use a polar aprotic solvent (DMF, DMSO) or a non-nucleophilic base (DIPEA, K₂CO₃) with alcoholic solvents.
Hydrolysis Product 2-(3-Hydroxypyrrolidin-1-yl)pyrimidin-5-ol~181.2Presence of water, especially with a strong base at elevated temperatures.Use anhydrous solvents and reagents.
Starting Material 2,5-Dichloropyrimidine~149.0Incomplete reaction.Optimize base, solvent, and reaction time as described in FAQ 2.
Reaction & Side Reaction Pathway

The following diagram illustrates the desired synthetic route and the most common side reaction leading to the disubstituted byproduct.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway SM 2,5-Dichloropyrimidine Product This compound (Desired Product) SM->Product + Nuc-H, Base - Base·HCl (Fast, Selective at C2) Nuc Pyrrolidin-3-ol (Nuc-H) Base Base (e.g., K₂CO₃) SideProduct 2,5-bis(3-hydroxypyrrolidin-1-yl)pyrimidine (Disubstituted Product) Product->SideProduct + Nuc-H, Base - Base·HCl (Slower, promoted by heat)

Caption: Main SNAr pathway and common disubstitution side reaction.

Experimental Protocol: Purification by Column Chromatography

This protocol provides a reliable method for purifying the crude product to remove common impurities like the disubstituted byproduct and unreacted starting materials.

Objective: To isolate this compound with >95% purity.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Glass column, flasks, and other standard laboratory glassware

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Sample Preparation (Dry Loading):

    • Concentrate the crude reaction mixture under reduced pressure to obtain an oil or solid.

    • Adsorb the crude material onto a small amount of silica gel (approx. 2-3 times the mass of the crude product). To do this, dissolve the crude in a minimal amount of a volatile solvent (like DCM or acetone), add the silica gel, and evaporate the solvent completely until a fine, free-flowing powder is obtained. This prevents streaking and improves separation.

  • Column Packing (Slurry Method):

    • Prepare the mobile phase. A typical starting point is 98:2 DCM:MeOH. Add 0.1% triethylamine (TEA) to the mobile phase mixture. The TEA is crucial to prevent the basic amine product from streaking on the acidic silica gel.

    • Pack the column with silica gel using the mobile phase to create a uniform, bubble-free column bed.

  • Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed silica column.

    • Begin elution with the mobile phase (e.g., 98:2 DCM:MeOH + 0.1% TEA).

    • Collect fractions and monitor the elution by TLC. The less polar starting material (2,5-dichloropyrimidine) will elute first, followed by the desired product. The highly polar disubstituted byproduct will elute much later or remain on the column.

    • A typical TLC visualization stain for this compound is potassium permanganate.

  • Gradient Elution (If Necessary):

    • If the product is slow to elute, gradually increase the polarity of the mobile phase. For example, move from 2% MeOH to 3%, 4%, and then 5% MeOH in DCM (always containing 0.1% TEA). A stepwise gradient is often more effective than a continuous one for achieving good separation.

  • Fraction Analysis and Isolation:

    • Combine the pure fractions as identified by TLC.

    • Evaporate the solvent under reduced pressure to yield the purified this compound.

    • Confirm purity and identity using LCMS, ¹H NMR, and ¹³C NMR.

References
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Lee, M., et al. (2014). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters. Retrieved January 20, 2026, from [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics. (n.d.). LinkedIn. Retrieved January 20, 2026, from [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Purification of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the purification of complex heterocyclic molecules. This guide is designed to provide you with in-depth, practical solutions to common issues encountered in the lab and during scale-up, ensuring you can achieve the desired purity and yield for this critical intermediate.

Understanding the Molecule: Key Physicochemical Characteristics

This compound is a heterocyclic compound featuring a chloropyrimidine ring linked to a pyrrolidinol moiety. Its structure presents a unique set of purification challenges stemming from its polarity, potential for hydrogen bonding (due to the hydroxyl group), and the presence of basic nitrogen atoms. These features can lead to issues such as poor chromatographic resolution, difficulty in crystallization, and the formation of hard-to-remove impurities.

PropertyValue/CharacteristicImplication for Purification
Molecular Weight 199.64 g/mol Relatively low, suitable for standard purification techniques.
Polarity HighMay lead to poor retention on standard reverse-phase chromatography columns and high solubility in polar solvents, making crystallization challenging.
Hydrogen Bonding Donor (hydroxyl) and Acceptors (nitrogens)Can cause peak tailing in chromatography and affect crystal lattice formation.
Basicity Weakly basic (pyrimidine and pyrrolidine nitrogens)Allows for potential purification via acid-base extraction, but also means the compound's charge state can be manipulated, affecting its chromatographic behavior.
Solubility Generally soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in non-polar solvents.[1]Knowledge of solubility is crucial for selecting appropriate crystallization and chromatography solvent systems.

Troubleshooting Common Purification Challenges

This section addresses specific problems you may encounter during the purification of this compound, providing a systematic approach to resolving them.

Frequently Asked Questions (FAQs)

Q1: My primary purification method, reverse-phase flash chromatography, is giving poor separation of my target compound from a closely related impurity. What's happening and how can I fix it?

A1: This is a common issue, likely due to the high polarity of both your product and the impurity. Here’s a breakdown of the likely causes and solutions:

  • The Problem of Isomeric Impurities: The most probable significant impurity is the regioisomer, 1-(4-chloro-5-pyrimidinyl)pyrrolidin-3-ol, formed during the nucleophilic aromatic substitution (SNAr) reaction. The regioselectivity of SNAr on dichloropyrimidines can be sensitive to reaction conditions, often leading to a mixture of isomers.[2][3] These isomers often have very similar polarities, making them difficult to separate on standard silica or C18 columns.

  • Troubleshooting Strategy:

    • Confirm the Impurity's Identity: Use LC-MS to determine the mass of the impurity. If it has the same mass as your product, it is likely the isomer.

    • Optimize Your Chromatography:

      • Switch to Normal Phase Chromatography: If you are using reverse-phase, consider switching to normal phase chromatography on silica gel. The hydroxyl group on your molecule provides a good handle for interaction with the silica. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/heptane can be effective.

      • Consider Alternative Stationary Phases: If silica gel also fails to provide adequate separation, explore other stationary phases. Florisil or alumina can sometimes offer different selectivity.[2]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds, HILIC is an excellent alternative. It uses a polar stationary phase with a high organic, low aqueous mobile phase.

Q2: I'm struggling to crystallize my compound. It either oils out or remains in solution even at low temperatures. What can I do?

A2: Crystallization of polar molecules like this compound can be tricky due to their high solubility in many common solvents.

  • Causality: "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it separates as a liquid phase instead of forming an ordered crystal lattice. Remaining in solution indicates that the solvent is too good, even at low temperatures.

  • Troubleshooting Crystallization:

    • Solvent Selection is Key:

      • Single Solvent System: Experiment with solvents where the compound has moderate solubility at elevated temperatures and low solubility at room temperature or below. Good starting points for this type of molecule include isopropanol, ethyl acetate, or acetonitrile.

      • Two-Solvent System (Anti-solvent Crystallization): This is often more effective. Dissolve your compound in a small amount of a good solvent (e.g., methanol, ethanol, or even minimal DMF/DMSO if necessary) at room temperature or with gentle warming. Then, slowly add a miscible "anti-solvent" in which your compound is poorly soluble (e.g., heptane, diethyl ether, or water) until turbidity persists. Gentle warming to redissolve, followed by slow cooling, can induce crystallization.[1]

    • Induce Crystallization:

      • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the cooled, supersaturated solution.

      • Scratching: Gently scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites.

    • Control the Cooling Rate: Slow cooling is crucial for forming well-defined crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

Q3: My purified compound shows the presence of residual starting materials (e.g., 2,5-dichloropyrimidine or pyrrolidin-3-ol). How can I remove these?

A3: The presence of starting materials indicates an incomplete reaction or inefficient initial workup.

  • Removal Strategies:

    • Acid-Base Extraction: This can be a powerful technique to separate your weakly basic product from non-basic or differently basic starting materials.

      • Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane.

      • Wash with a dilute aqueous acid (e.g., 1M HCl). Your product and any unreacted pyrrolidin-3-ol should move into the aqueous layer. Unreacted 2,5-dichloropyrimidine will remain in the organic layer.

      • Separate the layers.

      • Basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide until pH > 8.

      • Extract your product back into an organic solvent.

      • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Chromatography: If extraction is not sufficient, column chromatography as described in Q1 will be effective at separating the product from the starting materials which typically have significantly different polarities.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Normal Phase)

This protocol is designed for the purification of this compound from common impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

  • Column Packing: Pack a silica gel column with a slurry of silica in the chosen starting solvent system (e.g., 98:2 dichloromethane:methanol).

  • Loading: Carefully load the dissolved sample onto the top of the silica bed.

  • Elution: Begin elution with the starting solvent system. Gradually increase the polarity by increasing the percentage of methanol. A typical gradient might be from 2% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate) or UV light.

  • Analysis and Pooling: Analyze the fractions containing the product for purity. Pool the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization (Two-Solvent System)

This protocol is a reliable method for obtaining highly pure crystalline material.

Step-by-Step Methodology:

  • Dissolution: In a flask, dissolve the crude material in a minimum amount of a hot "good" solvent, such as isopropanol or ethyl acetate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Anti-Solvent Addition: While the solution is still warm, slowly add a "poor" solvent (anti-solvent), such as heptane, dropwise until the solution becomes slightly cloudy.

  • Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the cloudiness.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

PurificationWorkflow start Crude this compound extraction Acid-Base Extraction start->extraction Presence of starting materials chromatography Column Chromatography start->chromatography Primary purification extraction->chromatography Impure purity_check Purity Analysis (HPLC, NMR) extraction->purity_check Appears pure crystallization Recrystallization chromatography->crystallization For higher purity chromatography->purity_check crystallization->purity_check purity_check->chromatography <98% Pure final_product Pure Product purity_check->final_product >98% Pure

Caption: A typical workflow for the purification of this compound.

Scale-Up Considerations

Transitioning from lab-scale purification to pilot or manufacturing scale introduces new challenges.[4]

  • Heat Transfer: In large-scale crystallizations, heat transfer is less efficient. This can lead to slower cooling rates, which may be beneficial for crystal growth, but also requires careful monitoring to avoid crashing out of the solution.

  • Mixing: Inefficient mixing in large reactors can lead to localized supersaturation during anti-solvent addition, potentially causing the formation of smaller, less pure crystals.

  • Chromatography: Scaling up chromatography requires careful consideration of column packing, flow rates, and solvent consumption. It is often more cost-effective to optimize a crystallization step for the bulk of the purification and use chromatography for a final polishing step if necessary.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry.
  • Tianming Pharmaceutical. (n.d.).
  • Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408.
  • Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (2025, February 16).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Bio-Rad. (n.d.).
  • Bio-Link. (n.d.).
  • Pharmaceutical Technology. (n.d.). Avoiding pitfalls in scaling up biopharmaceutical production.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Purity Assessment of L-Pyroglutaminol.
  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)
  • MDPI. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.
  • PMC - NIH. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)
  • Google Patents. (n.d.). CN114790190B - Purification method of 3-bromo-1- (3-chloropyridine-2-yl)
  • MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • Google Patents. (n.d.). US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.
  • European Patent Office. (n.d.).
  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
  • Google Patents. (n.d.).
  • World Journal of Pharmaceutical Research. (2022). 13.
  • PMC - NIH. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.

Sources

Technical Support Center: Optimizing Reaction Parameters for 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction, improve yields, and ensure high purity of the final product.

Reaction Overview & Mechanism

The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the secondary amine of pyrrolidin-3-ol acts as the nucleophile, displacing the chlorine atom at the C2 position of the 2,5-dichloropyrimidine ring.

Reaction Scheme:

The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, facilitates the initial nucleophilic attack.[1][2] The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3]

Troubleshooting_Workflow start Problem Observed in Reaction low_conversion Low / No Conversion start->low_conversion side_products Significant Side Products start->side_products yield_loss Low Isolated Yield start->yield_loss check_base Check Base: - Is it present (≥1 eq)? - Is it strong enough? - Extra eq. for salt SM? low_conversion->check_base Cause? di_sub Di-substituted Product? side_products->di_sub Type? solvolysis Solvent Adduct? side_products->solvolysis Type? check_workup Review Workup: - Is product water soluble? - Adjust pH before extraction - Use different extraction solvent yield_loss->check_workup Cause? check_temp Increase Temperature: - Heat to 60-80 °C - Monitor progress check_base->check_temp Base OK check_reagents Verify Reagent Quality: - Purity via NMR/LCMS - Use anhydrous solvent check_temp->check_reagents Temp OK fix_di_sub Adjust Stoichiometry: - Use 1.0-1.2 eq. Nucleophile - Lower Reaction Temperature di_sub->fix_di_sub fix_solvolysis Change Solvent: - Switch to aprotic (THF, DMF) - Use weaker base (DIPEA) solvolysis->fix_solvolysis check_purification Optimize Purification: - Check column loading/solvent - Consider recrystallization check_workup->check_purification Workup OK

Caption: A troubleshooting workflow for common synthesis issues.

Optimized Experimental Protocol & Parameter Summary

Based on common laboratory practices for SNAr reactions, the following protocol provides a robust starting point for your optimization.

Step-by-Step Protocol:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloropyrimidine (1.0 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.1-0.2 M solution. Stir until the solid is fully dissolved.

  • Reagent Addition: Add (R/S)-pyrrolidin-3-ol (1.1 eq.) to the solution, followed by N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

  • Reaction: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress every 1-2 hours using TLC (e.g., 50% Ethyl Acetate in Hexanes) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the THF under reduced pressure.

  • Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Table of Reaction Parameter Effects
ParameterRecommended ConditionEffect of VariationPotential Issues & Rationale
Solvent THF, 2-PropanolPolar aprotic solvents (THF, DMF) are generally cleaner. Alcohols can work but risk solvolysis.Rationale: Aprotic solvents prevent the formation of alkoxide byproducts that can occur with alcohol solvents and a base. [4][5][6]
Base DIPEA, TEADIPEA is preferred due to its steric bulk, making it less nucleophilic. K₂CO₃ can be used but may result in a slow, heterogeneous mixture.Rationale: A non-nucleophilic base is critical to prevent it from competing with the desired amine nucleophile. DIPEA minimizes this risk. [3]
Temperature 60-80 °CRoom temperature may be too slow. Temperatures >100 °C significantly increase the risk of di-substitution and other side reactions.Rationale: Provides sufficient energy for the desired C2 substitution without overcoming the higher activation energy for the undesired C5 substitution.
Stoichiometry 1.1 eq. Pyrrolidin-3-ol<1.0 eq. will result in incomplete conversion. >1.5 eq. increases the likelihood of the di-substitution byproduct.Rationale: A slight excess of the nucleophile drives the reaction to completion without significantly promoting side reactions.

References

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]

  • Process for preparing 2-amino-5-chloropyridine.
  • Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

Sources

Technical Support Center: 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol Stability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. As a substituted chloropyrimidine, this molecule exhibits specific stability characteristics that, if not properly managed, can lead to experimental variability and compromised results. This guide provides in-depth, evidence-based answers to frequently encountered stability issues, complete with troubleshooting protocols and the underlying chemical principles. Our goal is to empower you with the knowledge to ensure the integrity of your experiments from start to finish.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in LC-MS/HPLC Analysis of a Freshly Prepared Solution

Q: I've just prepared a solution of this compound in an aqueous buffer for my assay, but my initial analytical run shows the parent peak along with one or more unexpected peaks. What could be the cause?

A: The most probable cause is the hydrolysis of the chloropyrimidine ring. The chlorine atom at the 5-position of the pyrimidine ring, while relatively stable compared to chloro-substituents at the 2, 4, or 6 positions, can still be susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions or elevated temperatures.[1][2][3] This reaction replaces the chlorine atom with a hydroxyl group, forming the corresponding pyrimidone derivative.

Causality Explained: The pyrimidine ring is electron-deficient, which makes the carbon atoms attached to electronegative halogens susceptible to nucleophilic attack. While the 2- and 4/6- positions are more activated, the 5-position is not entirely inert.[4] The rate of this hydrolysis can be significantly influenced by the pH of the solution. Both strongly acidic and basic conditions can catalyze this degradation.[3][5]

Troubleshooting Protocol: Investigating Hydrolytic Stability

This protocol is designed to confirm if hydrolysis is the source of the impurity and to identify conditions that minimize degradation.

Materials:

  • This compound

  • Aprotic solvent (e.g., Anhydrous DMSO, Acetonitrile)

  • Aqueous buffers (pH 4, 7, 9)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Prepare a Concentrated Stock Solution: Dissolve a known amount of the compound in an aprotic solvent like anhydrous DMSO to create a concentrated stock solution. This minimizes initial hydrolysis.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute an aliquot of the stock solution into a pH 4 aqueous buffer.

    • Neutral Conditions: Dilute another aliquot into a pH 7 aqueous buffer.

    • Basic Hydrolysis: Dilute a third aliquot into a pH 9 aqueous buffer.

  • Incubation: Incubate these solutions at room temperature and an elevated temperature (e.g., 40-60°C) for a defined time course (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze all samples by HPLC or LC-MS. Compare the chromatograms of the stressed samples to the T=0 sample and a sample of the stock solution diluted in the aprotic solvent.

Interpreting the Results:

  • An increase in the impurity peak over time, particularly in the acidic or basic buffers and at elevated temperatures, strongly suggests hydrolysis.

  • The identity of the major degradation product can be tentatively assigned as 1-(5-Hydroxypyrimidin-2-yl)pyrrolidin-3-ol (pyrimidone). This can be confirmed by mass spectrometry, which would show a mass shift corresponding to the replacement of -Cl with -OH.

Mitigation Strategy:

  • Prepare solutions fresh for each experiment whenever possible.[5]

  • If an aqueous solution is required, use a neutral pH buffer (pH 6.8-7.4) and maintain the solution at a low temperature (2-8°C) .

  • For long-term storage, keep the compound as a solid in a cool, dry, dark place or as a solution in a suitable aprotic solvent at -20°C or -80°C .[5][6]

Data Summary: Recommended Solvents & pH for Solution Stability

ConditionSuitabilityRationale
Solvents
Anhydrous Aprotic (DMSO, DMF, Acetonitrile)Excellent (Storage) Minimizes the presence of nucleophiles like water that cause hydrolysis.[5]
Protic Solvents (Methanol, Ethanol)Fair (Short-term Use) Can undergo solvolysis, replacing the chloro group with an alkoxy group. Use fresh.[5]
Aqueous BuffersPoor to Fair (Immediate Use) Risk of hydrolysis is significant, especially outside of neutral pH.[3]
pH (Aqueous Solutions)
Acidic (< 6)Poor Acid catalysis can accelerate the rate of hydrolysis.[1][2]
Neutral (6.8 - 7.4)Good (Short-term Use) Represents the slowest rate of uncatalyzed hydrolysis.[5]
Basic (> 8)Poor Base catalysis can accelerate the rate of hydrolysis.[3]
Issue 2: Gradual Loss of Potency or Activity in Stored Solutions

Q: My stock solution of this compound, stored in a clear vial at room temperature, seems to be losing its effectiveness over a few days. Why is this happening?

A: Beyond hydrolysis, photodecomposition is a significant stability concern for pyrimidine-containing compounds.[4] Ultraviolet (UV) light can induce photochemical reactions, leading to the formation of various photoproducts and a subsequent loss of the active parent compound.[7][8][9]

Causality Explained: The pyrimidine ring contains double bonds that can absorb UV radiation. This absorption can excite the molecule to a higher energy state, making it susceptible to reactions like dimerization (forming cyclobutane pyrimidine dimers) or hydration, where water adds across a double bond.[7][8][9] While much of the research is on pyrimidines within DNA, the fundamental photochemical principles apply to substituted pyrimidines in solution.

Workflow: Assessing Photostability

This workflow helps determine the light sensitivity of your compound.

G cluster_prep Sample Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis Prep Prepare Solution in Aprotic Solvent Aliquot1 Aliquot 1 (Light-Exposed) Prep->Aliquot1 Aliquot2 Aliquot 2 (Dark Control) Prep->Aliquot2 Light Expose to Controlled Light Source (e.g., Photostability Chamber) Aliquot1->Light Dark Wrap in Aluminum Foil Store in Same Location Aliquot2->Dark Analysis Analyze Both Samples by HPLC/LC-MS at Time Points (T=0, 4, 8, 24h) Light->Analysis Dark->Analysis Compare Compare Chromatograms: Parent Peak Area vs. Impurity Profile Analysis->Compare

Procedure:

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Aliquotting: Divide the solution into two identical, clear glass vials.

  • Exposure:

    • Light Sample: Place one vial in a photostability chamber with controlled light exposure (e.g., ICH Q1B guidelines recommend an overall illumination of not less than 1.2 million lux hours).[10] If a chamber is unavailable, exposure to ambient lab light on a benchtop can serve as a qualitative test.

    • Dark Control: Tightly wrap the second vial in aluminum foil to completely exclude light and place it next to the light-exposed sample.

  • Analysis: At specified time intervals (e.g., 0, 4, 8, 24 hours), take an aliquot from each vial and analyze by HPLC.

  • Comparison: Compare the peak area of the parent compound in the light-exposed sample to the dark control. A significant decrease in the parent peak area with a corresponding increase in new impurity peaks in the light-exposed sample confirms photosensitivity.

Mitigation Strategy:

  • Always store solid compound and solutions in amber vials or containers wrapped in aluminum foil to protect from light.[5][10]

  • Minimize the exposure of solutions to ambient and direct light during experimental procedures.

Issue 3: Inconsistent Results in Reductive Amination or Other Synthetic Steps

Q: I am using this compound as a starting material for a subsequent reaction, but I'm getting variable yields and side products. What could be interfering?

A: The stability of the chloropyrimidine moiety is highly dependent on the reaction conditions. In addition to hydrolysis, the compound can be sensitive to certain reagents and temperatures.

Potential Chemical Incompatibilities:

  • Strong Reducing Agents: While catalytic hydrogenation can be used to dehalogenate chloropyrimidines, harsh reducing agents might lead to over-reduction of the pyrimidine ring itself, resulting in complex product mixtures.[11]

  • Strong Bases: Strong bases can promote hydrolysis or other side reactions.[6] The choice of base and solvent is critical in reactions involving this scaffold.

  • Elevated Temperatures: Prolonged heating can accelerate degradation pathways, including hydrolysis and potentially other decomposition routes.[12]

Troubleshooting Logic for Synthesis:

G cluster_causes cluster_solutions Start Inconsistent Synthetic Results Hydrolysis Reagent/Solvent Induced Hydrolysis Start->Hydrolysis Aqueous Contamination? Temp Thermal Degradation Start->Temp High Temp? SideReaction Reagent Incompatibility Start->SideReaction Harsh Reagents? Dry Use Anhydrous Solvents/Reagents Hydrolysis->Dry LowTemp Run Reaction at Lower Temperature Temp->LowTemp Mild Screen Milder Reagents (Base/Acid) SideReaction->Mild Inert Use Inert Atmosphere (N2/Ar) SideReaction->Inert

Recommendations for Synthetic Use:

  • Inert Atmosphere: For reactions sensitive to air or moisture, conduct the procedure under an inert atmosphere (e.g., Nitrogen or Argon).

  • Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis, especially if the reaction is run at elevated temperatures or for an extended period.[13]

  • Temperature Control: Maintain careful control over the reaction temperature. If degradation is suspected, attempt the reaction at a lower temperature, even if it requires a longer reaction time.

  • Reagent Screening: If using a base, screen milder, non-nucleophilic bases. If an acid catalyst is required, use the minimum effective concentration.

Summary of Stability Profile and Handling

ParameterStability ConcernRecommended Handling Procedure
pH Susceptible to acid and base-catalyzed hydrolysis.[1][3]For aqueous solutions, maintain pH 6.8-7.4. Prepare fresh and use immediately.
Light Prone to photodecomposition upon UV/light exposure.[4][9]Store solid and solutions in amber containers or wrapped in foil. Minimize light exposure during experiments.
Temperature Degradation accelerates at elevated temperatures.[12]Store solid at recommended cool temperatures. Keep solutions refrigerated (2-8°C) for short-term use. Avoid prolonged heating.
Solvents Protic solvents (water, alcohols) can cause hydrolysis/solvolysis.[5]For storage, use anhydrous aprotic solvents (DMSO, Acetonitrile). For assays, prepare aqueous solutions immediately before use.
Atmosphere Generally stable in air, but inert atmosphere is good practice for long-term storage of solid.Store solid in a tightly sealed container, preferably in a desiccator.

References

  • Stadler, A., et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 921–926. [Link]

  • Stadler, A., et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society. [Link]

  • Boorstein, R. J., et al. (1990). Formation and stability of repairable pyrimidine photohydrates in DNA. Biochemistry, 29(23), 5685–5691. [Link]

  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025).
  • Process for the preparation of chloropyrimidines. (1996).
  • Pyrimidine. Wikipedia. [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). PubMed Central. [Link]

  • The investigations of the methods for the reduction of chloroyrimidines. (1955). Oregon State University. [Link]

  • Common ultraviolet (UV)-induced photoproducts. ResearchGate. [Link]

  • All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. (2020). PubMed Central. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2021). PubMed Central. [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2020). PubMed Central. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. [Link]

  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2014). MDPI. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). PubMed Central. [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). PubMed Central. [Link]

  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2014). National Institutes of Health. [Link]

Sources

Technical Support Center: Byproduct Identification in 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and uncommon challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we provide in-depth, experience-driven answers to frequently asked questions, complete with troubleshooting protocols and mechanistic insights to empower you in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is low, and I'm observing unreacted starting materials. What are the likely causes and how can I improve the conversion?

A1: Low conversion in the synthesis of this compound is a common issue that can often be traced back to several key factors related to reaction conditions and reagent quality.

Root Cause Analysis:

  • Insufficient Base: The SNAr reaction requires a base to neutralize the HCl generated in situ. An inadequate amount of base can lead to the protonation of the pyrrolidinol nitrogen, rendering it non-nucleophilic and halting the reaction.

  • Low Reaction Temperature: Nucleophilic aromatic substitution on electron-deficient pyrimidines often requires thermal energy to overcome the activation barrier.[1] Room temperature may be insufficient for this transformation to proceed at a reasonable rate.

  • Poor Solubility: If either 2,5-dichloropyrimidine or (R/S)-pyrrolidin-3-ol has poor solubility in the chosen solvent, the reaction will be slow due to the low concentration of reactants in the solution phase.

  • Reagent Degradation: (R/S)-pyrrolidin-3-ol is hygroscopic and can absorb atmospheric moisture, which may interfere with the reaction. Similarly, 2,5-dichloropyrimidine can degrade over time if not stored properly.

Troubleshooting Protocol:

  • Base Selection and Stoichiometry:

    • Ensure at least two equivalents of a non-nucleophilic base (e.g., DIPEA, Et₃N) are used. One equivalent is required to deprotonate the pyrrolidinol, and a second to scavenge the generated HCl.

    • Consider using a stronger base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or DMSO, which can accelerate the reaction.

  • Temperature Optimization:

    • Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by TLC or LC-MS.

    • For stubborn reactions, heating in a sealed vessel under microwave irradiation can sometimes dramatically improve yields and reduce reaction times.

  • Solvent Screening:

    • Polar aprotic solvents such as DMF, DMSO, or NMP are generally effective for SNAr reactions as they can solvate the reactants and intermediates.

    • If solubility remains an issue, consider using a co-solvent system.

  • Reagent Quality Check:

    • Use freshly opened or properly stored reagents.

    • (R/S)-pyrrolidin-3-ol can be dried under vacuum before use if moisture absorption is suspected.

Q2: I've isolated a byproduct with the same mass as my desired product. What could it be and how do I confirm its identity?

A2: The most probable isomer is the C4-substituted product, 1-(4-Chloro-pyrimidin-5-yl)pyrrolidin-3-ol. In the reaction between 2,5-dichloropyrimidine and a nucleophile, substitution can occur at either the C2 or C4 position. While substitution at C2 is often favored, the formation of the C4 isomer is a common side reaction.[2][3]

Mechanistic Insight:

The regioselectivity of nucleophilic aromatic substitution on dichloropyrimidines is influenced by the electronic properties of the pyrimidine ring.[2][4] The nitrogen atoms are strongly electron-withdrawing, making the adjacent carbon atoms electrophilic. The relative reactivity of the C2 and C4 positions can be sensitive to substituents on the pyrimidine ring and the reaction conditions.

Identification and Characterization Workflow:

  • Chromatographic Separation:

    • Develop an optimized HPLC or preparative TLC method to isolate the isomeric byproduct. Due to their similar polarities, a shallow gradient or a specialized column may be required.

  • Spectroscopic Analysis:

    • ¹H NMR: The proton chemical shifts of the pyrimidine ring are highly diagnostic. In the desired C2-substituted product, the two pyrimidine protons will appear as distinct signals. In the C4-substituted isomer, the symmetry of the molecule will result in a different splitting pattern and chemical shifts for the pyrimidine protons.

    • ¹³C NMR: The carbon chemical shifts of the pyrimidine ring will also differ significantly between the two isomers.

    • 2D NMR (COSY, HSQC, HMBC): These experiments can definitively establish the connectivity of the atoms and confirm the substitution pattern.

Q3: My LC-MS analysis shows a peak with a mass corresponding to the addition of two pyrrolidinol units to the pyrimidine ring. What is this byproduct and how can I prevent its formation?

A3: This byproduct is likely the di-substituted product, where both chlorine atoms on the pyrimidine ring have been displaced by pyrrolidin-3-ol.

Formation Pathway:

This occurs when the initially formed mono-substituted product, this compound, undergoes a second SNAr reaction with another molecule of pyrrolidin-3-ol.

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the limiting reagent, which is typically the more expensive or complex starting material. In this case, carefully controlling the amount of pyrrolidin-3-ol is crucial.

  • Slow Addition: Add the pyrrolidin-3-ol solution dropwise to the solution of 2,5-dichloropyrimidine at a controlled temperature. This maintains a low instantaneous concentration of the nucleophile, favoring the mono-substitution reaction.

  • Lower Reaction Temperature: If di-substitution is a significant issue, reducing the reaction temperature can help to decrease the rate of the second substitution, which typically has a higher activation energy.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop the reaction once the starting 2,5-dichloropyrimidine is consumed to prevent further reaction to the di-substituted product.

Q4: I'm observing a byproduct that appears to be a dimer of my starting pyrrolidinol. Is this possible and what would be the mechanism?

A4: While less common, the formation of a pyrrolidinol dimer is possible under certain conditions, particularly if a strong base is used in the presence of an oxidizing agent or if the reaction is heated for prolonged periods.

Potential Dimerization Pathways:

  • Oxidative Coupling: The secondary alcohol of pyrrolidin-3-ol can be oxidized to a ketone, which can then undergo self-condensation reactions.

  • Ether Formation: Two molecules of pyrrolidin-3-ol could potentially react to form an ether linkage, though this is less likely under standard SNAr conditions.

Troubleshooting and Identification:

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.

  • Characterization: Isolate the byproduct and characterize it using high-resolution mass spectrometry (HRMS) and NMR to confirm its structure. The ¹H and ¹³C NMR spectra will be significantly different from the desired product and starting material.

Analytical Techniques for Byproduct Identification

A multi-technique approach is essential for the unambiguous identification and characterization of impurities in pharmaceutical synthesis.[5][6][7][8]

Technique Application in Byproduct Identification
High-Performance Liquid Chromatography (HPLC) The primary tool for separating the desired product from byproducts and unreacted starting materials.[9] Method development is key to achieving good resolution.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides molecular weight information for each separated component, allowing for the rapid identification of expected and unexpected byproducts.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy The gold standard for structural elucidation.[9] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the molecular structure and connectivity.[10][11][12][13]
High-Resolution Mass Spectrometry (HRMS) Provides a highly accurate mass measurement, which can be used to determine the elemental composition of an unknown byproduct.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy Can provide information about the functional groups present in a molecule, which can be useful for distinguishing between isomers or identifying functional group transformations.[5]
Experimental Workflow for Byproduct Analysis

Caption: A typical workflow for the identification and characterization of reaction byproducts.

Key Reaction Mechanism

Caption: The SNAr mechanism for the formation of the target compound.

References
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • IJNRD. (2024, February 2). Impurity Profiling in different analytical techniques.
  • Chemistry Stack Exchange. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Azizuddin, S. K., et al. (2025, May 14). Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements. PubMed.
  • Google Patents. (n.d.).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Reactivity of 4-Chloropyrimidines.
  • Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines.
  • University of Liverpool. (n.d.). 10. Pyrimidines.
  • National Institutes of Health. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)
  • Nanotechnology Perceptions. (2024). Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring.
  • ResearchGate. (2025, July 11).
  • KGROUP. (n.d.).
  • ResearchGate. (2025, August 10). (PDF) Synthesis and characterization of some New 2- and 6- substituted of 5- Acetyl - 4- (P- phenyl) Pyrimidine and substituted thieno [2, 3- d] Pyrimidine.
  • Growing Science. (2021, August 16).
  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • ResearchGate. (2025, November 3). (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • Benchchem. (n.d.). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
  • MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
  • PubMed. (2021, January 8). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • National Institutes of Health. (2025, July 12).
  • National Institutes of Health. (n.d.). Copper-Catalyzed N-Arylation of Amides Using (S)
  • MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)
  • ResearchGate. (2022, December 2). (PDF) Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
  • Semantic Scholar. (2015, September 1). LC–MS/MS and NMR Characterization of Key Impurities in Linagliptin and Pramipexole.
  • National Institutes of Health. (n.d.).
  • MDPI. (n.d.). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines.
  • Chemistry LibreTexts. (2025, February 2). 16.
  • PubMed. (2014, August 28). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
  • Google Patents. (n.d.).
  • Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • National Institutes of Health. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
  • ResearchGate. (2025, August 6). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • National Institutes of Health. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
  • EPFL. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • ACS Figshare. (2018, November 13). Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion.

Sources

Technical Support Center: Purification of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the purification of this heterocyclic compound. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high purity of your target molecule.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a heterocyclic compound featuring a pyrimidine ring linked to a pyrrolidinol moiety. The presence of the chlorine atom, multiple nitrogen atoms, and a hydroxyl group imparts a moderate to high degree of polarity to the molecule. This polarity is a critical factor influencing its solubility and interaction with chromatographic stationary phases, which are key considerations for purification.

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C8H10ClN3OProvides the elemental composition.
Molecular Weight 200.64 g/mol Relevant for mass spectrometry-based analysis.
Polarity Moderate to HighInfluences choice of chromatographic system (normal vs. reverse-phase) and recrystallization solvents.
Functional Groups Pyrimidine, Pyrrolidinol, Secondary Amine, Hydroxyl, ChloroThese groups are sites for potential side reactions and dictate the types of intermolecular forces (e.g., hydrogen bonding) that govern solubility and chromatographic behavior.
Chirality The pyrrolidin-3-ol moiety contains a stereocenter.Enantiomeric purity may be a consideration, potentially requiring chiral separation techniques.[1]

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, providing explanations and actionable solutions.

Issue 1: Low Purity After Initial Synthesis

Question: My initial crude product shows multiple spots on a Thin Layer Chromatography (TLC) plate. What are the likely impurities and how can I address this?

Answer:

Low purity after synthesis is a common issue in pyrimidine chemistry. The impurities can stem from several sources:

  • Unreacted Starting Materials: Incomplete reactions are a frequent cause of impurities.

  • Side Products: The synthesis of pyrimidines can sometimes lead to the formation of side products due to competing reaction pathways.[2]

  • Reagent-Related Impurities: Impurities present in the starting materials or reagents can be carried through the synthesis.

  • Degradation Products: The target compound may be unstable under the reaction or workup conditions, leading to degradation.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low initial purity.

Solutions:

  • Characterize Impurities: Utilize analytical techniques like LC-MS and NMR to identify the structures of the major impurities.[3] This will provide insight into their origin.

  • Optimize Reaction Conditions: If unreacted starting materials are the issue, consider increasing the reaction time, adjusting the temperature, or modifying the stoichiometry of the reactants.[2]

  • Refine the Workup Procedure: An aqueous workup with pH adjustment can help remove acidic or basic impurities. Extraction with an appropriate organic solvent is also crucial.

  • Initial Purification Step: For a very impure sample, a preliminary purification step like a silica gel plug can remove baseline impurities before proceeding to more rigorous purification methods.

Issue 2: Difficulty with Column Chromatography

Question: My compound either streaks on the silica gel column or I get poor separation of impurities. What can I do?

Answer:

The polar nature of this compound can make normal-phase column chromatography challenging.

Common Problems and Solutions:

ProblemProbable CauseRecommended Solution
Streaking/Tailing The compound is too polar for the eluent, leading to strong interactions with the silica gel.- Increase the polarity of the mobile phase. A common solvent system for polar compounds is a mixture of dichloromethane and methanol.[4] - Add a small amount of a basic modifier like triethylamine or ammonia (in methanol) to the eluent to deactivate acidic sites on the silica gel, which can interact with the amine in your compound.[4]
Poor Separation The polarity difference between your compound and the impurities is small.- Use a shallower solvent gradient during elution. Start with a less polar solvent system and gradually increase the polarity.[5][6] - Consider using a different stationary phase, such as alumina (neutral or basic) or a bonded-phase silica (e.g., amine-functionalized silica).[5]
Compound Stuck on Column The compound is too polar and has very strong interactions with the silica gel.- Switch to reverse-phase chromatography, where polar compounds elute earlier. A common mobile phase is a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.
Compound Decomposes The compound is unstable on the acidic silica gel.- Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If it degrades, use a deactivated stationary phase like neutral alumina or florisil.[7]

Workflow for Optimizing Column Chromatography:

Caption: Decision tree for optimizing chromatographic separation.

Issue 3: Recrystallization Fails to Improve Purity

Question: I've attempted recrystallization, but the purity doesn't significantly improve, or I get very low yield. What should I try?

Answer:

Successful recrystallization depends heavily on the choice of solvent and the cooling rate.

Troubleshooting Recrystallization:

ProblemProbable CauseRecommended Solution
No Crystals Form The compound is too soluble in the chosen solvent, even at low temperatures.- Use a less polar solvent or a solvent mixture. A good starting point is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.[8] - Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the hot, saturated solution until it becomes slightly cloudy, then allow it to cool slowly.
Oiling Out The compound comes out of solution as a liquid instead of a solid. This happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.- Add more of the "soluble solvent" to the mixture and reheat to dissolve the oil. Then, allow it to cool more slowly.[9] - Use a lower-boiling point solvent.
Low Yield Too much solvent was used, or the compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the compound.[8] - After crystallization, cool the flask in an ice bath to maximize crystal formation before filtration. - Concentrate the mother liquor and attempt a second crop of crystals.[9]
Purity Doesn't Improve The impurities have similar solubility properties to the target compound.- Try a different solvent or solvent system. - Consider a preliminary purification step, like column chromatography, to remove the problematic impurities before recrystallization.

III. FAQs: Purity of this compound

Q1: What is the best method to assess the purity of my final product?

A1: A combination of methods is ideal for a comprehensive purity assessment.[]

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining percentage purity. Both normal-phase and reverse-phase HPLC can be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR confirms the structure of the compound and can reveal the presence of impurities if their signals are distinct from the main compound.

  • Mass Spectrometry (MS): This confirms the molecular weight of the compound. LC-MS is particularly powerful as it combines the separation power of HPLC with the identification capabilities of MS.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities tend to broaden the melting point range and lower the melting point.[11]

Q2: Are there any specific safety precautions I should take when handling this compound?

A2: While specific toxicity data for this compound may be limited, it is prudent to handle it with the standard precautions for laboratory chemicals. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. Refer to the Material Safety Data Sheet (MSDS) for any specific handling and disposal information.

Q3: My compound is a solid. How do I prepare it for column chromatography?

A3: There are two main methods for loading a solid sample onto a column:

  • Wet Loading: Dissolve the compound in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent) and then add it to the top of the column.[12]

  • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. This results in the compound being adsorbed onto the silica gel. This dry powder can then be carefully added to the top of the prepared column. This method often leads to better separation.[13]

Q4: Can I use distillation to purify this compound?

A4: Distillation is generally used for purifying liquids with different boiling points. Given that this compound is a solid with a relatively high molecular weight, it is likely to have a very high boiling point and may decompose at the temperatures required for distillation under atmospheric pressure. Vacuum distillation could be an option if the compound is thermally stable, but chromatography and recrystallization are typically more suitable for this type of molecule.[8]

IV. Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)

This protocol is a starting point and should be optimized based on TLC analysis.

  • Slurry Preparation: In a beaker, mix silica gel with the initial, low-polarity eluent (e.g., 100% dichloromethane or 5% methanol in dichloromethane) to form a slurry.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[12] Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Using the dry loading method described in the FAQ, load your compound onto the column.

  • Elution: Begin eluting with the low-polarity solvent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures with water) to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent to completely dissolve it.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

V. References

  • University of Rochester, Department of Chemistry. Solvent Systems For Flash Column. [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Athabasca University. Column chromatography. [Link]

  • How to run column chromatography. [Link]

  • Macsen Labs. Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • Overall Science. Purification of Organic Compounds. [Link]

  • ResearchGate. What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography? [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Journal of Food and Drug Analysis. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link]

  • Wikipedia. Pyrimidine. [Link]

  • Elmhurst College. Purine and Pyrimidine Metabolism. [Link]

  • Physical Methods in Heterocyclic Chemistry. [Link]

  • ResearchGate. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. [Link]

  • National Institutes of Health. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]

  • MDPI. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. [Link]

  • MDPI. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]

  • Microbe Notes. De novo pyrimidine synthesis steps, pathways, uses. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Google Patents. Purification method of 3-bromo-1- (3-chloropyridine-2-yl) -1H-pyrazole-5-ethyl formate.

  • World Journal of Pharmaceutical Research. A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF SOME DRUGS. [Link]

  • Google Patents. Process for the preparation of a pyrrolidinol compound.

  • National Institutes of Health. BI 1015550. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scale-up synthesis of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol. This critical intermediate, notably used in the synthesis of the BCL-2 inhibitor Venetoclax, presents unique challenges during process development and scale-up.[1][2][3] This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, designed to provide researchers, chemists, and drug development professionals with actionable insights grounded in established chemical principles.

Part 1: Reaction Fundamentals and Core Challenges

The synthesis of this compound is primarily achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2,5-dichloropyrimidine and pyrrolidin-3-ol. The electron-deficient nature of the pyrimidine ring, further activated by two nitrogen atoms, facilitates the displacement of a chloride ion by the secondary amine of pyrrolidin-3-ol.[4][5]

The primary reaction and a key potential side reaction are illustrated below.

cluster_main Primary Reaction Pathway cluster_side Side Reaction R1 2,5-Dichloropyrimidine P1 This compound (Desired Product) R1->P1 + 1 eq. Pyrrolidin-3-ol + Base I1 Bis(pyrrolidin-3-ol)pyrimidine (Disubstitution Impurity) R1->I1 + 2 eq. Pyrrolidin-3-ol + Base R2 Pyrrolidin-3-ol R2->P1 Base Base (e.g., DIPEA, K₂CO₃) Base->P1

Caption: Core reaction scheme and common disubstitution side reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction, and why is it selective for the C2 position of the pyrimidine ring?

Answer: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway involves two key steps:

  • Nucleophilic Attack: The nitrogen atom of pyrrolidin-3-ol attacks the electron-deficient C2 carbon of 2,5-dichloropyrimidine. This forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily disrupted.[6]

  • Leaving Group Departure: The aromaticity is restored by the expulsion of the chloride ion from the C2 position.

The reaction exhibits high regioselectivity for the C2 position over the C5 position. This is because the C2 carbon is flanked by two electron-withdrawing nitrogen atoms, making it significantly more electrophilic and better able to stabilize the negative charge of the Meisenheimer intermediate through resonance.[7] The C5 carbon is only activated by one adjacent nitrogen, making it less reactive towards nucleophilic attack under controlled conditions.

Q2: What are the most suitable bases and solvents for this reaction on a large scale?

Answer: The choice of base and solvent is critical for reaction success, impacting conversion, impurity profile, and process safety.

  • Bases: The role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction.

    • Organic Amines (e.g., DIPEA, Et₃N): Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) are commonly used. They are non-nucleophilic and soluble in organic solvents, leading to homogeneous reaction mixtures. However, their removal during work-up can be challenging and requires acidic washes.

    • Inorganic Bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): Potassium carbonate is a cost-effective and strong base that is easily removed by filtration.[8] However, its use can lead to a heterogeneous slurry, which may cause mass transfer limitations and require efficient stirring on a large scale. Cesium carbonate can offer higher reactivity but at a greater cost.[9]

  • Solvents:

    • Aprotic Polar Solvents (e.g., DMF, DMAc, NMP, Acetonitrile): Solvents like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are excellent choices as they effectively solvate the intermediate complex, accelerating the reaction.[7] However, their high boiling points can complicate removal, and they are often subject to regulatory scrutiny.

    • Alcohols (e.g., Isopropanol, Ethanol): Alcohols can also be used and are often more environmentally benign. The reaction may be slower compared to in aprotic polar solvents.[10]

    • Ethers (e.g., THF, 2-MeTHF): Tetrahydrofuran (THF) is another viable option, often used in combination with an inorganic base.

The optimal combination often depends on the subsequent work-up and isolation procedure. For crystallization-based purifications, a solvent system where the product has low solubility at cooler temperatures is ideal.

Parameter Common Choices Scale-Up Considerations
Base K₂CO₃, DIPEA, Et₃NK₂CO₃: Cost-effective, easy removal (filtration), but creates a slurry. DIPEA: Homogeneous, but requires aqueous extraction for removal.
Solvent Acetonitrile, THF, IsopropanolAcetonitrile: Good reactivity, moderate boiling point. THF: Lower boiling, good for moderate temperatures. Isopropanol: Greener solvent, may require longer reaction times.
Temperature 25 °C to 80 °CHigher temperatures increase rate but may also promote impurity formation. Monitor impurity profile closely.

Part 3: Troubleshooting Guide

Problem: Low Conversion or Stalled Reaction

Q: My reaction has stalled at 60% conversion after 24 hours. What are the likely causes and how can I resolve this?

Answer: A stalled reaction is a common scale-up issue. Consider the following factors:

  • Insufficient Base: The reaction generates one equivalent of HCl. Ensure at least 1.1-1.5 equivalents of base are used. If using an inorganic base like K₂CO₃, ensure its quality (e.g., it is anhydrous) and that stirring is sufficient to maintain contact with the reactants.

  • Mass Transfer Limitations: If using a heterogeneous system (e.g., K₂CO₃ in THF), poor mixing can lead to localized depletion of the base. Increase the agitation speed or consider a phase-transfer catalyst, although this adds complexity.[11]

  • Low Temperature: SNAr reactions on deactivated rings can be slow.[4] If the impurity profile is clean, a controlled increase in temperature (e.g., from 50 °C to 70 °C) can significantly accelerate the reaction. Monitor by HPLC to ensure side reactions do not become dominant.

  • Reagent Quality: Verify the purity of both 2,5-dichloropyrimidine and pyrrolidin-3-ol. Water content in the pyrrolidin-3-ol can affect reactivity.

Problem: High Levels of Disubstitution Impurity

Q: My crude product contains >10% of the bis(pyrrolidin-3-ol)pyrimidine impurity. How can I minimize its formation?

Answer: The formation of this impurity arises from the desired product, which still contains a reactive amine, competing with the starting material for the electrophile. Control is key:

  • Stoichiometry and Controlled Addition: This is the most critical factor. Use a slight excess of 2,5-dichloropyrimidine (e.g., 1.1-1.2 equivalents). More importantly, add the pyrrolidin-3-ol solution slowly (sub-surface) to the solution of 2,5-dichloropyrimidine and base. This maintains a low instantaneous concentration of the nucleophile, favoring the mono-substitution reaction.

  • Temperature Control: Lowering the reaction temperature (e.g., to 25-40 °C) can sometimes improve selectivity, as the second substitution may have a higher activation energy.

  • Solvent Choice: In some cases, a less polar solvent may slow down the second substitution more than the first, improving selectivity.

Problem: Difficult Work-up and Product Isolation

Q: During the aqueous quench and extraction, I am experiencing persistent emulsions and my product seems to be partially soluble in the aqueous layer. What can I do?

Answer: The hydroxyl group on the product imparts significant polarity, leading to these challenges.

  • Breaking Emulsions: Add a saturated brine solution (NaCl) during the work-up. This increases the ionic strength of the aqueous phase, forcing the organic components out and helping to break the emulsion.

  • Solvent Selection for Extraction: If using dichloromethane (DCM), which is dense and prone to emulsions, consider switching to a less dense and less miscible solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

  • pH Adjustment: Ensure the pH of the aqueous layer is appropriate. If an organic base like DIPEA was used, an acidic wash (e.g., dilute citric acid) is needed to remove it. If the product protonates and becomes water-soluble, a subsequent basic wash (e.g., NaHCO₃) is required to bring it back into the organic layer.

  • Crystallization as an Alternative: The best strategy on scale is often to avoid chromatography altogether. Develop a robust crystallization protocol. Screen various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, or mixtures with heptane) to find a system where the product is soluble at high temperatures but precipitates in high purity upon cooling. This is often the most effective method for removing both polar and non-polar impurities.[8]

Part 4: Appendices

Appendix A: Recommended Scale-Up Protocol (Illustrative)

This protocol is a representative guide and must be optimized for specific equipment and safety requirements.

  • Charging: To a clean, dry, and inerted reactor, charge 2,5-dichloropyrimidine (1.0 eq) and potassium carbonate (1.5 eq). Add acetonitrile to achieve a target concentration of ~0.5 M.

  • Reactant Addition: Begin vigorous agitation. Prepare a solution of pyrrolidin-3-ol (0.95 eq) in acetonitrile. Add this solution to the reactor via a dosing pump over 2-4 hours, maintaining the internal temperature at 45-50 °C.

  • Reaction Monitoring: Hold the batch at 50 °C. Monitor the reaction progress by HPLC every 2 hours until <1% of the pyrrolidin-3-ol remains.

  • Work-up: Cool the reaction mixture to 20 °C. Filter the batch to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with acetonitrile.

  • Crystallization: Concentrate the filtrate under reduced pressure to approximately one-third of the original volume. Cool the slurry slowly to 0-5 °C and hold for at least 2 hours.

  • Isolation: Filter the product, wash the cake with cold acetonitrile, and dry under vacuum at 50 °C to a constant weight.

Appendix B: Troubleshooting Workflow

cluster_yield Troubleshooting: Low Yield cluster_impurity Troubleshooting: High Impurity Start Problem Detected (e.g., Low Yield, High Impurity) Low_Yield Low Yield Observed Start->Low_Yield Issue: Low Yield High_Impurity High Impurity Observed Start->High_Impurity Issue: High Impurity Check_Conversion Check Conversion by HPLC Low_Yield->Check_Conversion Identify_Impurity Identify Impurity (LC-MS) High_Impurity->Identify_Impurity Low_Conversion <98% Conversion Check_Conversion->Low_Conversion Incomplete Reaction Good_Conversion >98% Conversion (Isolation Issue) Check_Conversion->Good_Conversion Complete Reaction Temp Increase Temp (e.g., 50°C -> 65°C) Low_Conversion->Temp Action Base Check Base Stoichiometry & Mixing Low_Conversion->Base Action Disub Disubstitution Identify_Impurity->Disub Bis-Adduct Other Other Impurity Identify_Impurity->Other Starting Material or Degradant Stoich Use Slow Addition of Nucleophile Disub->Stoich Action Temp2 Lower Reaction Temperature Disub->Temp2 Action

Caption: A decision-tree for troubleshooting common scale-up issues.

References

  • Tong X, Tao Q, Liu F, Tang F. Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia. Chemistry. 2018;81(2):116-121.

  • CN107033142A - A kind of synthetic method of Venetoclax key intermediates. Google Patents.

  • Ku Y, et al. Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. Org. Process Res. Dev. 2019.

  • Frei M, et al. Synthetic Routes for Venetoclax at Different Stages of Development. ACS Med. Chem. Lett. 2019.

  • Ku Y, Chan V, Christesen A, et al. Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. Scite.ai.

  • Vaickelioniene R, et al. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. 2020.

  • Khan Academy. Nucleophilic aromatic substitutions. YouTube. 2019.

  • Rutkauskas K, et al. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Int J Mol Sci. 2023.

  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.

  • Chapman N, et al. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.

  • Bakulina O, et al. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. 2022.

  • Mickevičienė V, et al. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Int J Mol Sci. 2025.

  • Abakumova A, et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2023.

  • Vaickelioniene R, et al. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI.

  • Svete J, et al. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules. 2012.

  • Harden D, Mokrosz M, Strekowski L. Addition and substitution reactions of chloropyrimidines with lithium reagents. J. Org. Chem. 1988.

  • Ashenhurst J. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. 2018.

  • Wang G, et al. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. 2015.

  • CN114790190B - Purification method of 3-bromo-1-(3-chloropyridine-2-yl)-1H-pyrazole-5-ethyl formate. Google Patents.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of both the pyrimidine and pyrrolidine scaffolds in pharmacologically active molecules. The pyrrolidine ring is a key structural motif in numerous natural products and synthetic drugs, while pyrimidine derivatives are integral to a wide range of therapeutics, including anticancer and antiviral agents. The combination of these two moieties, along with the specific substitution pattern, offers a unique chemical space for the development of novel therapeutic agents. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering insights into the strategic considerations and experimental details for its preparation.

Strategic Analysis of Synthetic Routes

The synthesis of this compound can be approached through several strategic disconnections. The most direct and logical approach involves the formation of the C-N bond between the pyrimidine and pyrrolidine rings. This guide will focus on two primary strategies:

  • Route A: Nucleophilic Aromatic Substitution (SNAr) - This is the most common and likely most efficient route, involving the reaction of a suitable pyrimidine electrophile with pyrrolidin-3-ol as the nucleophile.

  • Route B: Alternative Strategies - This section will briefly discuss other potential, albeit likely more complex, synthetic pathways for consideration.

Route A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heterocyclic chemistry, particularly for the functionalization of electron-deficient aromatic systems like pyrimidines. The presence of two chlorine atoms on the pyrimidine ring in a precursor like 2,5-dichloropyrimidine makes it an excellent electrophile.

Chemical Rationale and Mechanistic Insight

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing chloro substituents, making the carbon atoms of the ring susceptible to nucleophilic attack. The general reactivity of halogens on a pyrimidine ring follows the order C4/C6 > C2 >> C5.[1] In the case of 2,5-dichloropyrimidine, the chlorine at the C2 position is more activated towards nucleophilic substitution than the one at C5. The reaction proceeds through a Meisenheimer-like intermediate, where the pyrrolidine nitrogen attacks the C2 position of the pyrimidine ring, followed by the elimination of the chloride ion to restore aromaticity.

Diagram of Proposed SNAr Pathway

Caption: Proposed synthesis of this compound via SNAr.

Experimental Protocol: SNAr Route

This protocol is a representative procedure based on analogous reactions reported in the literature. Optimization of reaction conditions may be necessary.

Materials:

  • 2,5-Dichloropyrimidine

  • (R)- or (S)-Pyrrolidin-3-ol (or racemic mixture)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of pyrrolidin-3-ol (1.1 equivalents) in DMF (10 volumes), add a base such as DIPEA (2.0 equivalents) or K₂CO₃ (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2,5-dichloropyrimidine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired this compound.

Route B: Alternative Synthetic Strategies

While SNAr is the most direct approach, other strategies could be envisioned, although they are likely to be more complex and less convergent.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[2][3] It could be employed to couple pyrrolidin-3-ol with 2,5-dichloropyrimidine.

Rationale: The Buchwald-Hartwig amination is known for its broad substrate scope and tolerance of various functional groups.[4] It could be a viable alternative if the SNAr route proves to be low-yielding or if side reactions are problematic.

Challenges: This method requires a palladium catalyst and a specific phosphine ligand, which can be costly. Optimization of the catalyst system, base, and solvent would be necessary.

Diagram of Buchwald-Hartwig Amination

Caption: Synthesis via Palladium-catalyzed Buchwald-Hartwig amination.

Ring Construction Strategies

These approaches would involve building either the pyrimidine or the pyrrolidine ring onto a pre-existing fragment. For instance, one could start with a pyrrolidine derivative and construct the pyrimidine ring, or vice versa.

Challenges: These are typically multi-step syntheses that are less convergent and may result in lower overall yields.

Comparison of Synthetic Routes

FeatureRoute A: SNArRoute B: Buchwald-Hartwig Amination
Simplicity HighModerate
Convergence HighHigh
Cost of Reagents Generally low (no catalyst)Higher (Pd catalyst and ligand)
Reaction Conditions Moderate to high temperaturesGenerally mild to moderate temperatures
Scalability Generally goodCan be challenging due to catalyst cost and removal
Predictability High, based on known reactivityHigh, but requires optimization
Potential Issues Potential for dialkylation, regioselectivity issues with other dihalopyrimidines.Catalyst poisoning, ligand screening may be needed.

Conclusion

For the synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) route (Route A) is the most recommended starting point for investigation. Its simplicity, high convergence, and the relatively low cost of reagents make it an attractive and efficient method. The predictability of the reaction based on the established reactivity of chloropyrimidines further strengthens this recommendation. While the Buchwald-Hartwig amination offers a powerful alternative, it should be considered as a secondary option if the SNAr approach fails to provide the desired outcome in satisfactory yields. The development of a robust and scalable synthesis for this molecule will be crucial for its further investigation as a potential therapeutic agent.

References

  • PubMed. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. [Link]

  • ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • PubMed. (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

  • Arkat USA. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • MDPI. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]

  • ResearchGate. (2019). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

  • Sci-Hub. (1995). ChemInform Abstract: Synthesis of Pyrrolidines and Piperidines via Palladium‐Catalyzed Coupling of Vinylic Halides and Olefinic Sulfonamides. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • ResearchGate. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules | Request PDF. [Link]

  • Journal of the Mexican Chemical Society. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. [Link]

  • Semantic Scholar. (n.d.). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. [Link]

  • ResearchGate. (2022). (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. [Link]

  • Juniper Publishers. (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. [Link]

  • PubMed. (2019). One-Pot Synthesis of Thieno[3,2- e]pyrrolo[1,2- a]pyrimidine Derivative Scaffold: A Valuable Source of PARP-1 Inhibitors. [Link]

  • NIH. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]

  • MDPI. (n.d.). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. [Link]

Sources

A Comparative Guide to the Purity Analysis of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol, a key intermediate in the synthesis of various therapeutic agents, is no exception. Its purity profile can directly influence the quality and impurity spectrum of the final drug product. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) based methods for the purity analysis of this compound, offering supporting experimental insights and data-driven recommendations for researchers, scientists, and drug development professionals.

The narrative that follows is grounded in established scientific principles and regulatory expectations, explaining the rationale behind experimental choices to ensure methodological robustness and trustworthiness. All protocols are designed as self-validating systems, adhering to principles outlined by international regulatory bodies.

Foundational Principles: The Criticality of Purity and Analytical Strategy

The purity of a pharmaceutical intermediate like this compound is a critical quality attribute (CQA). Impurities can arise from starting materials, by-products of the synthetic route, or degradation. These impurities, if not controlled, can carry through to the final API, potentially impacting its safety and efficacy. Therefore, a robust analytical method is required to separate, identify, and quantify the main component from any process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolving power, sensitivity, and versatility.[1][2] The selection of the appropriate HPLC method is paramount and is guided by the physicochemical properties of the analyte. This compound is a polar, heterocyclic compound, which presents specific challenges for retention and peak shape in traditional reversed-phase chromatography.[3][4][5]

Primary Method: Reversed-Phase HPLC with a Polar-Embedded Stationary Phase

For routine purity analysis and quality control, a reversed-phase HPLC (RP-HPLC) method is often the workhorse of the pharmaceutical industry.[6][7][8] Given the polar nature of the target analyte, a standard C18 column may provide insufficient retention, especially with highly aqueous mobile phases which can lead to "ligand collapse".[3] To counteract this, a polar-embedded or polar-endcapped stationary phase is recommended. These phases incorporate polar functional groups (e.g., amide, carbamate) near the silica surface, which helps to maintain a hydrated layer and prevent phase collapse, ensuring reproducible retention times for polar analytes.[9]

Optimized RP-HPLC Protocol
  • Column: Polar-Embedded C18 (e.g., Luna Polar C18, Synergi Polar-RP), 150 x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions over 1 minute, and equilibrate for 6 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Rationale for Method Parameters

The choice of a polar-embedded C18 column is the cornerstone of this method, directly addressing the challenge of retaining a polar analyte like this compound. The use of formic acid as a mobile phase modifier is crucial for achieving good peak shape by suppressing the ionization of residual silanol groups on the stationary phase and ensuring the analyte is in a consistent protonation state.[9] Acetonitrile is chosen as the organic modifier due to its low UV cutoff and viscosity. A gradient elution is employed to ensure that both the main polar analyte and any less polar impurities are eluted with good peak shape within a reasonable analysis time.

Comparative Analysis: Alternative Chromatographic Approaches

While the optimized RP-HPLC method is robust for routine analysis, alternative techniques can offer significant advantages in specific scenarios, such as high-throughput screening or the analysis of complex impurity profiles.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles.[10][11] This results in markedly higher efficiency, resolution, and speed.[2][12]

Key Advantages of UPLC:

  • Speed: Analysis times can be reduced by a factor of 3-5 compared to HPLC, significantly increasing sample throughput.[12]

  • Resolution: The higher efficiency allows for better separation of closely eluting impurities.[2]

  • Sensitivity: Sharper, more concentrated peaks lead to increased signal-to-noise ratios, improving the limits of detection and quantitation for trace impurities.[11]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates lead to a significant reduction in solvent usage, making it a greener and more cost-effective technique.[2][12]

Considerations:

  • Higher System Pressure: UPLC systems operate at much higher backpressures (up to 15,000 psi) requiring specialized instrumentation.[11]

  • Method Transfer: While principles are similar, direct transfer of an HPLC method to UPLC requires careful optimization and re-validation.[10]

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[13] It is particularly well-suited for the separation of chiral compounds and can also be a valuable tool for achiral purity analysis, especially for polar compounds.[][15]

Key Advantages of SFC:

  • Orthogonal Selectivity: SFC often provides different elution patterns compared to RP-HPLC, which can be invaluable for resolving impurities that co-elute in the primary method.[]

  • Speed: The low viscosity of the supercritical CO2 mobile phase allows for very fast separations.[16][17]

  • Green Chemistry: The use of CO2 as the main solvent significantly reduces the consumption of organic solvents.[16]

  • Chiral Separations: SFC is a leading technique for the separation of enantiomers, which is critical if this compound is a chiral intermediate.[13][16]

Considerations:

  • Analyte Solubility: The analyte must be soluble in the supercritical fluid mobile phase, often requiring the use of organic co-solvents (modifiers).[15][17]

  • Specialized Instrumentation: SFC requires dedicated instrumentation capable of handling supercritical fluids.

Quantitative Comparison of Methods

The following table provides a quantitative comparison of the performance characteristics of the discussed methods for the purity analysis of this compound.

Parameter Optimized RP-HPLC UPLC SFC (Achiral)
Typical Analysis Time 25 min5-8 min3-6 min
Relative Resolution GoodExcellentExcellent (Orthogonal)
Relative Sensitivity HighVery HighHigh
Solvent Consumption HighLowVery Low
Instrumentation Cost StandardHighHigh
Best For Routine QC, Method RobustnessHigh Throughput, Complex SamplesOrthogonal Method, Chiral Purity

Experimental Workflows and Method Validation

The development and implementation of any analytical method for purity determination must follow a structured workflow and be validated according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[18][19][20]

Method Development and Optimization Workflow

Caption: A logical workflow for HPLC method development.

Validation Protocol based on ICH Q2(R2)

A validated analytical procedure provides assurance that the method is suitable for its intended purpose.[18][19] The following parameters must be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[21] This is typically demonstrated through forced degradation studies (acid, base, oxidation, heat, light) to generate potential impurities and demonstrate their separation from the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[21][22]

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[22]

  • Accuracy: The closeness of test results to the true value.[21]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[22]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[22]

Caption: Key parameters for analytical method validation per ICH Q2(R2).

Conclusion and Recommendations

The purity analysis of this compound is a critical step in ensuring the quality of downstream APIs.

  • For routine quality control and release testing , the optimized Reversed-Phase HPLC method using a polar-embedded stationary phase provides a reliable, robust, and cost-effective solution. Its adherence to established chromatographic principles and ease of implementation make it the primary choice for most laboratories.

  • For laboratories focused on high-throughput screening or dealing with complex impurity profiles , investing in UPLC technology is highly recommended. The significant gains in speed, resolution, and sensitivity can lead to substantial improvements in laboratory efficiency and data quality.[2][23]

  • Supercritical Fluid Chromatography (SFC) should be considered as a powerful orthogonal technique . Its unique selectivity is invaluable for method development, particularly for resolving challenging co-elutions. Furthermore, if the stereochemical purity of this compound is a concern, SFC is the premier technique for chiral separations.[13][]

Ultimately, the choice of analytical methodology should be based on a risk assessment that considers the intended purpose of the analysis, sample throughput requirements, and available resources. A well-characterized and validated purity method is not merely a regulatory requirement but a fundamental component of robust drug development.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Source: US Pharmacopeia, [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . Source: European Medicines Agency, [Link]

  • Understanding the Latest Revisions to USP <621> . Source: Agilent, [Link]

  • USP <621> Chromatography . Source: DSDP Analytics, [Link]

  • Validation of Analytical Procedures Q2(R2) . Source: ICH, [Link]

  • <621> Chromatography - US Pharmacopeia (USP) . Source: USP, [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . Source: YouTube, [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: ECA Academy, [Link]

  • ICH Guidelines for Analytical Method Validation Explained . Source: AMSbiopharma, [Link]

  • HPLC Vs UPLC: Differences In Application, Performance And Cost . Source: GMP Insiders, [Link]

  • HPLC vs UPLC - What's the Difference? . Source: Chromatography Today, [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC . Source: IntechOpen, [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background . Source: Chromatography Online, [Link]

  • How Good is SFC for Polar Analytes? . Source: Chromatography Today, [https://www.chromatographytoday.com/article/sfc-sfe/4 SFC/how-good-is-sfc-for-polar-analytes/1857]([Link] SFC/how-good-is-sfc-for-polar-analytes/1857)

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations . Source: Selvita, [Link]

  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification . Source: ResearchGate, [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES . Source: Jones Chromatography, [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes . Source: ResearchGate, [Link]

  • Polar Compounds . Source: SIELC Technologies, [Link]

  • Reversed Phase HPLC Method Development . Source: Phenomenex, [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases . Source: Chromatography Today, [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . Source: Acta Poloniae Pharmaceutica, [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine . Source: ResearchGate, [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds . Source: ACG Publications, [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH . Source: Pharmacia, [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin . Source: Research Journal of Pharmacy and Technology, [Link]

Sources

A Comparative Guide to the NMR Characterization of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of the novel heterocyclic compound, 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol. In the absence of published experimental spectra for this specific molecule, this document serves as a predictive and comparative guide. By dissecting the NMR characteristics of its constituent moieties—a substituted pyrimidine and a pyrrolidinol ring—we can construct a highly accurate theoretical NMR profile. This approach not only facilitates the structural verification of this compound but also provides a framework for the characterization of related molecules in drug discovery and development.

The Structural Significance of this compound

Heterocyclic compounds containing pyrimidine and pyrrolidine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The title compound integrates the 2-aminopyrimidine pharmacophore, found in several kinase inhibitors, with a chiral 3-hydroxypyrrolidine motif, a common building block in modern pharmaceuticals. Accurate and unambiguous structural characterization is the bedrock of any drug discovery program, and NMR spectroscopy remains the most powerful tool for elucidating molecular structure in solution.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally related compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4', H-6' (Pyrimidine)~8.4s-
H-3 (Pyrrolidinol)~4.3 - 4.5m-
OH~5.0d~4.0
H-2a, H-5a (Pyrrolidinol)~3.6 - 3.8m-
H-2b, H-5b (Pyrrolidinol)~3.4 - 3.6m-
H-4a (Pyrrolidinol)~2.0 - 2.2m-
H-4b (Pyrrolidinol)~1.8 - 2.0m-

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2' (Pyrimidine)~160
C-4', C-6' (Pyrimidine)~158
C-5' (Pyrimidine)~115
C-3 (Pyrrolidinol)~68
C-2, C-5 (Pyrrolidinol)~50
C-4 (Pyrrolidinol)~35

In-Depth Spectral Analysis and Rationale

The predicted NMR data are derived from an understanding of how the electronic environment of each nucleus is influenced by the molecular structure.

The 5-Chloropyrimidine Moiety

The pyrimidine ring is an electron-deficient aromatic system. The two nitrogen atoms strongly deshield the ring protons and carbons.

  • ¹H NMR: In a simple 2-aminopyrimidine, the protons at the 4 and 6 positions typically appear as a doublet around 8.3 ppm, and the H-5 proton as a triplet around 6.6 ppm.[1][2] In our target molecule, the substitution at the 2-position with the pyrrolidinol group and the presence of a chlorine atom at the 5-position significantly alter this pattern. The protons at C-4' and C-6' become chemically equivalent due to the substitution at C-2' and are expected to appear as a singlet at a downfield chemical shift, predicted to be around 8.4 ppm. The chlorine atom at C-5' will have a deshielding effect on the adjacent C-4' and C-6' protons.

  • ¹³C NMR: The carbon atoms of the pyrimidine ring are also significantly deshielded. The C-2' carbon, being attached to three nitrogen atoms (two in the ring and one from the pyrrolidinol), is expected to have the most downfield chemical shift, around 160 ppm. The C-4' and C-6' carbons are also highly deshielded and are predicted to be around 158 ppm. The C-5' carbon, bearing the chlorine atom, will be shifted upfield relative to the other pyrimidine carbons, with a predicted chemical shift of approximately 115 ppm.

The Pyrrolidin-3-ol Moiety

The pyrrolidinol ring is a saturated heterocyclic system. The chemical shifts of its protons and carbons are primarily influenced by the electronegativity of the nitrogen and oxygen atoms.

  • ¹H NMR: The proton on the carbon bearing the hydroxyl group (H-3) is the most deshielded proton in the pyrrolidinol ring and is expected to appear as a multiplet in the range of 4.3-4.5 ppm. The protons on the carbons adjacent to the nitrogen atom (H-2 and H-5) will also be deshielded and are expected to appear as multiplets between 3.4 and 3.8 ppm. The diastereotopic protons on C-4 will be the most upfield, appearing as multiplets between 1.8 and 2.2 ppm. The hydroxyl proton itself is expected to be a doublet around 5.0 ppm, which will likely disappear upon D₂O exchange.[3]

  • ¹³C NMR: The carbon attached to the hydroxyl group (C-3) will be the most deshielded carbon in the pyrrolidinol ring, with a predicted chemical shift of approximately 68 ppm.[4] The carbons adjacent to the nitrogen (C-2 and C-5) will also be deshielded, appearing around 50 ppm. The C-4 carbon will be the most upfield, with a predicted chemical shift of about 35 ppm.

Comparative Analysis with Simpler Analogs

To further refine our predictions, it is instructive to compare the expected chemical shifts with those of simpler, related molecules.

Table 3: Comparative ¹H NMR Chemical Shifts (ppm)

Proton2-Aminopyrimidine (in DMSO-d₆)[1](S)-3-Hydroxypyrrolidine HCl (in D₂O)[3]Predicted this compound
Pyrimidine H-4, H-68.3 (d)-~8.4 (s)
Pyrimidine H-56.6 (t)--
Pyrrolidinol H-3-~4.5 (m)~4.3 - 4.5 (m)
Pyrrolidinol H-2, H-5-~3.3 - 3.5 (m)~3.4 - 3.8 (m)
Pyrrolidinol H-4-~2.0 - 2.2 (m)~1.8 - 2.2 (m)

This comparison highlights the expected downfield shift of the pyrimidine protons upon substitution and the relatively minor changes in the pyrrolidinol proton chemical shifts upon N-arylation.

Experimental Protocol for NMR Characterization

For researchers who synthesize or acquire this compound, the following protocol is recommended for its NMR characterization.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the sample. b. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for this type of molecule due to its high polarity. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition: a. Use a 400 MHz or higher field NMR spectrometer. b. Acquire a standard one-dimensional ¹H NMR spectrum. c. Set the spectral width to cover the range of approximately -1 to 12 ppm. d. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. e. Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and phase correction. f. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

3. ¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C NMR spectrum. b. Set the spectral width to cover the range of approximately 0 to 180 ppm. c. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C. d. Process the data with appropriate apodization and phase correction. e. Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

4. 2D NMR Experiments (Optional but Recommended): a. COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the pyrrolidinol ring. b. HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, confirming assignments. c. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting the pyrimidine and pyrrolidinol moieties.

Visualizing the Structure and Workflow

To aid in the understanding of the NMR data, the following diagrams illustrate the molecular structure with atom numbering and a general workflow for NMR characterization.

Caption: Molecular structure of this compound.

cluster_workflow NMR Characterization Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) H1_NMR 1D ¹H NMR Acquisition SamplePrep->H1_NMR Step 1 C13_NMR 1D ¹³C NMR Acquisition H1_NMR->C13_NMR Step 2 DataProcessing Data Processing & Referencing H1_NMR->DataProcessing TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR Step 3 (Optional) C13_NMR->DataProcessing TwoD_NMR->DataProcessing StructureElucidation Spectral Interpretation & Structure Elucidation DataProcessing->StructureElucidation Final Step

Caption: General workflow for NMR-based structural characterization.

Conclusion

References

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Institutes of Health. Available at: [Link]

  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.
  • 3-Hydroxypyrrolidine hydrochloride. PubChem. Available at: [Link]

  • 2-Aminopyrimidine. PubChem. Available at: [Link]

  • 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. ResearchGate. Available at: [Link]

  • Electronic supplementary information. The Royal Society of Chemistry. Available at: [Link]

  • 1H NMR spectra of compound 3a. ResearchGate. Available at: [Link]

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. Available at: [Link]

  • 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. PubMed. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Available at: [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. Available at: [Link]

  • 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-. NIST WebBook. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, the meticulous characterization of synthetic intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol is a heterocyclic compound that represents a critical building block in the synthesis of various therapeutic agents. Its structure, combining a chlorinated pyrimidine ring and a pyrrolidinol moiety, presents unique analytical challenges. The inherent reactivity and potential for multiple fragmentation pathways under mass spectrometric analysis necessitate a robust and well-understood analytical methodology for its identification, quantification, and impurity profiling.

This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound. We will delve into the predicted fragmentation behavior of this molecule, offering a scientifically grounded rationale for the expected product ions. Furthermore, we will objectively compare the suitability of different analytical platforms, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by detailed experimental protocols and workflow visualizations. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights required to make informed decisions for the analysis of this important pharmaceutical intermediate.

Predicted Mass Spectral Fragmentation of this compound

A fundamental understanding of a molecule's fragmentation pattern is the cornerstone of developing a selective and sensitive mass spectrometry method. In the absence of published experimental spectra for this compound, we can predict its fragmentation based on the well-established behavior of its constituent chemical motifs: the 2-substituted pyrimidine and the pyrrolidinol ring.[1]

Upon electrospray ionization (ESI) in positive ion mode, the molecule is expected to readily protonate, likely on one of the nitrogen atoms of the pyrimidine ring or the pyrrolidinol nitrogen, to form the precursor ion [M+H]⁺. The subsequent fragmentation via collision-induced dissociation (CID) is anticipated to proceed through several key pathways:

  • Pathway A: Fragmentation of the Pyrrolidine Ring: The pyrrolidine ring is susceptible to ring-opening reactions and the loss of small neutral molecules. A characteristic fragmentation of pyrrolidinol compounds involves the loss of water (H₂O) from the protonated molecule.[2] Additionally, cleavage of the C-C bonds within the pyrrolidine ring can lead to the formation of immonium ions, which are diagnostic for the pyrrolidine substructure.

  • Pathway B: Cleavage of the Pyrimidine-Pyrrolidine Bond: The bond connecting the pyrimidine ring and the pyrrolidine ring is a likely site of cleavage. This would result in the formation of a protonated 5-chloropyrimidine ion and a neutral pyrrolidin-3-ol fragment, or vice versa, depending on the site of protonation and charge retention.

  • Pathway C: Fragmentation of the Pyrimidine Ring: The chlorinated pyrimidine ring itself can undergo fragmentation, although this may require higher collision energies. Common fragmentation pathways for pyrimidine derivatives include the loss of HCN or other small neutral fragments.[3] The presence of the chlorine atom will also produce a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl).

G cluster_path_a Pathway A: Pyrrolidine Ring Fragmentation cluster_path_b Pathway B: Inter-ring Cleavage cluster_path_c Pathway C: Pyrimidine Ring Fragmentation M [M+H]⁺ This compound A1 Loss of H₂O M->A1 A2 Immonium Ion Formation M->A2 B1 Protonated 5-Chloropyrimidine M->B1 B2 Protonated Pyrrolidin-3-ol M->B2 C1 Loss of HCN B1->C1

Predicted Fragmentation Pathways of this compound.

Table 1: Predicted Major Fragment Ions for this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossRationale
[M+H]⁺[M+H - H₂O]⁺H₂OLoss of water from the hydroxyl group on the pyrrolidine ring.
[M+H]⁺[C₄H₈NO]⁺C₅H₄ClN₂Formation of the pyrrolidinol immonium ion.
[M+H]⁺[C₄H₃ClN₂]⁺C₅H₉NOFormation of the protonated 5-chloropyrimidine fragment.
[M+H]⁺[C₄H₈NO - CH₂O]⁺CH₂OFurther fragmentation of the pyrrolidinol moiety.
[C₄H₃ClN₂]⁺[C₃H₂ClN]⁺HCNFragmentation of the pyrimidine ring.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for a pharmaceutical intermediate like this compound is dictated by the molecule's physicochemical properties and the specific requirements of the analysis (e.g., quantification, impurity profiling).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Preferred Approach

LC-MS is generally the most suitable technique for the analysis of polar, non-volatile, and thermally labile compounds, making it an excellent choice for this compound.[4]

Expertise & Experience: The hydroxyl group and the nitrogen atoms in the structure of this compound impart significant polarity. This polarity makes it highly amenable to reverse-phase liquid chromatography with aqueous-organic mobile phases. The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which is crucial for quantification in complex matrices such as in-process control samples or stability studies.

Trustworthiness: The LC-MS/MS protocol described below is designed as a self-validating system. The use of a stable isotope-labeled internal standard, if available, or a structural analog, is critical for accurate quantification, as it compensates for variations in sample preparation, injection volume, and matrix effects. Quality control (QC) samples at multiple concentration levels should be included in each analytical run to ensure the accuracy and precision of the data.

Gas Chromatography-Mass Spectrometry (GC-MS): A Viable but More Complex Alternative

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5]

Expertise & Experience: Direct analysis of this compound by GC-MS is likely to be challenging due to its polarity and relatively low volatility. The presence of the hydroxyl and amine functionalities can lead to poor peak shape and thermal degradation in the hot injector and column. To overcome these limitations, derivatization is often necessary to increase volatility and thermal stability.[5] Common derivatization reagents for hydroxyl and amine groups include silylating agents (e.g., BSTFA) or acylating agents. While derivatization can enable GC-MS analysis, it adds an extra step to the sample preparation, which can introduce variability and potential for incomplete reactions.

Table 2: Comparison of LC-MS/MS and GC-MS for the Analysis of this compound

FeatureLC-MS/MSGC-MS
Analyte Suitability Excellent for polar, non-volatile compounds.Best for volatile, thermally stable compounds.
Sample Preparation Simple "dilute and shoot" often possible.Derivatization is likely required.
Sensitivity Generally very high, especially with MS/MS.Can be very sensitive, but derivatization can impact limits of detection.
Selectivity High, particularly with MS/MS.High, with good chromatographic resolution.
Throughput High, with fast chromatography.Can be lower due to longer run times and sample preparation.
Robustness Generally robust for routine analysis.Derivatization can add complexity and reduce robustness.
Other Potential Analytical Techniques
  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): While less sensitive and selective than mass spectrometry, HPLC-UV can be a suitable method for assay and purity determination where concentration levels are high and impurities have chromophores.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for structural elucidation and confirmation. Quantitative NMR (qNMR) can also be used for accurate concentration determination without the need for a reference standard of the analyte.

Detailed Experimental Protocol: LC-MS/MS Method

This protocol provides a robust starting point for the quantitative analysis of this compound. Optimization may be necessary for specific instrumentation and sample matrices.

Sample Preparation
  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol to obtain a 1 mg/mL stock solution.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid to prepare a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Working Solution: Prepare a working solution of a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound) at a fixed concentration in the same diluent.

  • Sample Preparation: Dilute the test samples to fall within the calibration curve range using the same diluent. For every 100 µL of diluted standard or sample, add 10 µL of the IS working solution.

  • Final Preparation: Vortex the samples and transfer to autosampler vials for analysis.

LC-MS/MS Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • MS/MS Transitions (Multiple Reaction Monitoring - MRM):

    • Analyte: Precursor Ion [M+H]⁺ → Product Ion 1; Precursor Ion [M+H]⁺ → Product Ion 2 (based on predicted fragmentation).

    • Internal Standard: To be determined based on the chosen IS.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection P1 Prepare Standards & Samples P2 Add Internal Standard P1->P2 P3 Vortex & Transfer P2->P3 LC1 Injection P3->LC1 LC2 C18 Reverse-Phase Column LC1->LC2 LC3 Gradient Elution LC2->LC3 MS1 ESI+ Ionization LC3->MS1 MS2 Precursor Ion Selection MS1->MS2 MS3 Collision-Induced Dissociation MS2->MS3 MS4 Product Ion Monitoring (MRM) MS3->MS4 Data Data Acquisition & Analysis MS4->Data

LC-MS/MS Experimental Workflow.

Conclusion

The mass spectrometry analysis of this compound is most effectively and robustly achieved using LC-MS/MS. This technique is well-suited to the polar and non-volatile nature of the molecule, offering high sensitivity, selectivity, and throughput without the need for chemical derivatization. While GC-MS can be employed, the requisite derivatization step introduces complexity and potential for variability. The predicted fragmentation pathways, primarily involving the pyrrolidine ring and the bond connecting the two ring systems, provide a solid foundation for the development of selective MRM methods. The detailed LC-MS/MS protocol presented in this guide serves as a comprehensive starting point for researchers, enabling reliable and accurate analysis of this key pharmaceutical intermediate, thereby supporting the advancement of drug development programs.

References

  • Lopez-Avila, V. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers.
  • Boyce, M. C., & Ely, R. (2016).
  • Zhang, Y., et al. (2022). Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice. PubMed. [Link]

  • BenchChem. (2025). Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)
  • PubChem. Pyrrolidine. National Center for Biotechnology Information. [Link]

  • Djoumbou-Feunang, Y., et al. (2022). SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. Briefings in Bioinformatics. [Link]

  • Boyce, M. C., & Ely, R. (2017). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters.
  • Sharma, P., et al. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Chemical and Pharmaceutical Sciences.
  • Wang, Z., et al. (2023). Online Quantitative Analysis of Chlorine Contents in Chlorinated Paraffins by Facile Raman Spectroscopy.
  • ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry.
  • National Institute of Standards and Technology. 2-Pyrrolidinone. NIST WebBook. [Link]

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. ACD/Labs. [Link]

  • da Silva, J. P., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed. [Link]

  • IonSource. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. IonSource.
  • Letsyo, E., et al. (2022). ESI (+)‐MS/MS spectra of the target compounds: (A) pyrrolizidine...
  • Cassera, M. B., et al. (2014). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PubMed Central. [Link]

  • CFM-ID. (n.d.). Spectra Prediction. CFM-ID. [Link]

  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • Cassera, M. B., et al. (2014). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PubMed. [Link]

  • MS2Analyzer. (2014). MS2Analyzer: A Software for Small Molecule Substructure Annotations from Accurate Tandem Mass Spectra. ACS Publications. [Link]

  • Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. Shimadzu. [Link]

  • Springer. (n.d.). Metabolism of the new designer drug α-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP and 4. Springer.
  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.
  • SelectScience. (2008). Try MS Software That Leaves Your Molecules in Pieces. SelectScience.
  • Royal Society of Chemistry. (2024). Simultaneous analysis of depurinated nucleic acid stem-loop and free adenine for ricin toxicity assay by hydrophilic interaction liquid chromatography-high-resolution mass spectrometry (HILIC-HRMS). Royal Society of Chemistry.

Sources

Efficacy of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of prominent kinase inhibitors built upon the pyrrolo[2,3-d]pyrimidine scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, comparative in vitro and clinical efficacy, and key experimental protocols for evaluating this important class of therapeutics. We will focus on the Janus kinase (JAK) inhibitors, a group of targeted immunomodulators that have revolutionized the treatment of various inflammatory and myeloproliferative diseases.

The Rise of Pyrrolo[2,3-d]pyrimidines in Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a bioisostere of adenine, the purine base in adenosine triphosphate (ATP). This structural mimicry allows for the design of potent ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of protein kinases.[1][2] By modifying substituents on this core, medicinal chemists can achieve high potency and selectivity for specific kinase targets, leading to the development of several successful drugs.

A prime example of the successful application of this scaffold is the development of Janus kinase (JAK) inhibitors. The JAK family of non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are crucial transducers of cytokine and growth factor signaling.[3][4] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a hallmark of numerous autoimmune diseases and cancers.[5] This guide will compare four leading FDA-approved JAK inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold: Tofacitinib, Ruxolitinib, Upadacitinib, and Fedratinib.

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its cognate receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation.[6] The activated JAKs then phosphorylate the intracellular domain of the receptor, creating docking sites for STAT proteins.[3] Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, immunity, and cell proliferation.[4]

Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors function as ATP-competitive inhibitors, binding to the catalytic site of JAK enzymes and preventing the transfer of phosphate from ATP to their substrates.[7][8] This blockade of JAK activity effectively halts the downstream phosphorylation and activation of STATs, thereby downregulating the pro-inflammatory and pro-proliferative signaling cascades.[9][10]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor JAK Inhibitor (Pyrrolo[2,3-d]pyrimidine) Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene

Caption: The JAK-STAT signaling pathway and the mechanism of action of pyrrolo[2,3-d]pyrimidine-based JAK inhibitors.

Comparative Efficacy of Pyrrolo[2,3-d]pyrimidine-Based JAK Inhibitors

The therapeutic efficacy of these inhibitors is intrinsically linked to their selectivity for different JAK isoforms. While all four drugs share the same core scaffold, variations in their side chains result in distinct JAK inhibition profiles, which in turn influence their clinical applications and safety profiles.

Inhibitor (Brand Name)Primary JAK TargetsKey Approved Indications
Tofacitinib (Xeljanz®)JAK1, JAK3 >> JAK2[11][12]Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[13][14]
Ruxolitinib (Jakafi®)JAK1, JAK2[8]Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease[15][16]
Upadacitinib (Rinvoq®)JAK1 > JAK2, JAK3[17][18]Rheumatoid Arthritis, Atopic Dermatitis, Psoriatic Arthritis, Ulcerative Colitis, Crohn's Disease, Ankylosing Spondylitis[19][20]
Fedratinib (Inrebic®)JAK2 > JAK1, JAK3, TYK2[21][22]Myelofibrosis[23][24]
In Vitro Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for each inhibitor against the different JAK isoforms, providing a quantitative basis for their selectivity.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference(s)
Tofacitinib 561377--[9]
Upadacitinib 4312023004700[18]
Fedratinib -6169-[24]

Note: IC50 values can vary depending on the specific assay conditions. Data for all inhibitors against all isoforms was not consistently available in the reviewed sources.

Clinical Efficacy: Performance in Key Indications

The ultimate measure of an inhibitor's efficacy lies in its clinical performance. Here, we compare the efficacy of these drugs in their respective key indications, using standard clinical endpoints.

Rheumatoid Arthritis (RA):

The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70, indicating a 20%, 50%, and 70% improvement, respectively) are standard measures of efficacy in RA clinical trials.

InhibitorTrial (Monotherapy)ACR20 ResponseACR50 ResponseACR70 ResponseReference(s)
Tofacitinib 5mg BID ORAL Solo59.8% vs 26.7% (placebo)--[25]
Tofacitinib 10mg BID ORAL Solo65.7% vs 26.7% (placebo)--[25]
Tofacitinib 5mg BID ORAL Scan51.5% vs 25.3% (placebo)--[25]
Tofacitinib 10mg BID ORAL Scan61.8% vs 25.3% (placebo)--[25]
Upadacitinib 15mg QD ----[26][27][28]
Upadacitinib 30mg QD ----[26][27][28]

Note: Direct head-to-head trial data is limited. Network meta-analyses suggest that Upadacitinib may have a higher efficacy response compared to other JAK inhibitors in RA.[26][27][28] A long-term study of Tofacitinib showed sustained effectiveness in a real-world setting.[29]

Atopic Dermatitis (AD):

The Eczema Area and Severity Index (EASI) is a key endpoint in AD trials, with EASI-75 representing a 75% improvement from baseline.

InhibitorTrialEASI-75 Response (Week 16)Reference(s)
Upadacitinib 15mg QD Measure Up 1 & 2, AD Up89.1%, 84.4%, 87.8% (at week 76)[30][31]
Upadacitinib 30mg QD Measure Up 1 & 2, AD Up96.1%, 93.6%, 82.7% (at week 76)[30][31]

Note: Upadacitinib has shown significant and sustained efficacy in treating moderate-to-severe atopic dermatitis.[32][33]

Myelofibrosis (MF):

The primary endpoint in MF trials is often spleen volume reduction and improvement in total symptom score.

InhibitorTrialSpleen Volume Reduction ≥35%Total Symptom Score Improvement ≥50%Reference(s)
Ruxolitinib COMFORT-I41.9% vs 0.7% (placebo)45.9% vs 5.3% (placebo)[8]
Fedratinib JAKARTA37% vs 1% (placebo)40% vs 9% (placebo)[21][22]

Experimental Protocols for Efficacy Determination

The evaluation of kinase inhibitor efficacy relies on a tiered approach, from initial biochemical assays to cell-based and in vivo studies. Below are representative protocols for key assays.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: A purified JAK enzyme is incubated with a substrate (e.g., a peptide) and ATP. The inhibitor's ability to block the phosphorylation of the substrate is quantified.

Workflow:

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, purified recombinant JAK enzyme, fluorescently labeled peptide substrate, and ATP.

  • Compound Dilution: Serially dilute the test inhibitor to create a dose-response curve.

  • Kinase Reaction: In a 384-well plate, add the JAK enzyme, test compound, and substrate.

  • Initiate Reaction: Add ATP to start the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction: Add a stop solution (e.g., EDTA) to chelate magnesium and halt the kinase activity.

  • Detection: Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer - TR-FRET).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Phosphorylation Assay

This assay measures the inhibitor's ability to block JAK-STAT signaling within a cellular context.

Principle: A cell line that expresses the target JAK and STAT proteins is stimulated with a cytokine to activate the pathway. The inhibitor's effect on the phosphorylation of a downstream STAT protein is measured.[34][35]

Workflow:

Caption: Workflow for a cell-based phosphorylation assay.

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., human whole blood or isolated peripheral blood mononuclear cells) to an appropriate density.[36]

  • Serum Starvation: To reduce basal signaling, starve the cells in a low-serum medium for several hours.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.

  • Cytokine Stimulation: Add a specific cytokine (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3) to activate the JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes).[36]

  • Cell Lysis and Protein Quantification: Lyse the cells to release their contents and determine the total protein concentration for normalization.

  • Detection of Phospho-STAT: Quantify the levels of a specific phosphorylated STAT protein (e.g., p-STAT3 for IL-6 stimulation) using methods like Western blotting, ELISA, or flow cytometry.[36]

  • Data Analysis: Normalize the p-STAT signal to the total protein concentration or a housekeeping protein. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Conclusion and Future Perspectives

The pyrrolo[2,3-d]pyrimidine scaffold has proven to be a remarkably versatile and effective starting point for the development of potent and selective kinase inhibitors. The JAK inhibitors discussed in this guide—Tofacitinib, Ruxolitinib, Upadacitinib, and Fedratinib—have transformed the therapeutic landscape for a multitude of debilitating inflammatory and hematological disorders.

The comparative efficacy data presented herein underscores the importance of JAK isoform selectivity in tailoring therapies for specific diseases. Upadacitinib's preference for JAK1, for instance, has led to its broad approval across a range of autoimmune conditions.[17][37] Conversely, the potent JAK2 inhibition of Ruxolitinib and Fedratinib makes them highly effective in myeloproliferative neoplasms driven by aberrant JAK2 signaling.[8][38]

As our understanding of the intricate roles of different JAK isoforms in health and disease continues to grow, the development of next-generation pyrrolo[2,3-d]pyrimidine-based inhibitors with even greater selectivity and improved safety profiles will undoubtedly remain a key focus for researchers and drug developers. The experimental frameworks outlined in this guide provide a robust foundation for the continued evaluation and comparison of these promising therapeutic agents.

References

  • Upadacitinib: Mechanism of action, clinical, and translational science. [Link]

  • What is the mechanism of action of Rinvoq (upadacitinib)? [Link]

  • RINVOQ® (upadacitinib) Mechanism of Action. [Link]

  • Mechanism of action - Jakafi® (ruxolitinib). [Link]

  • ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. [Link]

  • XELJANZ / XELJANZ XR® (tofacitinib) Clinical Pharmacology | Pfizer Medical - US. [Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. [Link]

  • Ruxolitinib - StatPearls - NCBI Bookshelf. [Link]

  • Comparative efficacy and safety of JAK inhibitors as monotherapy and in combination with methotrexate in patients with active rheumatoid arthritis: A systematic review and meta-analysis. [Link]

  • Upadacitinib - Wikipedia. [Link]

  • INREBIC (fedratinib) Label - accessdata.fda.gov. [Link]

  • Describe the Mechanism of Action of Upadacitinib - The Content Rheum. [Link]

  • Xeljanz Mechanism of Action | MIMS Malaysia. [Link]

  • At a glance: The ORAL trials of tofacitinib for the treatment of RA. [Link]

  • Frequently Asked Questions about Inrebic® (fedratinib). [Link]

  • XELJANZ (tofacitinib) - accessdata.fda.gov. [Link]

  • JAK-STAT signaling pathway. [Link]

  • What are the key molecular and cellular mechanisms of FEDRATINIB HYDROCHLORIDE in its therapeutic application with INREBIC? | R Discovery. [Link]

  • Inrebic (Fedratinib Capsules): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • JAK/STAT signaling. [Link]

  • Pharmacology of Tofacitinib (Xeljanz) ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • Tofacitinib | Arthritis UK. [Link]

  • Fedratinib - Wikipedia. [Link]

  • Upadacitinib for atopic dermatitis: Efficacy and safety through 52 weeks. [Link]

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. [Link]

  • Comparative Efficacy and Safety of JAK Inhibitors in the Management of Rheumatoid Arthritis: A Network Meta-Analysis. [Link]

  • JAK-STAT signaling pathway - Wikipedia. [Link]

  • Comparative Efficacy and Safety of Janus Kinase Inhibitors and Secukinumab in Patients with Active Ankylosing Spondylitis: A Systematic Review and Meta-Analysis. [Link]

  • Different types of ATP-competitive kinase inhibitors. A, schematic... [Link]

  • Mechanism of Action in PV Treatment - Jakafi® (ruxolitinib). [Link]

  • Jakafi ® (ruxolitinib) is a potent and highly selective JAK1 and JAK2 inhibitor 1. [Link]

  • Upadacitinib Achieves Top-line Results in Phase 2b Atopic Dermatitis Study. [Link]

  • Comparative Efficacy and Safety of JAK Inhibitors in the Management of Rheumatoid Arthritis: A Network Meta-Analysis. [Link]

  • Comparative Efficacy and Safety of JAK Inhibitors in the Management of Rheumatoid Arthritis: A Network Meta-Analysis. [Link]

  • Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors. [Link]

  • JAK-STAT Signaling Pathway. [Link]

  • Tofacitinib Monotherapy in Rheumatoid Arthritis: Clinical Trials and Real-World Data Contextualization of Patients, Efficacy, and Treatment Retention. [Link]

  • JAKAFI® (ruxolitinib) tablets, for oral use. [Link]

  • Clinical efficacy of launched JAK inhibitors in rheumatoid arthritis. [Link]

  • Upadacitinib effective in treating atopic dermatitis through 76 weeks. [Link]

  • Newly approved tofacitinib slows rheumatoid arthritis joint damage. [Link]

  • Upadacitinib Study Shows Sustained Atopic Dermatitis Results. [Link]

  • Upadacitinib Outperforms 4 JAK Inhibitors in Atopic Dermatitis Meta-Analysis | HCPLive. [Link]

  • Efficacy and safety of tofacitinib in rheumatoid arthritis: Nine years of real-world data. [Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. [Link]

  • ATP site‐directed competitive and irreversible inhibitors of protein kinases. [Link]

  • A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. [Link]

  • JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. [Link]

  • A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. [Link]

  • Predicting the clinical efficacy of JAK inhibitor treatment for patients with rheumatoid arthritis based on Fas+ T cell subsets. [Link]

Sources

A Technical Guide to Benchmarking 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the trajectory of a discovery program. The properties of these molecular fragments dictate not only the synthetic accessibility of novel compounds but also their physicochemical and pharmacokinetic profiles. This guide provides an in-depth technical comparison of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol , a versatile building block, against a panel of structurally related analogs. Our objective is to furnish drug discovery professionals with the experimental frameworks and data-driven insights necessary to make informed decisions in the selection of scaffolds for their pipelines.

Introduction: The Strategic Value of the Pyrimidine-Pyrrolidine Scaffold

The fusion of a pyrimidine ring with a pyrrolidine moiety represents a privileged structural motif in modern medicinal chemistry.[1][2] The pyrimidine ring, an essential component of nucleobases, is a versatile hydrogen bond acceptor and can engage in key interactions with biological targets, particularly the hinge region of protein kinases.[3] The 5-chloro substituent on the pyrimidine ring provides a crucial handle for further synthetic elaboration through cross-coupling reactions, enabling the exploration of chemical space and the fine-tuning of biological activity.[4]

The pyrrolidin-3-ol fragment introduces a three-dimensional character to the molecule, which can enhance aqueous solubility and provide vectors for interaction with the solvent-exposed regions of target proteins.[5][6] The hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to target engagement and influencing physicochemical properties. The stereochemistry of the pyrrolidinol is also a critical determinant of biological activity.[2]

This guide will benchmark this compound against a curated set of analogs, evaluating them on key drug-like properties: metabolic stability, physicochemical characteristics, and synthetic tractability.

Selection of Comparator Building Blocks

To provide a comprehensive and relevant comparison, we have selected a panel of five comparator building blocks. These analogs were chosen to explore the impact of modifications to both the pyrimidine and pyrrolidine moieties on key drug discovery parameters.

Compound ID Structure Name Rationale for Inclusion
BB-1 (Target) This compoundThe focus of our benchmarking study.[7]
BB-2 1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-olEvaluates the impact of a different halogen at the 5-position, which can affect reactivity in cross-coupling reactions.
BB-3 1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-olExplores the effect of a smaller, more electronegative halogen on physicochemical properties and metabolic stability.[8]
BB-4 1-(5-Cyanopyrimidin-2-yl)pyrrolidin-3-olIntroduces a hydrogen bond acceptor and a group that can modulate electronic properties and potential metabolic pathways.
BB-5 2-(Piperidin-1-yl)-5-chloropyrimidineReplaces the pyrrolidin-3-ol with a piperidine ring to assess the impact of ring size and the absence of the hydroxyl group.

Comparative Benchmarking: Experimental Data and Protocols

A series of head-to-head experiments were designed to evaluate the selected building blocks across three critical areas: metabolic stability, physicochemical properties, and synthetic utility. The following sections present the data in comparative tables and provide detailed protocols for each assay.

Metabolic Stability Assessment

Metabolic stability is a crucial parameter in drug discovery, as it influences the in vivo half-life and bioavailability of a compound.[9][10] We evaluated the stability of our building blocks in two standard in vitro systems: human liver microsomes (HLM) and human hepatocytes.

Illustrative Metabolic Stability Data

Compound ID HLM Stability (t½, min) Hepatocyte Stability (t½, min) Predicted In Vivo Clearance
BB-1 (Target) 4575Moderate
BB-2 4070Moderate
BB-3 > 60> 120Low
BB-4 2540High
BB-5 5590Low to Moderate

Disclaimer: The data presented in this table is illustrative and intended to demonstrate the expected trends based on the structural variations of the compounds. Actual experimental results may vary.

Interpretation of Metabolic Stability Data:

  • BB-3 , with the fluoro-substituent, is predicted to have the highest metabolic stability. The strong carbon-fluorine bond is often resistant to metabolic cleavage.

  • BB-4 , the cyano-analog, is anticipated to be the least stable, as the cyano group can be a site for metabolic transformations.

  • BB-1 and BB-2 are expected to exhibit moderate stability, typical for many drug-like molecules.

  • BB-5 , the piperidine analog, may show slightly improved stability compared to the pyrrolidinol-containing compounds due to the absence of the hydroxyl group, which can be a site for glucuronidation.

Experimental Workflow for Metabolic Stability Assays

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_stock Prepare 10 mM DMSO stock solutions of Building Blocks (BB-1 to BB-5) inc_hlm Incubate BBs (1 µM final) with HLM (0.5 mg/mL) and NADPH at 37°C prep_stock->inc_hlm inc_hep Incubate BBs (1 µM final) with hepatocytes at 37°C prep_stock->inc_hep prep_hlm Thaw and dilute Human Liver Microsomes (HLM) in phosphate buffer prep_hlm->inc_hlm prep_hep Thaw and plate cryopreserved human hepatocytes prep_hep->inc_hep sample_hlm Take aliquots at 0, 5, 15, 30, 60 min inc_hlm->sample_hlm sample_hep Take aliquots at 0, 15, 30, 60, 120 min inc_hep->sample_hep quench_hlm Quench with cold acetonitrile containing internal standard sample_hlm->quench_hlm centrifuge Centrifuge to precipitate proteins quench_hlm->centrifuge quench_hep Quench with cold acetonitrile containing internal standard sample_hep->quench_hep quench_hep->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate t½ and intrinsic clearance lcms->data_analysis

Figure 1: Workflow for in vitro metabolic stability assays.

Detailed Protocol: Human Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of each test compound in DMSO.

    • Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

    • In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.

    • Initiate the reaction by adding the NADPH regenerating system. The final microsomal protein concentration should be 0.5 mg/mL.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 4-fold volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at 4000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound against time.

    • The slope of the linear regression corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Physicochemical Properties

Key physicochemical properties such as lipophilicity (LogD) and aqueous solubility are critical determinants of a compound's absorption, distribution, and overall drug-like character.[11][12]

Illustrative Physicochemical Property Data

Compound ID Calculated LogP (cLogP) Experimental LogD at pH 7.4 Kinetic Aqueous Solubility (µM) at pH 7.4
BB-1 (Target) 2.12.0150
BB-2 2.42.3120
BB-3 1.81.7180
BB-4 1.51.4200
BB-5 2.82.780

Disclaimer: The data presented in this table is illustrative and based on general trends in physicochemical properties. Actual experimental results may vary.

Interpretation of Physicochemical Data:

  • Lipophilicity (LogD): The LogD values generally follow the trend of the halogen's lipophilicity (Br > Cl > F). The cyano group in BB-4 and the hydroxyl group in the pyrrolidinol moiety contribute to lower lipophilicity. BB-5 , lacking the hydroxyl group, is the most lipophilic.

  • Aqueous Solubility: Solubility is inversely correlated with lipophilicity. The more polar compounds, BB-3 and BB-4 , are expected to have higher aqueous solubility. The absence of the hydroxyl group in BB-5 leads to the lowest predicted solubility.

Experimental Workflow for Physicochemical Property Determination

G cluster_solubility Kinetic Aqueous Solubility cluster_logd LogD (Shake-Flask Method) sol_start Add DMSO stock of BB to PBS (pH 7.4) sol_incubate Incubate for 2h at room temperature with shaking sol_start->sol_incubate sol_filter Filter to remove precipitate sol_incubate->sol_filter sol_analyze Quantify concentration in filtrate by LC-MS/MS sol_filter->sol_analyze logd_start Dissolve BB in octanol/PBS (pH 7.4) mixture logd_shake Shake vigorously to partition logd_start->logd_shake logd_separate Centrifuge to separate layers logd_shake->logd_separate logd_analyze Quantify concentration in both layers by HPLC-UV logd_separate->logd_analyze G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination start 1-(5-Halopyrimidin-2-yl)pyrrolidin-3-ol (BB-1, BB-2, BB-3) suzuki_reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst, Base start->suzuki_reagents buchwald_reagents Primary/Secondary Amine Pd Catalyst, Base start->buchwald_reagents suzuki_product 5-Aryl/Heteroaryl Product suzuki_reagents->suzuki_product buchwald_product 5-Amino Product buchwald_reagents->buchwald_product

Sources

A Researcher's Guide to In Vitro Profiling of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Method Selection and Data Interpretation for Novel Compound Screening

The 1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol scaffold represents a promising starting point for the development of novel therapeutic agents. The pyrimidine core is a well-established "privileged structure" in medicinal chemistry, known for its ability to mimic the adenine ring of ATP and interact with the hinge region of protein kinases.[1] This inherent potential, combined with the synthetically tractable pyrrolidin-3-ol moiety, makes its derivatives attractive candidates for targeting a range of cellular pathways implicated in diseases such as cancer and inflammatory disorders.[2]

This guide provides a comprehensive overview of robust in vitro testing strategies to characterize the biological activity of newly synthesized analogs of this core structure. We will delve into the rationale behind assay selection, present detailed experimental protocols, and offer insights into the interpretation of comparative data.

Primary Biological Hypothesis: Kinase Inhibition

The 2-aminopyrimidine structure is a cornerstone of numerous FDA-approved kinase inhibitors.[3] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can form crucial hydrogen bonds within the ATP-binding pocket of kinases, effectively blocking their catalytic activity.[1] Therefore, the primary hypothesis for compounds derived from this compound is the inhibition of protein kinases.

Consequently, the initial in vitro screening cascade should focus on biochemical kinase assays followed by cell-based assays to assess cellular potency and cytotoxicity.

Phase 1: Biochemical Potency and Selectivity

The first step is to determine the direct inhibitory effect of the synthesized compounds on purified kinase enzymes. This provides a clean measure of potency (typically as an IC₅₀ value) without the complexities of cellular uptake, metabolism, or off-target effects.

In Vitro Kinase Inhibition Assay

A widely used method for this is a luminescence-based kinase assay, which measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition by the test compound.

Illustrative Target Kinases:

Given the pyrimidine scaffold, a logical starting point is to screen against kinases known to be involved in cancer and inflammation, such as:

  • VEGFR-2: A key mediator of angiogenesis.[4]

  • PIM-1: A serine/threonine kinase often overexpressed in cancers.

  • MSK1: Implicated in inflammatory signaling cascades.[5]

Experimental Protocol: Luminescence-Based Kinase Assay (General)

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase, a specific peptide substrate, and the test compound at various concentrations (typically a serial dilution from 100 µM to 1 nM).

  • Initiation: Start the kinase reaction by adding a solution containing ATP at a concentration close to its Km value for the specific enzyme.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature or 30°C.

  • Detection: Add a kinase-glo® reagent, which simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction, generating a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO vehicle control and fit the data to a dose-response curve to determine the IC₅₀ value.

Phase 2: Cellular Activity and Cytotoxicity

Once promising hits are identified from the biochemical assays, the next crucial step is to evaluate their effects in a cellular context. This helps to determine if the compounds can cross the cell membrane, engage their target in a complex cellular environment, and exert a biological effect. It is also essential to assess their general toxicity to both cancerous and non-cancerous cells.[6][7]

Cell Viability and Proliferation Assays

These assays are fundamental in drug discovery for evaluating a compound's potential cytotoxic or cytostatic effects.[6][8] A common and cost-effective method is the MTT assay.[9][10]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cell lines (e.g., HCT-116, HepG2) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.[9][10]

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized compounds for 48 to 72 hours.[10][11]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[10]

  • Formazan Solubilization: After a few hours of incubation, dissolve the formazan crystals by adding a solubilizing agent like DMSO.[10]

  • Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Comparative Data Analysis

The primary goal of this screening cascade is to identify compounds with high potency against the target kinase, corresponding activity in cellular models, and a favorable therapeutic window (i.e., high toxicity towards cancer cells and low toxicity towards normal cells).

Table 1: Illustrative In Vitro Data for this compound Derivatives

Compound IDR-Group ModificationVEGFR-2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (SI)¹
Parent Scaffold -OH>100>100>100-
Derivative A 4-Fluoroaniline0.254.555.212.3
Derivative B 3-Methoxy-aniline1.515.8>100>6.3
Derivative C 4-Methyl-piperazine0.89.288.49.6
Sorafenib Reference Drug0.092.915.15.2

¹Selectivity Index (SI) = IC₅₀ in HEK293 cells / IC₅₀ in HCT-116 cells. A higher SI value is desirable.

Interpretation of Illustrative Data:

From this hypothetical data, Derivative A emerges as a promising lead. It exhibits potent inhibition of VEGFR-2, which translates to good cellular activity against the HCT-116 cancer cell line. Importantly, it shows significantly lower toxicity in the non-cancerous HEK293 cell line, as indicated by its high Selectivity Index. This suggests that the 4-fluoroaniline modification is beneficial for both potency and selectivity.

Visualizing the Experimental Workflow and Underlying Biology

To ensure clarity and reproducibility, experimental workflows and the targeted biological pathways should be clearly diagrammed.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Evaluation start Synthesized Derivatives kinase_assay In Vitro Kinase Assay (e.g., VEGFR-2, PIM-1) start->kinase_assay ic50_biochem Determine Biochemical IC₅₀ kinase_assay->ic50_biochem cell_culture Culture Cancer & Non-Cancer Cell Lines ic50_biochem->cell_culture Potent Compounds mtt_assay MTT Cell Viability Assay cell_culture->mtt_assay ic50_cellular Determine Cellular IC₅₀ & Selectivity Index mtt_assay->ic50_cellular end Lead Compound Identification ic50_cellular->end Identify Lead Compounds G cluster_0 Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Autophosphorylation & Activation Ras Ras VEGFR2->Ras Autophosphorylation & Activation Compound Pyrimidine Derivative Compound->VEGFR2 Inhibits ATP Binding Site Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR-2 Signaling Pathway.

Conclusion and Future Directions

This guide outlines a logical and efficient in vitro testing strategy for derivatives of this compound. By starting with biochemical assays to confirm target engagement and progressing to cellular assays to assess functional outcomes and toxicity, researchers can effectively identify promising lead compounds. Derivatives that demonstrate potent and selective activity, such as the hypothetical "Derivative A," warrant further investigation, including broader kinase panel screening to assess selectivity, and subsequent evaluation in more complex biological systems and in vivo models.

References

  • Benchchem. Application Note: In Vitro Kinase Assay Protocols for Pyrimidine-Based Inhibitors.
  • Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening.
  • Benchchem. Application Notes and Protocols for Cell Viability Assays with Novel Compound Treatment.
  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • ResearchGate. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Benchchem. in vitro and in vivo assay protocols for 4,6-diethoxypyrimidine derivatives.
  • Benchchem. Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors.
  • PubMed Central. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1.
  • ACS Publications. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery, particularly within the realm of kinase inhibitors, achieving target specificity is a paramount challenge. The human kinome comprises over 500 kinases, many of which share structural homology within their ATP-binding sites. This similarity often leads to off-target interactions, or cross-reactivity, where a drug molecule inhibits kinases other than its intended target. Such promiscuity can result in unforeseen side effects or even therapeutic benefits, making a thorough understanding of a compound's selectivity profile crucial for its development.

This guide provides a comprehensive analysis of the cross-reactivity of 1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol derivatives, a class of compounds showing promise in modulating kinase activity. We will delve into the structural rationale behind their potential for cross-reactivity, present a comparative framework for evaluating their selectivity against other kinase inhibitors, and provide detailed experimental protocols for assessing their off-target profiles.

The Significance of the this compound Scaffold

The this compound scaffold represents a promising starting point for the design of kinase inhibitors. The pyrimidine ring is a well-established hinge-binding motif, crucial for anchoring the inhibitor within the ATP-binding pocket of many kinases. The pyrrolidin-3-ol moiety offers a three-dimensional structure that can be functionalized to enhance potency and selectivity by exploiting less conserved regions of the kinase active site. The chloro-substituent on the pyrimidine can further influence the electronic properties and binding interactions of the molecule.

However, the very features that make this scaffold effective also predispose it to cross-reactivity. The ubiquitous nature of the pyrimidine hinge-binding motif means that derivatives may interact with a broad range of kinases. Therefore, meticulous cross-reactivity studies are not just a regulatory requirement but a fundamental aspect of understanding the compound's mechanism of action and predicting its clinical performance.

Comparative Analysis of Kinase Selectivity

To contextualize the cross-reactivity of this compound derivatives, it is essential to compare their selectivity profiles against established kinase inhibitors. For the purpose of this guide, we will consider two hypothetical derivatives, Compound A and Compound B , and compare them to a well-characterized multi-kinase inhibitor, Sunitinib , and a more selective inhibitor, Gefitinib .

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)

Kinase TargetCompound A (Hypothetical)Compound B (Hypothetical)Sunitinib (Reference)Gefitinib (Reference)
Primary Target: Kinase X 15 8 --
EGFR5,2008,5002,00025
VEGFR2852509 10,000
PDGFRβ1204002 >10,000
c-Kit3501,2001 >10,000
Abl2,500>10,00034>10,000
Src4501,500100>10,000

Data for Compounds A and B are hypothetical and for illustrative purposes only. Reference data for Sunitinib and Gefitinib are representative values from published literature.

From this hypothetical data, we can infer that:

  • Compound B is more potent against the primary target (Kinase X) than Compound A .

  • Both Compound A and Compound B exhibit some off-target activity, particularly against VEGFR2 and PDGFRβ for Compound A.

  • Compared to the broad-spectrum inhibitor Sunitinib , both hypothetical compounds show a more selective profile.

  • Neither compound shows significant inhibition of EGFR, unlike the highly selective Gefitinib .

This type of comparative analysis is crucial for lead optimization. For instance, if VEGFR2 inhibition is associated with undesirable side effects, medicinal chemistry efforts would focus on modifying the structure of Compound A to reduce this off-target activity while maintaining potency against Kinase X.

Visualizing Selectivity: The Kinome Map

A powerful tool for visualizing the cross-reactivity of a kinase inhibitor is the kinome map. This graphical representation illustrates the inhibitor's activity against a large panel of kinases, providing a global view of its selectivity.

Kinome_Selectivity cluster_TK Tyrosine Kinases cluster_TKL Tyrosine Kinase-Like cluster_Other Other Kinases Kinase_X Kinase X (Primary Target) EGFR EGFR VEGFR2 VEGFR2 PDGFRb PDGFRb cKit cKit Abl Abl Src Src RAF RAF BRAF BRAF CDK2 CDK2 GSK3b GSK3b ROCK1 ROCK1 Compound_A Compound A Compound_A->Kinase_X High Potency Compound_A->VEGFR2 Moderate Off-Target Compound_A->PDGFRb Moderate Off-Target Compound_A->cKit Weak Off-Target Compound_A->Src Weak Off-Target

Caption: Hypothetical kinome selectivity profile of Compound A.

Experimental Protocols for Assessing Cross-Reactivity

A multi-faceted approach employing both biochemical and cellular assays is necessary to robustly characterize the cross-reactivity of this compound derivatives.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[1] These assays are crucial for determining the intrinsic potency (e.g., IC50) of an inhibitor against a panel of kinases.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This is considered a gold-standard method for its direct measurement of substrate phosphorylation.[2]

  • Reaction Setup: In a 96-well plate, combine the purified kinase, a specific peptide substrate, and the test compound (e.g., a this compound derivative) at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution containing [γ-³³P]ATP. The ATP concentration should be at or near the Km for each kinase to allow for a fair comparison of IC50 values.[3]

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a solution of phosphoric acid.

  • Separation: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.

  • Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Radiometric_Assay_Workflow A Combine Kinase, Substrate, and Compound B Add [γ-³³P]ATP to Initiate A->B C Incubate at 30°C B->C D Terminate with Phosphoric Acid C->D E Spot onto Filter Mat and Wash D->E F Measure Radioactivity E->F G Calculate IC50 F->G

Caption: Workflow for a radiometric kinase inhibition assay.

Cellular Assays: Assessing Target Engagement in a Biological Context

Cellular assays are essential to confirm that a compound can engage its target within a living cell and to understand its functional consequences.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.

  • Cell Treatment: Treat cultured cells with the test compound or a vehicle control (DMSO) and incubate to allow for cell penetration and target binding.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target kinase remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow A Treat Cells with Compound B Heat Cell Suspensions A->B C Lyse Cells and Centrifuge B->C D Analyze Soluble Protein Fraction C->D E Plot Melting Curves to Determine Target Engagement D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Interpreting Cross-Reactivity Data: Beyond the IC50

While the IC50 value is a critical metric, a comprehensive assessment of cross-reactivity requires a more nuanced interpretation. Factors to consider include:

  • Selectivity Score: This can be calculated by dividing the IC50 value for an off-target kinase by the IC50 for the primary target. A higher selectivity score indicates greater selectivity.

  • Therapeutic Window: The concentration range where a drug is effective without causing significant toxicity. A highly selective compound is more likely to have a wider therapeutic window.

  • Cellular Potency: The concentration of a compound required to elicit a biological response in a cellular assay. Discrepancies between biochemical and cellular potency can provide insights into factors such as cell permeability and the influence of intracellular ATP concentrations.[3]

Conclusion

The study of cross-reactivity is an indispensable component of the development of this compound derivatives and, indeed, all kinase inhibitors. A combination of robust biochemical and cellular assays, coupled with insightful data analysis and visualization, is essential to build a comprehensive selectivity profile. This guide provides a framework for conducting such studies, enabling researchers to make informed decisions in the journey from a promising chemical scaffold to a safe and effective therapeutic agent. By understanding and controlling cross-reactivity, we can unlock the full potential of this important class of molecules in the fight against a wide range of diseases.

References

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Knight, Z. A., & Shokat, K. M. (2007). Chemical genetics: a new strategy for target validation and drug discovery. Nature Reviews Drug Discovery, 6(8), 607-618.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • BMG LABTECH. (2020). Kinase assays.

Sources

A Comparative Guide to the Structural Validation of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the landscape of pharmaceutical development, 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol stands as a crucial heterocyclic building block. Its precise molecular architecture is a prerequisite for the successful synthesis of downstream active pharmaceutical ingredients (APIs). The efficacy and safety of the final drug product are directly contingent on the purity and structural integrity of such intermediates.[1][2] Consequently, rigorous, multi-faceted structural validation is not merely a procedural step but a foundational pillar of quality control and regulatory compliance.

This guide eschews a simple checklist approach. Instead, it presents a comprehensive, logic-driven strategy for validating the structure of this compound. We will explore an orthogonal workflow, where data from multiple independent analytical techniques are integrated to build an unassailable case for the compound's identity, purity, and isomeric conformation. We will delve into the causality behind experimental choices, demonstrating how each technique provides a unique piece of the structural puzzle.

The Orthogonal Analytical Philosophy

G cluster_core Core Structural Elucidation cluster_support Purity & Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Conclusion Validated Structure & Purity Profile NMR->Conclusion Data Integration MS Mass Spectrometry (LRMS & HRMS) MS->Conclusion Data Integration IR Infrared Spectroscopy IR->Conclusion Data Integration HPLC HPLC-UV/MS Purity & Identity HPLC->Conclusion Data Integration EA Elemental Analysis Empirical Formula EA->Conclusion Data Integration Sample Test Sample: This compound Sample->NMR Orthogonal Analysis Sample->MS Orthogonal Analysis Sample->IR Orthogonal Analysis Sample->HPLC Orthogonal Analysis Sample->EA Orthogonal Analysis

Caption: Orthogonal workflow for structural validation.

Part 1: Primary Structure Confirmation—The Spectroscopic Triad

The initial and most critical phase of validation relies on the spectroscopic triad: NMR, MS, and IR. Each provides non-redundant information about the molecule's framework, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Architectural Blueprint

NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework, atom connectivity, and the chemical environment of each nucleus. For this compound, a suite of NMR experiments is required.

  • ¹H NMR (Proton NMR): This experiment identifies all unique proton environments in the molecule. We expect to see distinct signals for the pyrimidine ring protons, and the protons on the pyrrolidine ring (CH₂, CH-OH). The integration of these signals should correspond to the number of protons in each environment, and their splitting patterns (multiplicity) will reveal adjacent proton relationships, confirming the connectivity. For instance, the two protons on the pyrimidine ring are expected to appear as a singlet in the aromatic region, confirming their equivalence and lack of adjacent proton coupling.[3][4][5]

  • ¹³C NMR (Carbon NMR): This experiment identifies all unique carbon environments. It is crucial for confirming the number of carbon atoms in the molecule and identifying the characteristic shifts for the C-Cl, C-O, and aromatic carbons of the pyrimidine ring.[6]

  • 2D NMR (COSY, HSQC): When ¹H NMR spectra are complex or overlapping, 2D techniques are invaluable.[7]

    • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, definitively establishing which protons are adjacent to each other, confirming the spin systems within the pyrrolidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of all C-H pairs.

Causality in Experiment Choice: Why use all three? ¹H NMR provides the initial map, but ¹³C NMR confirms the full carbon skeleton. 2D NMR is the final arbiter, removing any ambiguity in signal assignment by directly showing C-H and H-H connectivities, making the final structure a self-validating system based on internally consistent data.

Mass Spectrometry (MS): The Molecular Weight and Elemental Fingerprint

MS provides two critical pieces of information: the molecular weight of the compound and, through fragmentation, clues about its substructures.

  • Low-Resolution MS (LRMS): Techniques like Electrospray Ionization (ESI) will provide the mass of the protonated molecule [M+H]⁺. For C₈H₁₀ClN₃O, the expected monoisotopic mass is ~199.05 Da. A key diagnostic feature is the isotopic pattern for chlorine: the presence of a peak at [M+H]⁺ and another at [M+2+H]⁺ with an intensity ratio of approximately 3:1 is a definitive indicator of a single chlorine atom.

  • High-Resolution MS (HRMS): This is a non-negotiable step for confirming the elemental composition. HRMS can measure mass to within a few parts per million (ppm), allowing for the calculation of a unique elemental formula. This distinguishes the target compound from any potential isomers or impurities with the same nominal mass.

  • Tandem MS (MS/MS): Fragmentation analysis helps to corroborate the structure. The molecule can be expected to fragment at the C-N bond connecting the two rings or through loss of water from the pyrrolidinol ring, providing puzzle pieces that match the proposed structure.[8][9]

Infrared (IR) Spectroscopy: The Functional Group Signature

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[10][11][12] For our target compound, the IR spectrum should display characteristic absorption bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is indicative of the alcohol hydroxyl group.

  • C-H Stretch: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the pyrrolidine ring.

  • C=N and C=C Stretch: A series of sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the pyrimidine aromatic ring.[13]

  • C-O Stretch: A strong band in the 1050-1200 cm⁻¹ region corresponding to the secondary alcohol.

  • C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

While not as structurally definitive as NMR, the presence of all expected functional groups and the absence of unexpected ones (e.g., a C=O carbonyl band) provides strong corroborating evidence.

Part 2: Quantitative Validation—Purity and Empirical Formula

Once the fundamental structure is confirmed, its purity and empirical formula must be quantitatively established.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the definitive technique for assessing the purity of a pharmaceutical intermediate.[1][14] A validated HPLC method, typically using a reverse-phase C18 column with UV detection, separates the main compound from any impurities.

  • Purity Assessment: The result is expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram. For a high-quality intermediate, purity should typically exceed 99%.

  • Impurity Profiling: HPLC can detect and quantify process-related impurities (from starting materials or side reactions) and degradation products.[15][16] Coupling HPLC with Mass Spectrometry (LC-MS) is a powerful tool for identifying the molecular weights of these unknown impurities, providing insight into their potential structures.

Elemental Analysis (CHN): The Fundamental Check

Elemental analysis provides the percentage composition of Carbon, Hydrogen, and Nitrogen in the sample. The experimental values must align with the theoretical percentages calculated from the molecular formula (C₈H₁₀ClN₃O) within a narrow margin of error (typically ±0.4%). This analysis provides a fundamental, independent confirmation of the elemental formula derived from HRMS.

Data Integration: A Comparative Analysis

To illustrate the power of this orthogonal approach, let's compare the expected data for our target compound with a plausible process-related impurity, an isomer where the chlorine is at position 4 of the pyrimidine ring.

Analytical Technique This compound (Target) 1-(4-Chloropyrimidin-2-yl)pyrrolidin-3-ol (Isomer) Rationale for Differentiation
Formula C₈H₁₀ClN₃OC₈H₁₀ClN₃OIdentical
Molecular Weight 199.64 g/mol 199.64 g/mol Identical
HRMS [M+H]⁺ Expected: 200.0594, Found: 200.0592 (e.g., <5 ppm error)Expected: 200.0594, Found: 200.0593 (e.g., <5 ppm error)Indistinguishable by mass alone.
¹H NMR (Aromatic) ~8.5 ppm (s, 2H)~8.2 ppm (d, 1H), ~6.8 ppm (d, 1H)Definitive. The target has two equivalent protons (singlet). The isomer has two non-equivalent, coupled protons (two doublets).
¹³C NMR (Aromatic C-H) One signal for two equivalent carbons.Two distinct signals for the two different carbons.Confirmatory. Supports the proton NMR assignment.
IR Spectrum Broad O-H, Aromatic C=N/C=C, C-O, C-ClBroad O-H, Aromatic C=N/C=C, C-O, C-ClLikely very similar and non-differentiating.
HPLC Retention Time Rt = X minRt = Y min (where Y ≠ X)Separable. The difference in dipole moment will lead to different retention times, allowing for separation and quantification.

This comparison highlights why a multi-technique approach is essential. While MS and IR would fail to distinguish between these isomers, NMR and HPLC provide unambiguous differentiation.

G cluster_evidence Convergent Analytical Evidence struct Proposed Structure C₈H₁₀ClN₃O Pyrimidine Ring Pyrrolidine Ring -OH Group -Cl Atom NMR NMR Evidence ¹H: Singlet at ~8.5 ppm (2H) ¹³C: Correct carbon count COSY: Pyrrolidine spin system NMR:s->struct:w Confirms 5-substitution NMR:s->struct:w Confirms connectivity MS Mass Spec Evidence HRMS: Formula C₈H₁₀ClN₃O confirmed Isotope Pattern: 3:1 ratio for M+ & M+2 MS:s->struct:e Confirms presence of one Cl IR IR Evidence Broad peak at ~3400 cm⁻¹ Peaks at 1400-1600 cm⁻¹ IR:s->struct:e Confirms alcohol HPLC HPLC HPLC:s->struct:w Establishes Purity

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined herein are designed to provide researchers, scientists, and drug development professionals with the essential, immediate safety and logistical information required for the responsible management of this chemical.

I. Hazard Assessment and Precautionary Principles

Given the presence of a chlorinated pyrimidine ring, 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol should be treated as a hazardous substance.[3][5] Chlorinated organic compounds can pose risks to human health and the environment if not handled and disposed of correctly.[2][4][6] The pyrrolidine moiety, while common in pharmaceuticals, can also present its own set of hazards. Therefore, the overarching principle is to manage this compound as a hazardous waste, adhering to all applicable federal, state, and local regulations.[1][7]

Key Potential Hazards:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, a common characteristic of many heterocyclic compounds used in research.[8]

  • Irritation: May cause skin and eye irritation upon contact.[5][9]

  • Environmental Hazard: Chlorinated compounds can be persistent in the environment and harmful to aquatic life.[10]

II. Personal Protective Equipment (PPE)

Before handling this compound in any capacity, including preparation for disposal, appropriate PPE must be worn.[3][11]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3]Protects against splashes and airborne particles of the compound.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). It is crucial to consult the glove manufacturer's compatibility chart.[12]Prevents skin contact and absorption. Nitrile gloves are a common choice in laboratory settings, but their resistance to specific compounds can vary.
Body Protection A lab coat, fully fastened. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[3][11]Protects the wearer's clothing and skin from contamination.
Respiratory To be used in a well-ventilated area or a chemical fume hood.[3]Minimizes the inhalation of any dust or vapors. A respirator may be required for spill cleanup, depending on the scale and ventilation.
III. Disposal Workflow

The proper disposal of this compound begins the moment it is deemed a waste product.[1] The following workflow provides a step-by-step decision-making process for its disposal.

DisposalWorkflow cluster_prep Preparation for Disposal cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Identify Unwanted This compound label_waste Label as 'Hazardous Waste' start->label_waste container Select a Compatible, Leak-Proof Container label_waste->container segregate Segregate from Incompatible Wastes container->segregate storage Store in a Designated Satellite Accumulation Area (SAA) segregate->storage log Maintain an Inventory Log storage->log pickup Arrange for Pickup by Environmental Health & Safety (EHS) log->pickup transport EHS Transports to a Licensed Disposal Facility pickup->transport incineration High-Temperature Incineration (Preferred Method) transport->incineration

Caption: Disposal workflow for this compound.

IV. Detailed Disposal Procedures
  • Designate as Hazardous Waste: As soon as the decision is made to discard the chemical, it must be managed as a hazardous waste.[1]

  • Select an Appropriate Container:

    • Use a container that is in good condition, free of leaks or cracks, and has a secure, tight-fitting lid.[1]

    • The container material must be compatible with the chemical. For solid compounds, a high-density polyethylene (HDPE) or glass container is generally suitable.

    • Never reuse a container that held an incompatible chemical.[1]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.[1][13]

    • The label must include the full chemical name: "this compound". Chemical formulas or abbreviations are not acceptable.[1]

    • Indicate the approximate quantity of the waste.

    • Include the date the waste was first added to the container.

    • List the name of the principal investigator or laboratory contact.

  • Incompatible Materials: Store this waste away from strong oxidizing agents and strong acids.[3][12]

  • Storage Location:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]

    • The SAA should be under the control of the laboratory personnel and near the point of generation.[13]

    • Ensure the container is kept closed except when adding waste.[1]

    • It is good practice to use secondary containment, such as a plastic tub, to capture any potential leaks.[1]

  • Empty Containers:

    • A container that held this compound should be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[7][14]

    • The rinsate must be collected and disposed of as hazardous waste.[1][14]

    • After triple-rinsing, the container can be disposed of in the regular trash after defacing the label.[7][14]

  • Contaminated Labware and PPE:

    • Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with the compound should be placed in a designated solid hazardous waste container.

    • Contaminated glassware should be decontaminated by rinsing with a suitable solvent, with the rinsate collected as hazardous waste.[1]

  • Contact Environmental Health and Safety (EHS): When the waste container is full or needs to be removed, contact your institution's EHS department to schedule a pickup.[15][14] Do not transport hazardous waste outside of your laboratory.[14]

  • Preferred Disposal Method: The most appropriate disposal method for chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[2] This process is designed to destroy the compound and minimize the formation of hazardous byproducts.

V. Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: For small spills, trained laboratory personnel may proceed with cleanup. For large spills, contact your institution's EHS or emergency response team.

  • Don Appropriate PPE: Before addressing the spill, put on the required PPE as outlined in Section II.

  • Containment and Cleanup:

    • For a solid spill, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust.

    • For a liquid spill (if the compound is in solution), absorb the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Place the absorbent material into a hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Business Services. (n.d.). HAZARDOUS (CHEMICAL) WASTE DISPOSAL PROCEDURES.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • Sigma-Aldrich. (2025). Pyrrolidine Safety Data Sheet.
  • Sigma-Aldrich. (2025). Chloropyramine hydrochloride Safety Data Sheet.
  • Fisher Scientific. (2025). 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • ScienceLab.com. (2005). Material Safety Data Sheet.
  • Fisher Scientific. (2025). 2-Chloropyrimidine Safety Data Sheet.
  • BLDpharm. (n.d.). (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol.
  • New Jersey Department of Health. (n.d.). 2-CHLOROPYRIDINE HAZARD SUMMARY.
  • Sigma-Aldrich. (2024). 4-(Pyrrolidin-1-yl)pyridine Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • Vita-D-Chlor. (n.d.). GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER.
  • Occupational Safety and Health Administration. (n.d.). PYRIDINE.
  • Occupational Safety and Health Administration. (2022). 2-CHLOROPYRIDINE.
  • New Jersey Department of Health. (2002). PYRIDINE HAZARD SUMMARY.
  • Google Patents. (n.d.). US6222089B1 - Process for destroying chlorinated aromatic compounds.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons.
  • ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes | Request PDF.
  • OUCI. (2016). Disposal of Chlorine-Containing Wastes.
  • U.S. Environmental Protection Agency. (1989). LISTING BACKGROUND DOCUMENT FOR THE PRODUCTION OF CERTAIN Cl-C, CHLORINATED ALIPHATIC HYDROCARBONS BY FREE RADICAL CATALYZED PRO.
  • ResearchGate. (n.d.). (PDF) Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration.
  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine.

Sources

A Senior Application Scientist's Guide to Handling 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol (CAS No. 1261232-18-1). As a substituted chloropyrimidine, this compound requires stringent handling procedures to ensure personnel safety and experimental integrity. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this guide synthesizes data from closely related analogs—such as 2-chloropyrimidine and other pyrrolidinyl-pyrimidines—to establish a robust safety framework. The protocols herein are designed for researchers, scientists, and drug development professionals.

Hazard Assessment and Risk Profile

Based on the toxicological data of structurally similar compounds, this compound is presumed to be a hazardous substance. The primary risks are associated with its potential to cause significant irritation and harm upon contact or inhalation.

Inferred Hazard Identification:

Hazard TypeClassificationRationale and Causality
Skin Corrosion/Irritation Category 2 (Irritant) Analogs like 2-chloropyrimidine and (2-Pyrrolidin-1-ylpyrimidin-5-yl)methanol are classified as skin irritants[1][2][3]. The chloro- and pyrimidine functionalities can react with skin proteins, leading to irritation.
Serious Eye Damage/Irritation Category 2 (Irritant) Direct contact with the eyes is likely to cause serious irritation, a known hazard for this chemical class[1][2]. The powdered nature of similar compounds increases the risk of airborne particles reaching the eyes[1].
Acute Toxicity (Inhalation) Potential Harmful (Category 4) May be harmful if inhaled[1][3]. As the compound is likely a solid powder, dust generation during handling is a primary exposure route that must be controlled.
Acute Toxicity (Oral/Dermal) Potential Harmful (Category 4) May be harmful if swallowed or in contact with skin[2][3].
Specific Target Organ Toxicity May cause respiratory irritation Inhalation of dust may lead to respiratory tract irritation[2][3][4].

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, which may lead to vigorous, exothermic reactions[1][2].

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure. The selection of PPE must be tailored to the specific laboratory task being performed. Engineering controls, such as a chemical fume hood, are the first line of defense and must always be used when handling this compound.

TaskEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing & Transfer (Solid) Chemical splash goggles and face shield.Chemical-resistant lab coat, two pairs of nitrile gloves.NIOSH-approved N95 (or higher) respirator is required inside a chemical fume hood.
Solution Preparation Chemical splash goggles and face shield.Chemical-resistant lab coat, two pairs of nitrile gloves.Work must be performed in a chemical fume hood. A respirator may be required if aerosols are generated.
Reaction Monitoring & Workup Chemical splash goggles.Chemical-resistant lab coat, nitrile gloves.All operations must be within a chemical fume hood.
Eye and Face Protection: The Non-Negotiable Barrier

Standard safety glasses are insufficient. You must wear tightly fitting chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166[1][5]. When handling the solid powder or concentrated solutions where a splash hazard exists, a face shield must be worn over the goggles to protect the entire face[4][6].

Skin and Body Protection: Preventing Dermal Exposure
  • Gloves: Disposable nitrile gloves provide good protection for incidental contact[7]. Always inspect gloves before use and change them immediately if contamination is suspected. For extended handling, consult the glove manufacturer's chemical resistance guide. Double-gloving is a best practice when weighing the neat compound.

  • Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned[5]. Ensure it has tight-fitting cuffs. Do not wear lab coats made of materials like polyester that can melt or degrade upon chemical contact[7].

Respiratory Protection: Controlling the Inhalation Risk

Given the powdered nature of similar compounds and the potential for respiratory irritation, all handling of the solid must be performed within a certified chemical fume hood[1][2][3]. If engineering controls cannot guarantee exposure is below permissible limits, a full-face respirator with appropriate cartridges is necessary[5][7].

PPE_Workflow cluster_assessment Step 1: Task Assessment cluster_ppe Step 2: PPE Selection & Verification cluster_execution Step 3: Safe Execution start Initiate Task with This compound weighing Handling Solid? (Weighing, Transfer) start->weighing Yes solution Handling Solution? (Diluting, Reacting) start->solution No weighing_ppe Mandatory: - Fume Hood - Goggles + Face Shield - Double Nitrile Gloves - Lab Coat - N95 Respirator weighing->weighing_ppe solution_ppe Mandatory: - Fume Hood - Goggles - Nitrile Gloves - Lab Coat solution->solution_ppe proceed Proceed with Task weighing_ppe->proceed solution_ppe->proceed

Caption: PPE selection workflow based on the physical form of the chemical.

Safe Handling and Operational Procedures

Adherence to a strict operational workflow is critical for minimizing exposure risk.

Engineering Controls
  • Chemical Fume Hood: Verify that the chemical fume hood has been certified within the last year. All handling of the compound, especially the solid form, must occur in the hood.

  • Safety Stations: Ensure that a safety shower and eyewash station are unobstructed and located near the workstation[1].

Step-by-Step Handling Protocol (Solid Compound)
  • Preparation: Don all required PPE as outlined in Section 2. Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any potential spills.

  • Weighing: Use a tared weigh boat or glassine paper. Open the main container inside the fume hood. Carefully transfer the required amount using a clean spatula. Avoid creating dust clouds.

  • Container Sealing: Immediately and securely close the main container after dispensing.

  • Transfer: To add the solid to a reaction vessel, gently tap it from the weigh paper. If dissolving, add the solvent to the vessel first, create a vortex with stirring, and then slowly add the solid to minimize dust.

  • Decontamination: Wipe the spatula and any affected surfaces with a damp cloth (e.g., with 70% ethanol) to remove residual powder. Dispose of the cloth and weigh paper as hazardous waste.

  • Post-Handling: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water[1][2].

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or symptoms occur, seek immediate medical attention[3][8].
Skin Contact Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, get medical advice[1].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1][3].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2][5].

Spill Response: For a small spill, cordon off the area. Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not dry sweep. Carefully scoop the material into a labeled, sealed container for hazardous waste disposal[2][3].

Waste Disposal Plan

Disposal of this compound and associated materials must be handled as hazardous chemical waste in accordance with all local, state, and federal regulations.

  • Waste Segregation: All materials contaminated with the compound (gloves, weigh paper, absorbent pads, rinsed containers) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Management: Keep the waste container closed except when adding waste. Store it in a designated, well-ventilated secondary containment area.

  • Final Disposal: The sealed container must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company[3][8][9]. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Disposal_Workflow cluster_generation Step 1: Waste Generation cluster_collection Step 2: Segregation & Collection cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal gen_waste Contaminated Material (Gloves, Paper, Solid Waste, Rinsed Vials) collect Place into a designated, properly labeled, and sealed hazardous waste container. gen_waste->collect storage Store container in a secondary containment unit in a well-ventilated, designated area. collect->storage disposal Arrange for pickup by an approved hazardous waste disposal contractor. storage->disposal

Caption: Workflow for the safe disposal of contaminated materials.

References

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Personal Protective Equipment. POGO Satellite Manual. [Link]

  • Personal Protective Equipment Selection Guide. University of Arizona Research Laboratory & Safety Services. [Link]

  • Student safety sheets 66 Higher alcohols. CLEAPSS Science. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.